molecular formula C9H11BO3 B1443094 4-Formyl-2,6-dimethylphenylboronic acid CAS No. 1228829-13-7

4-Formyl-2,6-dimethylphenylboronic acid

Cat. No.: B1443094
CAS No.: 1228829-13-7
M. Wt: 177.99 g/mol
InChI Key: MGJJTEKBMONTCP-UHFFFAOYSA-N
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Description

4-Formyl-2,6-dimethylphenylboronic acid is a high-purity chemical compound with the molecular formula C9H11BO3 . It is provided for use as a key synthetic intermediate and building block in research applications, including medicinal chemistry and materials science. Boronic acids, in general, are crucial compounds in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds . The unique structure of this compound, which incorporates both a boronic acid functional group and a formyl group on a dimethylphenyl backbone, makes it a valuable precursor for the development of more complex molecules . In medicinal chemistry, boronic acids are recognized as bioisosteres of carboxylic acids and have gained significant interest following the approval of boronic acid-containing drugs like Bortezomib, Ixazomib, and Vaborbactam . These compounds can behave as Lewis acids and form reversible complexes with biological targets, which can be exploited in the design of enzyme inhibitors, sensors, and targeted delivery systems . This product is intended for research purposes as a building block in the synthesis of novel pharmaceutical candidates, agrochemicals, and functional materials. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

(4-formyl-2,6-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJJTEKBMONTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Formyl-2,6-dimethylphenylboronic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-2,6-dimethylphenylboronic acid is a valuable bifunctional building block in modern organic synthesis. Its unique structure, featuring a reactive formyl group and a versatile boronic acid moiety on a sterically hindered phenyl ring, makes it a crucial reagent for creating complex molecular architectures. This guide provides a comprehensive overview of its synthesis, detailed characterization, and key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The content herein is designed to equip researchers and drug development professionals with the technical knowledge and practical insights necessary for the effective utilization of this important synthetic intermediate.

Introduction: The Significance of Sterically Hindered Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2]

The introduction of steric hindrance, such as the two methyl groups ortho to the boronic acid in this compound, imparts unique reactivity and selectivity to the molecule. This steric bulk can influence the rate and outcome of cross-coupling reactions, often leading to higher selectivity and preventing unwanted side reactions. The presence of the formyl group adds another layer of synthetic versatility, allowing for subsequent transformations such as reductive amination, oxidation, or olefination.[3] This dual functionality makes this compound an invaluable tool for the synthesis of complex, multi-functionalized molecules, particularly in the context of drug discovery where precise control over molecular architecture is paramount.[4]

Synthesis of this compound

The synthesis of this compound typically proceeds through a multi-step sequence starting from a readily available substituted benzaldehyde. A common and effective strategy involves the lithiation-borylation of a protected aryl halide.[5]

Synthetic Strategy: A Step-by-Step Approach

The most logical synthetic route commences with 4-bromo-3,5-dimethylbenzaldehyde.[6][7] The aldehyde functionality must first be protected to prevent its reaction with the organometallic intermediate that will be formed. This is followed by a halogen-metal exchange and subsequent reaction with a boron electrophile to install the boronic acid group.

Synthesis_Workflow A 4-Bromo-3,5-dimethylbenzaldehyde B Protection of Aldehyde A->B e.g., Ethylene glycol, p-TsOH C Lithiation (Halogen-Metal Exchange) B->C e.g., n-BuLi, THF, -78 °C D Borylation C->D e.g., Triisopropyl borate E Deprotection & Hydrolysis D->E Aqueous acid (e.g., HCl) F This compound E->F

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Part A: Protection of 4-Bromo-3,5-dimethylbenzaldehyde

  • To a solution of 4-bromo-3,5-dimethylbenzaldehyde (1.0 eq) in toluene is added ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 eq).

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution, and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the protected aldehyde, 2-(4-bromo-3,5-dimethylphenyl)-1,3-dioxolane, which is often used in the next step without further purification.

Part B: Lithiation, Borylation, and Deprotection

  • The protected aldehyde (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • n-Butyllithium (n-BuLi) (1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of 2M aqueous hydrochloric acid (HCl).

  • The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester and the acetal protecting group.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified.

Purification of Arylboronic Acids

Purification of arylboronic acids can be challenging due to their propensity to form anhydrides (boroxines) and their amphoteric nature.[8]

  • Recrystallization: This is a common method. A suitable solvent system, such as a mixture of an organic solvent (e.g., ethyl acetate, acetone) and a non-polar solvent (e.g., hexanes), can be effective. Recrystallization from water is also a possibility.[9]

  • Acid-Base Extraction: The crude product can be dissolved in an aqueous base (e.g., NaOH, K2CO3) to form the boronate salt.[10] The aqueous layer is then washed with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities. The aqueous layer is then acidified with an acid (e.g., HCl) to precipitate the pure boronic acid, which is then collected by filtration.[11]

  • Column Chromatography: While possible, it can be problematic due to the polar nature of boronic acids and their interaction with silica gel.[9] Using a less acidic stationary phase like neutral alumina or silica gel treated with boric acid may give better results.[12]

Step Key Reagents Typical Yield Purity
ProtectionEthylene glycol, p-TsOH>95%>95%
Lithiation-Borylationn-BuLi, Triisopropyl borate70-85%90-98% (crude)
PurificationAcid-Base Extraction/Recrystallization>90% (recovery)>99%

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound.[13]

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehydic proton, the aromatic protons, the methyl protons, and the boronic acid protons. The aldehydic proton will appear as a singlet at a downfield chemical shift (around 10 ppm). The aromatic protons will appear as a singlet due to the symmetry of the molecule. The methyl protons will also be a singlet, integrating to six protons. The boronic acid protons (B(OH)₂) often appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.[14]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the aldehyde (around 192 ppm), the aromatic carbons (including the carbon attached to the boron, which may be broad), and the methyl carbons.[13]

  • ¹¹B NMR: Boron-11 NMR can be used to confirm the presence of the boronic acid group. For a trigonal planar boronic acid, a single broad resonance is expected around 30 ppm.[14]

Proton Type ¹H NMR (δ, ppm) Carbon Type ¹³C NMR (δ, ppm)
Aldehydic (CHO)~10.0 (s, 1H)Carbonyl (C=O)~192
Aromatic (Ar-H)~7.6 (s, 2H)Aromatic (Ar-C)~125-140
Boronic Acid (B(OH)₂)Broad singletCarbon-Boron (C-B)Broad signal
Methyl (CH₃)~2.5 (s, 6H)Methyl (CH₃)~20

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.[13]

  • A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde.

  • A broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the boronic acid group.

  • C-H stretching vibrations of the aromatic ring and methyl groups.

  • B-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.[13] Electrospray ionization (ESI) is a common technique used for this purpose. The expected molecular ion peak would correspond to the molecular weight of this compound (C₉H₁₁BO₃, MW: 178.00 g/mol ).[15]

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Start->NMR Primary Structure IR IR Spectroscopy Start->IR Functional Groups MS Mass Spectrometry Start->MS Molecular Weight End Structure & Purity Confirmed NMR->End IR->End MS->End

Caption: Workflow for the characterization of the synthesized product.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly valuable building block in medicinal chemistry and drug discovery.[4][16]

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this reagent is in Suzuki-Miyaura cross-coupling reactions to introduce a sterically hindered formyl-substituted aryl moiety into a target molecule.[1][17] The steric hindrance from the ortho-methyl groups can provide selectivity in complex syntheses. The reaction is tolerant of a wide range of functional groups, making it a robust method for late-stage functionalization in the synthesis of drug candidates.[18][19]

General Suzuki-Miyaura Coupling Protocol:

  • To a reaction vessel under an inert atmosphere, add this compound (1.2 eq), the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degas the mixture and heat it to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.[17]

Post-Coupling Transformations of the Formyl Group

Once the 4-formyl-2,6-dimethylphenyl moiety is incorporated into a molecule, the formyl group serves as a versatile handle for further chemical modifications.[3]

  • Reductive Amination: The aldehyde can be reacted with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines, a common motif in pharmacologically active compounds.[14]

  • Oxidation: The formyl group can be oxidized to a carboxylic acid, providing another key functional group for further derivatization, such as amide bond formation.

  • Wittig and Related Olefination Reactions: The aldehyde can be converted to an alkene, allowing for the extension of carbon chains and the introduction of different functionalities.

Bioconjugation

The bifunctional nature of molecules like 4-formylphenylboronic acid makes them useful in bioconjugation.[20] The aldehyde can be used to attach the molecule to proteins or other biomolecules through reductive amination or the formation of oxime or hydrazone linkages. The boronic acid moiety can interact with diols, such as those found in saccharides on cell surfaces, offering a potential targeting mechanism for drug delivery systems.[20]

Conclusion

This compound is a sophisticated and highly useful building block for organic synthesis. Its preparation via a lithiation-borylation sequence is a reliable method, and its structure can be unequivocally confirmed through a suite of standard analytical techniques. The combination of a sterically hindered boronic acid and a reactive formyl group provides chemists, particularly those in the field of drug discovery, with a powerful tool for the construction of complex and novel molecular entities. A thorough understanding of its synthesis, characterization, and reactivity is key to leveraging its full potential in the development of next-generation therapeutics and functional materials.

References

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Sources

(4-formyl-2,6-dimethylphenyl)boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-formyl-2,6-dimethylphenyl)boronic acid: A Keystone Building Block for Advanced Synthesis

Introduction

(4-formyl-2,6-dimethylphenyl)boronic acid is a bifunctional organoboron compound that has emerged as a valuable reagent in modern organic synthesis. Its structure, which uniquely combines a reactive boronic acid moiety with a versatile formyl group on a sterically hindered phenyl ring, makes it an indispensable tool for the construction of complex molecular architectures. For researchers in drug discovery and materials science, this compound offers a strategic entry point for creating novel biaryl compounds and other intricate structures. The boronic acid group serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, while the aldehyde functionality opens avenues for a myriad of subsequent chemical transformations.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Physicochemical and Structural Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. (4-formyl-2,6-dimethylphenyl)boronic acid is typically a light yellow to white solid, and its stability is crucial for reliable and reproducible reactivity.[3][4] The steric hindrance provided by the two methyl groups ortho to the boronic acid can influence its reactivity, often requiring optimized reaction conditions compared to less substituted analogs.[5]

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 1228829-13-7[3][4]
Molecular Formula C₉H₁₁BO₃[3][6]
Molecular Weight 177.99 g/mol [3][6]
Appearance Light yellow to white solid[3][4]
Purity Typically ≥97%[4]
Storage Store at 2-8°C under an inert atmosphere (e.g., nitrogen) to prevent degradation.[3]
SMILES CC1=CC(C=O)=CC(C)=C1B(O)O[4][7]
InChIKey MGJJTEKBMONTCP-UHFFFAOYSA-N[7]
Stability and Handling

Like many boronic acids, (4-formyl-2,6-dimethylphenyl)boronic acid can undergo dehydration to form boroxines (cyclic anhydrides). It is therefore recommended to store the compound in a dry, cool, and inert environment.[3] When handling, standard laboratory safety protocols should be observed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat to avoid skin and eye contact.[8] Work should be performed in a well-ventilated area or a fume hood to prevent inhalation of dust.[8]

Synthesis and Purification

The synthesis of arylboronic acids often involves the conversion of an aryl halide to an organometallic intermediate, followed by quenching with a borate ester and subsequent hydrolysis.[2][9][10] For (4-formyl-2,6-dimethylphenyl)boronic acid, a common precursor would be 4-bromo-3,5-dimethylbenzaldehyde.

Synthetic Workflow

The synthesis typically proceeds via a lithium-halogen exchange or Grignard formation, followed by borylation. The aldehyde must be protected as an acetal to prevent its reaction with the highly nucleophilic organometallic intermediate.

G A 4-Bromo-3,5-dimethylbenzaldehyde B Acetal Protection (e.g., Ethylene Glycol, Acid Catalyst) A->B C Protected Bromo-Aryl Acetal B->C D Organometallic Formation (e.g., n-BuLi or Mg) C->D E Aryl Lithium / Grignard Reagent D->E F Borylation (e.g., Triisopropyl borate) E->F G Boronic Ester Intermediate F->G H Acidic Work-up (Hydrolysis) G->H I (4-formyl-2,6-dimethylphenyl)boronic acid H->I

Caption: Synthetic pathway for (4-formyl-2,6-dimethylphenyl)boronic acid.

Experimental Protocol: Synthesis
  • Acetal Protection: Dissolve 4-bromo-3,5-dimethylbenzaldehyde in toluene. Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Once the reaction is complete (monitored by TLC or GC-MS), cool the mixture and wash with aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the protected acetal.

  • Organometallic Formation: In a flame-dried flask under an inert atmosphere (nitrogen or argon), dissolve the protected bromo-aryl acetal in anhydrous THF and cool to -78°C. Slowly add a solution of n-butyllithium in hexanes. Stir the mixture at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.

  • Borylation: To the cooled aryl lithium solution, add triisopropyl borate dropwise, maintaining the temperature at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and carefully quench by adding aqueous HCl (e.g., 2M). The acid serves to both hydrolyze the boronic ester and deprotect the acetal. Stir vigorously for several hours until both reactions are complete.

  • Isolation: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Insights

Purification of formyl-substituted phenylboronic acids requires careful pH control to avoid the Cannizzaro reaction, which disproportionates the aldehyde to a carboxylic acid and an alcohol under strongly basic conditions (pH > 11).[11] A patented purification process involves dissolving the crude product in an aqueous solution with a pH maintained between 8 and 11.[11] Insoluble organic impurities are removed by filtration or extraction, and the pure boronic acid is then precipitated by careful acidification.[11] This method yields highly pure material suitable for sensitive downstream applications.[11]

Reactivity and Core Applications: The Suzuki-Miyaura Coupling

The paramount application of (4-formyl-2,6-dimethylphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction.[1] This powerful palladium-catalyzed C-C bond-forming reaction is a cornerstone of modern synthesis, enabling the construction of biaryl motifs prevalent in pharmaceuticals and functional materials.[5][12]

The reaction involves three key steps: oxidative addition of an aryl halide to a Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12] A base is required to activate the boronic acid for the transmetalation step.[13]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), (4-formyl-2,6-dimethylphenyl)boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).[1][14]

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (nitrogen or argon). Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110°C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.[2]

Utility in Drug Discovery and Medicinal Chemistry

Boronic acids are increasingly recognized as privileged scaffolds in medicinal chemistry.[15][16] The first FDA-approved boronic acid drug, Bortezomib (Velcade®), validated this compound class as a viable therapeutic modality.[17] Boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with active site serine or threonine residues.[17]

(4-formyl-2,6-dimethylphenyl)boronic acid is particularly valuable as a bifunctional linker in drug discovery. It allows for the initial construction of a core biaryl structure via Suzuki coupling, after which the formyl group can be elaborated into a wide range of functional groups through reactions such as:

  • Reductive amination to form secondary or tertiary amines.

  • Wittig or Horner-Wadsworth-Emmons reactions to form alkenes.

  • Aldol or other condensation reactions.

  • Oxidation to a carboxylic acid.

This versatility enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Drug_Discovery_Workflow cluster_derivatives Further Derivatization A (4-formyl-2,6-dimethylphenyl)boronic acid + Aryl Halide B Suzuki Coupling A->B C Biaryl Aldehyde Intermediate B->C D Reductive Amination C->D E Wittig Reaction C->E F Oxidation C->F G Library of Amine Derivatives D->G H Library of Alkene Derivatives E->H I Library of Carboxylic Acid Derivatives F->I

Caption: Divergent synthesis workflow using the title compound in drug discovery.

Conclusion

(4-formyl-2,6-dimethylphenyl)boronic acid is a sophisticated and highly enabling chemical building block. Its unique combination of a sterically defined boronic acid and a chemically tractable aldehyde group provides researchers with a powerful tool for the efficient synthesis of complex molecules. From constructing the core scaffolds of potential new drugs to developing novel organic materials, its strategic importance in advanced chemical synthesis is clear. A thorough understanding of its properties, synthetic access, and reactivity profile, as detailed in this guide, is essential for leveraging its full potential in the laboratory.

References

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An In-Depth Technical Guide to 4-Formyl-2,6-dimethylphenylboronic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Sterically-Hindered Building Block of Strategic Importance

4-Formyl-2,6-dimethylphenylboronic acid (CAS No. 1228829-13-7) is a bifunctional organoboron compound that has garnered significant interest in modern organic synthesis. Its unique architecture, featuring a reactive aldehyde and a boronic acid moiety flanked by two ortho-methyl groups, imparts distinct steric and electronic properties. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its synthesis, physicochemical characteristics, and key applications, with a particular focus on its role as a strategic building block in the construction of complex molecular architectures. The presence of the ortho-methyl groups introduces steric hindrance that can influence reactivity and selectivity in cross-coupling reactions, offering unique advantages in the synthesis of intricate biaryl structures often found in pharmaceuticals and advanced materials.

Physicochemical and Spectroscopic Profile

This compound is typically a white to light yellow solid.[1][2][3][4][5] Proper handling and storage are crucial for maintaining its integrity. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere.[6]

PropertyValueReference(s)
CAS Number 1228829-13-7[1][2][3][4][5]
Molecular Formula C₉H₁₁BO₃[1][2][3][4][5]
Molecular Weight 178.00 g/mol [1][2][3][4][5]
Appearance White to light yellow solid[1][2][3][4][5]
Melting Point 106.4-107.3 °C[1][2][3][4][5]
Storage Temperature 2-8°C[6]

Spectroscopic Data:

The structural integrity of this compound can be confirmed by various spectroscopic techniques. The following data provides characteristic signatures for this compound.

TechniqueKey Data
¹H NMR (400 MHz, acetone-d₆) δ 9.93 (s, 1H), 7.50 (s, 2H), 7.45 (s, 2H), 2.41 (s, 6H)
¹³C NMR (100 MHz, acetone-d₆) δ 193.2, 140.8, 137.3, 127.6, 22.0
¹¹B NMR (128 MHz, acetone-d₆) δ 30.7

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a readily available substituted toluene derivative. The following protocol outlines a representative and logical synthetic pathway.

Part 1: Synthesis of the Precursor, 4-Bromo-3,5-dimethylbenzaldehyde

A common precursor for the target molecule is 4-bromo-3,5-dimethylbenzaldehyde.[4] This intermediate can be synthesized via a Grignard reaction from 4-bromo-o-xylene followed by formylation.[7]

Experimental Protocol: Grignard Reaction and Formylation

  • Materials: 4-bromo-o-xylene, magnesium turnings, iodine (initiator), N,N-dimethylformamide (DMF), tetrahydrofuran (THF, anhydrous), hydrochloric acid (aqueous solution).

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents) and a crystal of iodine.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Gently heat the mixture to initiate the reaction, which is indicated by the disappearance of the iodine color.

    • Prepare a solution of 4-bromo-o-xylene (1.0 equivalent) in anhydrous THF and add it dropwise to the activated magnesium suspension at a rate that maintains a gentle reflux.[7]

    • After the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed.

    • Cool the resulting Grignard reagent solution to 0 °C.

    • Slowly add a solution of N,N-dimethylformamide (1.1 equivalents) in anhydrous THF, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by carefully adding it to a cold aqueous solution of hydrochloric acid.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude 4-bromo-3,5-dimethylbenzaldehyde.

    • The crude product can be purified by column chromatography on silica gel.

DOT Diagram: Synthesis of 4-Bromo-3,5-dimethylbenzaldehyde

G cluster_0 Part 1: Precursor Synthesis A 4-Bromo-o-xylene C Grignard Reagent A->C Grignard Formation B Mg, THF, I₂ (cat.) E 4-Bromo-3,5-dimethylbenzaldehyde C->E Formylation D 1. DMF 2. H₃O⁺

Caption: Synthesis of the key precursor.

Part 2: Borylation to Yield this compound

The final step involves the conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange followed by borylation.

Experimental Protocol: Lithiation and Borylation

  • Materials: 4-bromo-3,5-dimethylbenzaldehyde, n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), triisopropyl borate, anhydrous tetrahydrofuran (THF), hydrochloric acid (aqueous solution).

  • Procedure:

    • Dissolve 4-bromo-3,5-dimethylbenzaldehyde (1.0 equivalent) in anhydrous THF in a dry reaction vessel under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium or sec-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 30-60 minutes.

    • Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.

    • Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid at 0 °C.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by recrystallization or column chromatography.

DOT Diagram: Final Product Synthesis

G cluster_1 Part 2: Borylation F 4-Bromo-3,5-dimethylbenzaldehyde H This compound F->H Lithiation-Borylation G 1. n-BuLi, THF, -78°C 2. B(O-iPr)₃ 3. H₃O⁺

Caption: Final borylation step.

The Pivotal Role in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds that are prevalent in pharmaceuticals and functional materials.[8]

The steric hindrance provided by the two ortho-methyl groups can be a strategic advantage. It can influence the rotational barrier of the resulting biaryl bond, leading to atropisomerism, a phenomenon of increasing importance in drug design. Furthermore, this steric bulk can prevent undesired side reactions and influence the regioselectivity of the coupling.[9] While electron-withdrawing groups like the formyl group can sometimes slow down the transmetalation step, optimization of reaction conditions (catalyst, ligand, base, and solvent) allows for efficient coupling.[8]

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X(Ln) Pd(0)L_n->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0)L_n Reductive Elimination Ar-Ar' Biaryl Product (Ar-Ar') Ar-Pd(II)-Ar'->Ar-Ar' Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X Ar'-B(OH)2 4-Formyl-2,6-dimethyl- phenylboronic Acid (Ar'-B(OH)₂) Ar'-B(OH)2->Ar-Pd(II)-Ar' Base Base Base->Ar-Pd(II)-Ar'

Caption: General catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in the synthesis of biologically active molecules. The formyl group provides a versatile handle for further chemical transformations, such as reductive amination to introduce diverse amine functionalities, or oxidation to a carboxylic acid. The boronic acid moiety is a key player in Suzuki-Miyaura couplings, enabling the construction of complex biaryl scaffolds.

The steric hindrance imparted by the ortho-methyl groups can be exploited to modulate the conformation of the final molecule, which can be crucial for its binding affinity and selectivity to a biological target. While specific examples in publicly available literature are emerging, the use of sterically hindered boronic acids is a known strategy in medicinal chemistry to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[10]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[11]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[6]

In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[1][2][3][5][11]

Conclusion

This compound is a specialized building block with significant potential in organic synthesis, particularly for the construction of sterically hindered biaryl compounds. Its bifunctional nature, combined with the steric influence of the ortho-methyl groups, provides chemists with a powerful tool for the synthesis of complex molecules in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

  • Google Patents. (n.d.). WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde.
  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. Retrieved from [Link]

  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Retrieved from [Link]

  • An, D., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. Retrieved from [Link]

Sources

(4-formyl-2,6-dimethylphenyl)boronic Acid: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Intricacies of Sterically Hindered Boronic Acids in Modern Drug Discovery

For the discerning researcher in drug development and medicinal chemistry, the molecular architecture of a synthetic building block is paramount. (4-formyl-2,6-dimethylphenyl)boronic acid, with its unique combination of a reactive formyl group and a sterically encumbered boronic acid moiety, represents a cornerstone reagent for the construction of complex, three-dimensional biaryl structures. These motifs are increasingly prevalent in next-generation therapeutics, where precise control over molecular conformation is key to enhancing potency and selectivity while minimizing off-target effects.[1][2]

This guide eschews a conventional, templated approach. Instead, it is structured to provide a deep, practical understanding of this valuable reagent, grounded in the principles of synthetic organic chemistry and informed by field-proven insights. We will dissect the nuances of its synthesis, purification, and application, with a particular focus on overcoming the inherent challenges posed by its sterically demanding nature. Every recommendation is underpinned by a rationale, empowering the user to not only follow protocols but to troubleshoot and adapt them to their specific synthetic challenges.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. Below is a summary of the key physicochemical and spectroscopic data for (4-formyl-2,6-dimethylphenyl)boronic acid.

PropertyValueSource(s)
IUPAC Name (4-formyl-2,6-dimethylphenyl)boronic acidN/A
CAS Number 1228829-13-7N/A
Molecular Formula C₉H₁₁BO₃N/A
Molecular Weight 177.99 g/mol N/A
Appearance White to off-white solidN/A
Purity Typically >97%N/A
Storage Store at room temperature in a dry, inert atmosphereN/A

Synthesis of (4-formyl-2,6-dimethylphenyl)boronic Acid: A Strategic Approach

The synthesis of (4-formyl-2,6-dimethylphenyl)boronic acid is not explicitly detailed in readily available literature. However, a robust synthetic strategy can be devised by adapting established methods for related arylboronic acids, with special consideration for the compound's unique structural features. The primary challenge lies in the presence of the electrophilic formyl group, which is incompatible with the nucleophilic organometallic intermediates required for borylation. Therefore, a protection-deprotection strategy is essential.

Recommended Synthetic Pathway

The following multi-step synthesis is proposed, commencing from the readily available 4-bromo-3,5-dimethylbenzaldehyde.

G A 4-Bromo-3,5-dimethylbenzaldehyde B Acetal Protection A->B Ethylene glycol, p-TsOH C Protected Intermediate B->C D Lithiation or Grignard Formation C->D n-BuLi or Mg E Organometallic Intermediate D->E F Borylation E->F Triisopropyl borate G Boronate Ester F->G H Acidic Hydrolysis (Deprotection) G->H Aqueous Acid I (4-formyl-2,6-dimethylphenyl)boronic Acid H->I

Caption: Proposed synthetic workflow for (4-formyl-2,6-dimethylphenyl)boronic acid.

Detailed Experimental Protocol (Adapted from General Procedures)

Step 1: Acetal Protection of 4-Bromo-3,5-dimethylbenzaldehyde

  • Rationale: The formyl group is protected as a 1,3-dioxolane acetal to prevent its reaction with the highly nucleophilic Grignard or organolithium reagent that will be formed in the subsequent step. This is a standard and highly effective protection strategy for aldehydes.

  • Procedure:

    • To a solution of 4-bromo-3,5-dimethylbenzaldehyde (1.0 equiv) in toluene are added ethylene glycol (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 equiv).

    • The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

    • The reaction is monitored by TLC or GC-MS until complete consumption of the starting material.

    • Upon completion, the reaction is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the protected intermediate, which can often be used in the next step without further purification.

Step 2: Borylation via Organometallic Intermediate

  • Rationale: The core transformation involves the conversion of the aryl bromide to a boronic acid. This is typically achieved by forming a highly reactive organometallic intermediate (either an organolithium or a Grignard reagent) which then reacts with a borate ester. Given the steric hindrance from the two ortho-methyl groups, the choice of borylating agent and reaction conditions is critical. Triisopropyl borate is often preferred over trimethyl borate in such cases as it can sometimes lead to higher yields with hindered substrates.

  • Procedure (Organolithium Route):

    • The protected aryl bromide (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • n-Butyllithium (1.1 equiv) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

    • Triisopropyl borate (1.2 equiv) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Procedure (Grignard Route):

    • Magnesium turnings (1.2 equiv) are activated in a flame-dried flask under an inert atmosphere.

    • A solution of the protected aryl bromide (1.0 equiv) in anhydrous THF is added dropwise to initiate the Grignard reaction. A small crystal of iodine can be added to aid initiation if necessary.

    • The reaction is gently refluxed until the magnesium is consumed.

    • The Grignard solution is cooled to 0 °C and then added cannula to a solution of triisopropyl borate (1.2 equiv) in anhydrous THF at -78 °C. The reaction is then allowed to warm to room temperature overnight.

Step 3: Hydrolysis and Deprotection

  • Rationale: The final step involves the acidic workup which serves two purposes: hydrolysis of the boronate ester to the desired boronic acid and simultaneous deprotection of the acetal to regenerate the formyl group.

  • Procedure:

    • The reaction mixture from the borylation step is cooled to 0 °C and quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl).

    • The mixture is stirred vigorously for several hours at room temperature to ensure complete hydrolysis of both the boronate ester and the acetal.

    • The product is then extracted with an organic solvent such as ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude (4-formyl-2,6-dimethylphenyl)boronic acid.

Purification Strategies for a Sterically Hindered Product

The purification of boronic acids can be challenging due to their tendency to form anhydrides (boroxines) upon dehydration and their amphiphilic nature. For a sterically hindered and functionalized compound like (4-formyl-2,6-dimethylphenyl)boronic acid, a multi-pronged approach to purification is often necessary to achieve the high purity required for downstream applications.

pH-Controlled Aqueous Workup

A patented method for the purification of formylphenylboronic acids involves a carefully controlled pH wash.[3]

  • Rationale: This technique leverages the acidic nature of the boronic acid group. By dissolving the crude product in a basic aqueous solution (pH 8-11), the boronic acid is converted to its anionic boronate salt, which is water-soluble. Non-acidic organic impurities remain in the organic phase and can be removed by extraction. Subsequent acidification of the aqueous layer precipitates the pure boronic acid. It is crucial to maintain the pH below 11 to avoid the Cannizzaro reaction of the formyl group.[3]

  • Procedure:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Extract with a basic aqueous solution, such as 1 M sodium carbonate, adjusting the pH of the aqueous layer to 9-10.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining organic impurities.

    • Cool the aqueous layer to 0-5 °C and acidify with cold 2 M HCl to a pH of 2-3, at which point the pure boronic acid should precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Recrystallization
  • Rationale: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and will depend on the specific impurity profile of the crude product.

  • Recommended Solvent Systems: A solvent screen should be performed on a small scale. Promising systems for boronic acids often include mixtures of an organic solvent and water, or a polar aprotic solvent.

Diethanolamine Adduct Formation
  • Rationale: Boronic acids can reversibly form stable, crystalline adducts with diethanolamine. This can be an effective purification method, particularly for removing non-boronic acid impurities. The pure boronic acid can be regenerated from the adduct.[4]

  • Procedure:

    • The crude boronic acid is dissolved in a suitable solvent (e.g., a mixture of toluene and heptane).

    • Diethanolamine is added, and the mixture is stirred. The diethanolamine adduct often precipitates as a crystalline solid.

    • The adduct is collected by filtration and can be further purified by recrystallization.

    • To regenerate the boronic acid, the adduct is treated with an aqueous acid, and the pure boronic acid is extracted into an organic solvent.

Application in Suzuki-Miyaura Cross-Coupling: Overcoming Steric Hindrance

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[5] However, the presence of two ortho-methyl groups in (4-formyl-2,6-dimethylphenyl)boronic acid presents a significant steric challenge that can impede the key transmetalation step of the catalytic cycle. To achieve efficient coupling, a carefully optimized catalytic system is required.

The Catalytic Cycle and the Impact of Steric Hindrance

G cluster_0 Catalytic Cycle A Pd(0)Ln B Oxidative Addition A->B R1-X C R1-Pd(II)(X)Ln B->C D Transmetalation (Rate-Limiting Step) C->D R2-B(OH)2 Base E R1-Pd(II)(R2)Ln D->E F Reductive Elimination E->F F->A G R1-R2 F->G

Sources

Preamble: The Boronic Acid Moiety as a Cornerstone in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Boronic Acids of the Molecular Formula C₉H₁₁BO₃: Synthesis, Application, and Advanced Methodologies

Boronic acids, organoboron compounds featuring a C-B bond and two hydroxyl groups (R-B(OH)₂), have transitioned from chemical curiosities to indispensable tools in the molecular sciences.[1][2] Their stability, ease of synthesis, and generally low toxicity have cemented their role in pivotal synthetic transformations and advanced material science.[1][3] For researchers in drug discovery, the boronic acid is not merely a synthetic intermediate but a versatile pharmacophore capable of forming reversible covalent bonds with biological targets, a property that has led to the development of several FDA-approved drugs.[3][4] This guide delves into the specific class of boronic acids with the molecular formula C₉H₁₁BO₃, providing a technical framework for their properties, core reactions, and strategic applications for professionals in the field.

Part 1: Isomeric Landscape and Physicochemical Characterization of C₉H₁₁BO₃

The molecular formula C₉H₁₁BO₃ encompasses a variety of structural isomers, each with distinct properties and potential applications. Understanding this isomeric diversity is the first step toward strategic deployment in a research program. Key isomers include those with varied functional groups and substitution patterns on a phenylboronic acid scaffold.

Isomer NameCAS NumberMolecular Weight ( g/mol )Key Structural Features
(2-(3-Oxopropyl)phenyl)boronic acid2101097-42-0177.99Phenylboronic acid with an ortho-propanal group.[5]
[2-(prop-2-en-1-yloxy)phenyl]boronic acid1256345-63-2178.08Phenylboronic acid with an ortho-allyloxy group.[6]
(4-Cyclopropoxyphenyl)boronic acid1256355-22-6178.08Phenylboronic acid with a para-cyclopropoxy group.[7]

This table represents a selection of known isomers and is not exhaustive.

Core Properties and Stability

Boronic acids are typically crystalline solids with high melting points.[2] They are weak Lewis acids, with a pKa around 9, but can form tetrahedral boronate complexes in aqueous solutions, lowering the effective pKa to ~7.[2] This pH-dependent equilibrium is fundamental to their utility as sensors. A notable characteristic is their propensity to dehydrate, reversibly forming cyclic trimeric anhydrides known as boroxines.[2] This can complicate characterization and requires careful handling and storage, often under inert and dry conditions.

Spectroscopic Characterization

Confirming the structure and purity of C₉H₁₁BO₃ isomers is critical. Standard analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the protons of the aryl and substituent groups. The B(OH)₂ protons often appear as a broad singlet, which can exchange with D₂O.

    • ¹³C NMR: Reveals the carbon skeleton. The carbon atom directly bonded to the boron atom (ipso-carbon) typically shows a broad signal due to quadrupolar relaxation of the boron nucleus.

    • ¹¹B NMR: A definitive technique for boron-containing compounds. Boronic acids typically exhibit a broad signal in the range of δ 28-34 ppm.

  • Infrared (IR) Spectroscopy: Characterized by a strong, broad O-H stretching band around 3200-3600 cm⁻¹ and a B-O stretching band near 1350 cm⁻¹.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula.

Part 2: The Suzuki-Miyaura Coupling: A Paradigm of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of boronic acids, earning its discoverer, Akira Suzuki, a share of the 2010 Nobel Prize in Chemistry.[8] It enables the formation of a carbon-carbon single bond by coupling an organoboron species with an organohalide or triflate.[8][9] This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl motifs prevalent in pharmaceuticals.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling lies in a well-understood catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[9][10] The base is a crucial component, required to activate the boronic acid for the transmetalation step.[11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (R¹-X) bond of the electrophile, forming a square-planar Pd(II) complex. This is often the rate-determining step.[8][9]

  • Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This proceeds via a boronate species (R²-B(OH)₃⁻), formed by the reaction of the boronic acid with the base.[8][10] This step regenerates the base and displaces the halide from the palladium complex.

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond (R¹-R²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[8][9]

Suzuki_Miyaura_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)L₂-X Pd(0)L2->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation Transmetal->Pd(0)L2 Reductive Elimination R1R2 R¹-R² (Product) Transmetal->R1R2 R1X R¹-X (Aryl Halide) R1X->OxAdd R2BOH2 R²-B(OH)₂ (Boronic Acid) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) R2BOH2->Boronate Base Base (e.g., CO₃²⁻) Base->Boronate Boronate->Transmetal

Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: A General Method for Suzuki-Miyaura Coupling

This protocol provides a representative procedure adaptable for coupling various C₉H₁₁BO₃ isomers with aryl halides. Note: This procedure is a general guideline and should be optimized for specific substrates.[12][13][14]

Materials:

  • Aryl boronic acid (e.g., 4-vinylphenylboronic acid as a stand-in for a C₉H₁₁BO₃ isomer) (1.0 eq)

  • Aryl halide (e.g., 1-bromo-4-fluorobenzene) (1.0-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water 4:1, Toluene/Ethanol/Water, or THF/Water)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or pressure vessel equipped with a magnetic stir bar, add the aryl boronic acid (e.g., 0.300 mmol), the aryl halide (e.g., 0.300 mmol), and the base (e.g., K₂CO₃, 0.500 mmol).[12]

  • Inert Atmosphere: Seal the flask with a septum or screw cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.[13]

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 9:1 THF/H₂O mixture) via syringe.[15][16]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the stirring mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously overnight (12-24 hours).[12][13] Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[14]

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Part 3: Reversible Covalency - Boronic Acids in Sensing and Drug Design

A defining feature of boronic acids is their ability to form reversible covalent bonds with cis-1,2- and 1,3-diols to create five- or six-membered cyclic boronate esters.[17][18] This interaction is the foundation for their use as chemical sensors and as targeted inhibitors in drug development.

Mechanism of Diol Binding

The reaction between a boronic acid and a diol is a dynamic equilibrium. The trigonal planar boronic acid (sp²) reacts with the diol to form a more stable tetrahedral boronate ester (sp³). This reaction is typically favorable in aqueous solutions at physiological pH.[19]

Diol_Binding Figure 2: Reversible Boronic Acid-Diol Interaction BoronicAcid R-B(OH)₂ (Trigonal Planar) BoronateEster Cyclic Boronate Ester (Tetrahedral) BoronicAcid->BoronateEster + Diol cis-Diol (e.g., Glucose) Water 2 H₂O BoronateEster->Water +

Caption: Figure 2: Reversible Boronic Acid-Diol Interaction

Applications in Biosensing

This diol-binding property has been extensively exploited to design sensors for carbohydrates, particularly glucose.[20][21] Fluorescent sensors are often designed where a fluorophore is appended to the boronic acid. Upon binding to glucose, a change in the electronic properties of the boron atom (sp² to sp³) modulates the fluorescence output, allowing for quantitative detection.[18][22] This principle is being actively researched for continuous glucose monitoring in diabetes management.[20]

Role in Drug Discovery

In medicinal chemistry, the boronic acid group is considered a bioisostere of the carboxylic acid.[1] Its true power, however, lies in its ability to act as a "warhead" that forms a reversible covalent bond with key nucleophilic residues in an enzyme's active site, such as the hydroxyl group of serine.[3] This leads to potent and highly selective enzyme inhibition. The proteasome inhibitor bortezomib (Velcade®), a landmark anticancer drug, exemplifies this strategy, where the boronic acid moiety forms a stable complex with the N-terminal threonine of the proteasome's catalytic site.[3][23]

Part 4: Synthetic Utility and Safe Handling

Protecting Groups for Boronic Acids

While versatile, free boronic acids can be unstable and prone to decomposition or protodeboronation.[24] To circumvent this, they are often protected as boronate esters. These protecting groups enhance stability, improve handling, and allow the boronic acid functionality to be carried through multi-step syntheses.[24][25]

Protecting GroupStructureIntroductionDeprotection ConditionsKey Features
Pinacol Ester Cyclic ester with pinacolReaction with pinacol, often with heating.Often used directly in coupling; hydrolysis can be difficult.[26]Very common, stable to chromatography, improves solubility.[26]
MIDA Ester N-methyliminodiacetic acid complexReaction with MIDA under dehydrating conditions.[24]Mild aqueous base (e.g., NaOH, NaHCO₃).[26]Extremely stable, inert to Suzuki coupling, allows for iterative cross-coupling.[24][27]
Trifluoroborate Salt K[R-BF₃]Reaction with KHF₂.Aqueous acid or silica gel.[27]Crystalline, air-stable solids. Can be used directly in coupling.[27]
Safety and Handling

Organoboronic acids require careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[28][29]

  • Ventilation: Handle in a well-ventilated fume hood, especially when working with powders, to avoid inhalation.[30][31]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and strong oxidizing agents.[28] Storage under an inert atmosphere is recommended for long-term stability.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[30]

Conclusion

The C₉H₁₁BO₃ boronic acids and their related analogues represent a class of compounds with immense potential. Their utility is rooted in the fundamental reactivity of the boronic acid moiety—its participation in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling and its unique ability to engage in reversible covalent interactions with diols. For the medicinal chemist, materials scientist, and synthetic chemist, a deep understanding of their properties, reaction mechanisms, and handling is paramount to unlocking new discoveries in drug development, diagnostics, and beyond.

References

  • Introduction, Interconversion and Removal of Boron Protecting Groups.American Chemical Society.
  • Suzuki Coupling.Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels.MDPI.
  • Protecting Groups for Boronic Acids.
  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applic
  • Design and discovery of boronic acid drugs.PubMed.
  • Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes.PMC - NIH.
  • 4-VINYLPHENYLBORONIC ACID | 2156-04-9.ChemicalBook.
  • Boronic acids protecting groups with standard deprotecting conditions.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Suzuki-Miyaura Coupling.Chemistry LibreTexts.
  • Suzuki reaction.Wikipedia.
  • Protecting groups for boronic acids.
  • A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates.
  • Recent development of boronic acid-based fluorescent sensors.RSC Publishing.
  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013.Beilstein Journal of Organic Chemistry.
  • Recent development of boronic acid-based fluorescent sensors.RSC Publishing.
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complex
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • C9H11BO3 - Explore.PubChem.
  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.
  • Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles.PMC - NIH.
  • Phenylboronic acid - SAFETY D
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.YouTube.
  • (2-(3-Oxopropyl)phenyl)boronic acid | C9H11BO3 | CID 168435371.PubChem.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.Rose-Hulman Institute of Technology.
  • What Are The Safety Precautions For Using Boric Acid?YouTube.
  • Boronic acid.Wikipedia.
  • SAFETY DATA SHEET - Phenylboronic acid.Sigma-Aldrich.
  • SAFETY DATA SHEET - 1-Methylindazole-6-boronic acid.Fisher Scientific.
  • [2-(prop-2-en-1-yloxy)phenyl]boronic acid.PubChem.
  • SAFETY DATA SHEET - (4-methylphenyl)boronic acid.Sigma-Aldrich.

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Spectroscopic Profile of 4-Formyl-2,6-dimethylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2,6-dimethylphenylboronic acid is a bespoke bifunctional organoboron compound, distinguished by the strategic placement of a formyl group and two methyl groups on the phenylboronic acid scaffold. This substitution pattern is anticipated to impart unique steric and electronic properties, making it a valuable building block in organic synthesis, particularly in the construction of complex, sterically hindered biaryl compounds through palladium-catalyzed cross-coupling reactions. Its utility extends to the development of novel sensors and materials where precise spatial arrangement is paramount.

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. Due to the limited availability of public experimental data for this specific molecule, this document leverages predictive models and comparative analysis with the well-characterized analogue, 4-formylphenylboronic acid. The methodologies and interpretations presented herein are designed to serve as a foundational resource for researchers working with this and related compounds.

Molecular Structure and Key Features

The molecular structure of this compound presents a fascinating interplay of functional groups that dictate its spectroscopic signature. The boronic acid moiety is a Lewis acid, capable of reversible interactions with diols. The aldehyde group provides a reactive handle for a myriad of chemical transformations. The two methyl groups ortho to the boronic acid introduce significant steric bulk, which is expected to influence the conformation of the molecule and the chemical environment of the aromatic protons.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the distinct chemical environments of the protons in the molecule. The use of deuterated dimethyl sulfoxide (DMSO-d₆) as a solvent is highly recommended to ensure the observation of the exchangeable boronic acid protons and to disrupt intermolecular hydrogen bonding that can lead to signal broadening.[1]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aldehydic (CHO)~9.9Singlet1HThe strong deshielding effect of the carbonyl group places this proton far downfield.
Aromatic (Ar-H)~7.7Singlet2HDue to the symmetrical substitution, the two aromatic protons are chemically equivalent.
Boronic Acid (B(OH)₂)~8.5Broad Singlet2HExchangeable protons, often broad. Position can vary with concentration and water content.
Methyl (CH₃)~2.5Singlet6HProtons of the two equivalent methyl groups.

Causality Behind Predictions:

  • Aldehydic Proton: The formyl proton's chemical shift is highly characteristic and is anticipated to be similar to that of 4-formylphenylboronic acid (~9.9 ppm).[2]

  • Aromatic Protons: Unlike 4-formylphenylboronic acid which shows two distinct doublets for its aromatic protons, the C₂ and C₆ methyl substitution in the target molecule results in chemical and magnetic equivalence of the remaining C₃ and C₅ protons, leading to a predicted singlet.

  • Methyl Protons: The methyl groups are attached to the aromatic ring and are expected to resonate in the typical benzylic region.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon framework.

Carbon Predicted Chemical Shift (δ, ppm) Notes
Carbonyl (C=O)~193Characteristic downfield shift for an aldehyde carbonyl carbon.
Aromatic (C-B)~140 (broad)The carbon attached to the boron often shows a broad signal due to quadrupolar relaxation of the boron nucleus.
Aromatic (C-CHO)~138Quaternary carbon attached to the formyl group.
Aromatic (C-CH₃)~136Quaternary carbons bearing the methyl groups.
Aromatic (C-H)~130Carbons bonded to the aromatic protons.
Methyl (CH₃)~21Typical chemical shift for methyl groups attached to an aromatic ring.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆.[1]

  • Dissolution: Cap the NMR tube and gently vortex or sonicate to ensure the sample is fully dissolved.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger sample quantity (20-30 mg) and a longer acquisition time may be necessary for a high-quality spectrum.

Figure 2. Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.

Predicted IR Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch (Boronic Acid)3500-3300Broad, StrongCharacteristic of hydrogen-bonded O-H groups in the boronic acid.[2]
C-H Stretch (Aromatic)~3050MediumAromatic C-H stretching vibrations.
C-H Stretch (Aliphatic)2980-2850MediumC-H stretching of the methyl groups.
C=O Stretch (Aldehyde)~1690StrongA strong, sharp peak characteristic of the carbonyl group in an aromatic aldehyde.[2]
C=C Stretch (Aromatic)1600, 1480MediumSkeletal vibrations of the aromatic ring.
B-O Stretch~1360StrongBoron-oxygen single bond stretching.[2]
Experimental Protocol: IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Wipe it with a soft cloth dampened with isopropanol and allow it to dry completely.

  • Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrometry Data

The predicted monoisotopic mass of this compound (C₉H₁₁BO₃) is 178.08012 Da.[3] Depending on the ionization conditions, various adducts can be observed.

Adduct Predicted m/z
[M+H]⁺179.08740
[M+Na]⁺201.06934
[M-H]⁻177.07284
[M+H-H₂O]⁺161.07738

Source: PubChemLite[3]

Key Fragmentation Pathways:

A primary fragmentation pathway would likely involve the loss of water from the boronic acid moiety. Subsequent fragmentation could involve the loss of CO from the aldehyde group.

M [M+H]+ m/z = 179.08740 M_H2O [M+H-H2O]+ m/z = 161.07738 M->M_H2O - H2O M_H2O_CO [M+H-H2O-CO]+ m/z = 133.08238 M_H2O->M_H2O_CO - CO

Figure 3. Predicted fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL with the same solvent.

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate. Acquire spectra in both positive and negative ion modes to observe different adducts.

Conclusion

The spectroscopic profile of this compound is dictated by its unique combination of functional groups. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the established spectroscopic principles and comparative data from its structural analogue, 4-formylphenylboronic acid. The experimental protocols outlined herein offer a standardized approach for the characterization of this and related compounds, ensuring data integrity and reproducibility. As a versatile building block, a thorough understanding of its spectroscopic properties is fundamental to its effective application in synthetic chemistry and materials science.

References

  • PubChem. 4-Formylphenylboronic Acid. Available at: [Link]

  • ResearchGate. IR absorption spectra of 4-formylphenylboronic acid-functionalized particles. Available at: [Link]

  • MDPI. A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Available at: [Link]

  • PubChemLite. This compound (C9H11BO3). Available at: [Link]

  • Wikipedia. 4-Formylphenylboronic acid. Available at: [Link]

  • Sakarya University Journal of Science. Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional theory. Available at: [Link]

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An In-depth Technical Guide to the Solubility of 4-Formyl-2,6-dimethylphenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-formyl-2,6-dimethylphenylboronic acid, a key building block in contemporary organic synthesis and drug discovery. Tailored for researchers, medicinal chemists, and process development scientists, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate its effective use in various applications.

Introduction: The Molecular Profile of this compound

This compound, with the chemical formula C₉H₁₁BO₃, is a bifunctional organoboron compound.[1] Its structure, featuring a boronic acid moiety ortho to two methyl groups and para to a formyl group on a phenyl ring, imparts a unique combination of reactivity and physicochemical properties. The boronic acid group is a versatile functional handle for Suzuki-Miyaura cross-coupling reactions, while the aldehyde provides a reactive site for a myriad of synthetic transformations, including reductive amination, Wittig reactions, and condensations.

Understanding the solubility of this reagent is paramount for its successful application. Inefficient dissolution can lead to poor reaction kinetics, reduced yields, and challenges in purification. This guide delves into the factors governing its solubility and provides a robust framework for its experimental determination.

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, several structural features are key determinants of its solubility profile:

  • The Boronic Acid Group: The -B(OH)₂ group is polar and capable of forming hydrogen bonds, both as a donor (from the -OH groups) and as an acceptor (at the oxygen atoms). This suggests a propensity for solubility in polar, protic solvents.

  • The Phenyl Ring and Methyl Groups: The aromatic ring and the two methyl groups contribute to the molecule's nonpolar character, favoring interactions with nonpolar solvents through van der Waals forces.

  • The Formyl Group: The aldehyde group (-CHO) adds polarity and a hydrogen bond acceptor site, further influencing interactions with polar solvents.

A critical aspect of boronic acid chemistry is the propensity to form cyclic anhydrides, known as boroxines, through intermolecular dehydration.[2] This process can be reversible and is influenced by factors such as temperature and the presence of water. The formation of the less polar boroxine can significantly alter the solubility of the compound.

Expected Solubility Trends in Common Organic Solvents

While specific quantitative data for this compound is not extensively published, we can infer its likely solubility behavior based on studies of analogous compounds like phenylboronic acid and its substituted derivatives.[3][4][5][6]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Ethers Diethyl ether, Tetrahydrofuran (THF), DioxaneHighThe ether oxygen can act as a hydrogen bond acceptor for the boronic acid's hydroxyl groups. The overall polarity is compatible with the solute.
Ketones Acetone, Methyl Ethyl Ketone (MEK)HighSimilar to ethers, the ketone carbonyl is a good hydrogen bond acceptor. These solvents have a good balance of polar and nonpolar characteristics.
Alcohols Methanol, Ethanol, IsopropanolModerate to HighAlcohols are polar, protic solvents that can engage in hydrogen bonding with the boronic acid. However, the nonpolar backbone of the solute may limit very high solubility.
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerateThese solvents are polar aprotic and can engage in dipole-dipole interactions. Chloroform can also act as a weak hydrogen bond donor.
Aromatic Hydrocarbons Toluene, XyleneLow to ModerateThe aromatic nature of these solvents can interact favorably with the phenyl ring of the solute through π-stacking. However, their nonpolar nature is less suited to solubilizing the polar boronic acid and formyl groups.
Aliphatic Hydrocarbons Hexanes, HeptaneVery LowThese are nonpolar solvents and are generally poor at solvating polar functional groups like boronic acids.[4]
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese are highly polar solvents with strong hydrogen bond accepting capabilities, making them excellent solvents for a wide range of organic compounds.

Experimental Determination of Solubility: A Validated Protocol

Accurate determination of solubility is crucial for process development and optimization. The following dynamic method, which relies on visual observation of dissolution, is a reliable and widely used technique.[5][7]

Principle

A known mass of the solute is placed in a jacketed glass vessel with a known volume of the solvent. The temperature is gradually increased while the mixture is stirred. The temperature at which the last solid particle dissolves is recorded as the solubility temperature for that specific concentration. Repeating this process with different solute-to-solvent ratios allows for the construction of a solubility curve.

Diagram of the Experimental Workflow

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Weigh a precise amount of this compound. prep2 Add a precise volume of the organic solvent to a jacketed glass vessel. prep1->prep2 prep3 Add the weighed solute to the solvent. prep2->prep3 meas1 Stir the mixture vigorously. prep3->meas1 meas2 Gradually increase the temperature of the circulating bath. meas1->meas2 meas3 Visually observe the disappearance of the last solid particles. meas2->meas3 meas4 Record the temperature at the point of complete dissolution. meas3->meas4 analysis1 Repeat the experiment with different solute concentrations. meas4->analysis1 analysis2 Plot solubility (g/L or mol/L) as a function of temperature. analysis1->analysis2 G Figure 2: Molecular Features Influencing Solubility cluster_solute This compound cluster_solvents Solvent Interactions solute C₉H₁₁BO₃ boronic_acid -B(OH)₂ (Polar, H-bonding) solute->boronic_acid phenyl_ring Phenyl Ring (Nonpolar, π-stacking) solute->phenyl_ring methyl_groups Methyl Groups (Nonpolar) solute->methyl_groups formyl_group -CHO (Polar, H-bond acceptor) solute->formyl_group polar_solvents Polar Solvents (e.g., THF, Acetone, Methanol) boronic_acid->polar_solvents Strong Interaction nonpolar_solvents Nonpolar Solvents (e.g., Toluene, Hexane) boronic_acid->nonpolar_solvents Weak Interaction phenyl_ring->polar_solvents Weaker Interaction phenyl_ring->nonpolar_solvents Favorable Interaction methyl_groups->nonpolar_solvents Favorable Interaction formyl_group->polar_solvents Strong Interaction

Caption: Intermolecular forces governing the solubility of this compound.

Conclusion

References

  • Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link]

  • Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4498–4505. [Link]

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Avdeef, A. (2005). Method for determining solubility of a chemical compound.
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Bohl, D. G., et al. (2002). Process for preparing highly pure formylphenylboronic acids.
  • Miller, M. A., et al. (2011). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Leszczyński, P., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 200-207. [Link]

  • Wang, F., et al. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera. Journal of Chemical & Engineering Data, 61(2), 1045–1050. [Link]

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The Bulky Guardians: A Technical Guide to the Stability and Storage of Di-ortho-substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Di-ortho-substituted phenylboronic acids are indispensable reagents in modern synthetic chemistry, prized for their unique reactivity in cross-coupling reactions that forge complex molecular architectures. However, the very steric hindrance that confers their desirable synthetic properties also introduces significant challenges related to their stability and long-term storage. This guide provides an in-depth analysis of the factors governing the stability of these sterically demanding molecules. We will explore the primary degradation pathways—protodeboronation and boroxine formation—with a special focus on the profound influence of di-ortho substitution. This document offers field-proven protocols for handling, storage, and analytical assessment, ensuring the integrity and reliability of these critical building blocks in research and drug development.

The Di-ortho Conundrum: Steric Hindrance as a Double-Edged Sword

Unlike their less substituted counterparts, di-ortho-substituted phenylboronic acids possess a unique chemical environment around the C–B bond. The presence of two bulky groups flanking the boronic acid moiety dramatically influences the molecule's conformation, electronic properties, and intermolecular interactions. This steric shielding is a key asset in directing reactivity in transformations like the Suzuki-Miyaura coupling. However, it also introduces significant strain and alters the susceptibility of the boronic acid to degradation.

A critical consequence of this steric crowding is the disruption of the typical solid-state structure. Phenylboronic acids commonly exist as hydrogen-bonded dimers in their crystalline form. However, studies on di-ortho-alkoxy-substituted phenylboronic acids, such as 2,6-dimethoxyphenylboronic acid and 2,6-diethoxyphenylboronic acid, have revealed that severe steric hindrance can prevent the formation of these stabilizing dimers.[1][2] Instead, these molecules may crystallize as monomers, which can influence their solid-state stability and hygroscopicity.[1] Understanding these structural peculiarities is the first step in developing robust storage strategies.

Major Degradation Pathways: An In-Depth Mechanistic Look

Two primary chemical transformations threaten the integrity of di-ortho-substituted phenylboronic acids: protodeboronation and dehydration to form boroxines. The steric and electronic nature of the ortho-substituents plays a pivotal role in the kinetics and thermodynamics of these processes.

Protodeboronation: The Unwanted Protonolysis

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, thereby rendering the reagent inactive for its intended cross-coupling purpose.[3] This process is a well-known side reaction, often competing with the desired synthetic transformation.[4] The reaction is highly dependent on pH, temperature, and the presence of water.

For di-ortho-substituted arylboronic acids, particularly those bearing electron-withdrawing groups (e.g., -F, -Cl, -CF₃), the rate of protodeboronation can be significantly accelerated, especially under basic aqueous conditions.[5] The mechanism can proceed through several pathways, but a key step often involves the formation of a tetrahedral boronate anion (ArB(OH)₃⁻), which is more susceptible to cleavage.[4][6]

Protodeboronation

Figure 1: Simplified mechanism of base-catalyzed protodeboronation.

The steric hindrance from the di-ortho groups can twist the phenyl ring relative to the boronic acid group, potentially weakening the C-B bond and making it more susceptible to cleavage under certain conditions.

Boroxine Formation: The Dehydration Equilibrium

In the solid state or in anhydrous solvents, boronic acids undergo a reversible dehydration reaction where three molecules condense to form a stable, six-membered cyclotrimer known as a boroxine.[7][8]

3 ArB(OH)₂ ⇌ (ArBO)₃ + 3 H₂O

This equilibrium is dynamic. The presence of water will hydrolyze the boroxine back to the monomeric boronic acid, while anhydrous conditions or heating will drive the equilibrium towards the boroxine.[9][10] The formation of boroxine is an entropically driven process due to the release of water molecules.[10] For suppliers, this means that a container of a di-ortho-substituted phenylboronic acid, such as 2,6-dimethylphenylboronic acid, often contains varying amounts of its corresponding anhydride (boroxine).[8]

This is not merely an inconvenience; it presents a significant challenge for stoichiometry in reactions. If a researcher weighs out the bulk solid assuming it is purely the monomer, the actual molar quantity of the active boronic acid will be overestimated, leading to incomplete reactions and inconsistent results. Electron-donating groups on the phenyl ring have been shown to favor boroxine formation.[7]

Boroxine_Formation

Figure 2: Reversible equilibrium between boronic acid and its boroxine anhydride.

Recommended Storage and Handling Protocols

Given the inherent instabilities, a rigorous and scientifically grounded protocol for storage and handling is paramount to preserving the quality of di-ortho-substituted phenylboronic acids.

Optimal Storage Conditions
  • Temperature: Refrigeration (2-8 °C) is strongly recommended to minimize thermal decomposition and slow the rate of boroxine formation. For particularly sensitive compounds or long-term storage, storage at -20 °C is advisable.

  • Atmosphere: These compounds should be stored under an inert atmosphere (Argon or Nitrogen) to protect against atmospheric moisture and oxygen. Use of a desiccator for short-term benchtop storage is a minimum requirement.

  • Light: Store in amber vials or in the dark to prevent potential photolytic degradation, although this is a less common pathway for this class of compounds.

  • Container: Use tightly sealed containers with high-quality liners. For hygroscopic solids, proper packaging is the first line of defense.[11]

Handling Best Practices
  • Inert Environment: Whenever possible, handle these reagents inside a glovebox or glove bag with a dry, inert atmosphere.

  • Minimize Exposure: If a glovebox is unavailable, minimize the time the container is open to the atmosphere. Use a flow of inert gas over the vial when weighing and dispensing.

  • Use Dry Solvents: Ensure all solvents and other reagents used with the boronic acid are scrupulously dried to prevent hydrolysis and protodeboronation.

  • Avoid Basic Conditions in Storage: Do not store solutions of these boronic acids, especially in protic solvents, under basic conditions, as this will promote rapid protodeboronation.[5]

A Self-Validating System: Protocols for Stability and Purity Assessment

To ensure experimental reproducibility, the purity and water content of di-ortho-substituted phenylboronic acids must be periodically assessed. The following protocols form a self-validating system to qualify reagents before use.

Workflow for Reagent Qualification

Stability_Workflow

Figure 3: Experimental workflow for the qualification of di-ortho-substituted phenylboronic acids.

Quantitative Data Summary

Direct comparative stability studies on a range of di-ortho-substituted phenylboronic acids are sparse in the literature. However, based on established principles, the following table illustrates the expected relative stability trends. These are qualitative indicators and should be experimentally verified for each specific compound and application.

CompoundOrtho-SubstituentExpected Stability to Protodeboronation (Aqueous Base)Tendency for Boroxine Formation (Solid State)Key Considerations
2,6-Dimethylphenylboronic acid-CH₃ (Electron Donating, Bulky)ModerateHighSteric bulk hinders approach of water but can also affect solubility. Prone to dehydration.[8]
2,6-Dimethoxyphenylboronic acid-OCH₃ (Electron Donating, Bulky)Moderate to LowModerateCan adopt monomeric crystal packing, potentially increasing surface area for water absorption.[1]
2,6-Dichlorophenylboronic acid-Cl (Electron Withdrawing, Bulky)LowLow to ModerateHighly susceptible to base-catalyzed protodeboronation due to electronic effects.[5]
Experimental Protocols

Protocol 1: Determination of Water Content via Karl Fischer Titration

The presence of water is a critical parameter that directly influences both protodeboronation and the boroxine equilibrium.

  • Instrumentation: Use a coulometric or volumetric Karl Fischer titrator. Coulometric is preferred for expected low water content (<1%).[12]

  • Sample Preparation: Due to the solid nature of the samples, a KF oven is the most reliable method for water extraction, preventing side reactions between the boronic acid and the KF reagents.[13]

  • Procedure: a. Accurately weigh 10-50 mg of the boronic acid into a dry oven vial and seal it. b. Heat the sample in the oven (e.g., 100-120 °C) to drive off the water. c. A stream of dry, inert gas carries the evaporated water into the titration cell. d. The titration proceeds automatically until all water is consumed. e. Perform the measurement in triplicate to ensure accuracy.

  • Acceptance Criteria: For use in anhydrous reactions, a water content of <0.1% is desirable. For general use, <0.5% is often acceptable.

Protocol 2: Purity Assessment and Boroxine Quantification by NMR Spectroscopy

NMR is a powerful, non-destructive tool to assess purity and determine the monomer-to-boroxine ratio.

  • Sample Preparation: a. Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in a dry, deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b. Accurately weigh a sample of the boronic acid and dissolve it in a known volume of the standard solution. Working in a glovebox is essential to prevent hydrolysis during sample preparation.

  • ¹H NMR Analysis: a. Acquire a quantitative ¹H NMR spectrum. b. Integrate the signals corresponding to the aromatic protons of the boronic acid monomer and the boroxine. The boroxine signals are often broader and may be shifted relative to the monomer. c. Compare the total integral of the aryl signals to the integral of the internal standard to determine the absolute purity. d. The ratio of the integrals for the monomer and boroxine species allows for the calculation of their relative abundance.

  • ¹¹B NMR Analysis: a. Acquire an ¹¹B NMR spectrum. Phenylboronic acids typically show a broad signal around 28-30 ppm, while their corresponding boroxines appear slightly downfield and often broader.[14][15] b. The relative integration of these signals provides a direct measure of the monomer-to-trimer ratio.

Protocol 3: Stability-Indicating HPLC Method

An HPLC method can separate the parent boronic acid from its protodeboronated impurity and other potential degradation products.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is generally suitable.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically used. The acid suppresses the ionization of the boronic acid hydroxyl groups, leading to better peak shape.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 270 nm) is standard.[16]

  • Forced Degradation Study: To validate the method as "stability-indicating," perform forced degradation studies. Expose samples of the boronic acid to acidic, basic, oxidative (e.g., H₂O₂), and thermal stress. Analyze the stressed samples to ensure that all degradation products are resolved from the main peak.[17]

Conclusion and Future Outlook

Di-ortho-substituted phenylboronic acids are powerful but sensitive reagents. Their stability is governed by a delicate interplay of steric hindrance, electronic effects, and environmental conditions. Protodeboronation and boroxine formation represent the most significant risks to their integrity. By understanding the mechanisms behind their degradation and implementing the rigorous storage, handling, and analytical protocols outlined in this guide, researchers can ensure the reliability and reproducibility of their synthetic endeavors. The development of more stable formulations, such as MIDA boronates or other protected forms, continues to be an important area of research, promising to further enhance the utility of these indispensable building blocks in the future.[18]

References

  • Cyrański, M. K., et al. (2012). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 14(11), 3931-3939. Available at: [Link]

  • Cyrański, M. K., et al. (2012). Electronic Supplementary Material (ESI) for CrystEngComm: Towards monomeric structure of phebylboronic acid: the influence of ortho-alkoxy substituents on the crystal structure. The Royal Society of Chemistry. Available at: [Link]

  • Hall, D. G. (Ed.). (2011).
  • Adamczyk-Woźniak, A., & Sporzyński, A. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. Journal of Organometallic Chemistry, 920, 121202.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1249-1263. Available at: [Link]

  • Adamczyk-Woźniak, A., et al. (2020). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Preprint. Available at: [Link]

  • Iovine, P. M., & Kua, J. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Comprehensive Inorganic Chemistry II, 2, 155-176.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Available at: [Link]

  • Fang, H., et al. (2005). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. Sci-Hub. Available at: [Link]

  • Tokunaga, Y., et al. (2002). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. Heterocycles, 57(5), 787-790.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12234-12248. Available at: [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Wikipedia contributors. (2023, December 2). Protodeboronation. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

  • Honeywell. (n.d.). Karl Fischer Titration Guide. Available at: [Link]

  • Duval, F., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. Available at: [Link]

  • Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Available at: [Link]

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  • Smith, M. D., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Boroxine Template for Macrocyclization and Postfunctionalization. Available at: [Link]

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  • Bruce, S., et al. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Environmental and Molecular Mutagenesis, 60(9), 766-777. Available at: [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. Available at: [Link]

  • Olsson, R., et al. (2001). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters, 3(22), 3495-3497. Available at: [Link]

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  • El-Gindy, A., et al. (2009). Validated stability-indicating HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) and its degradation products. ResearchGate. Available at: [Link]

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(7), 1353. Available at: [Link]

  • Li, S., et al. (2015). Solid-state amorphization of rebamipide and investigation on solubility and stability of the amorphous form. PubMed. Available at: [Link]

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The Grignard Route to 2,6-Disubstituted Phenylboronic Acids: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 2,6-disubstituted phenylboronic acids presents a significant challenge in synthetic chemistry due to the inherent steric hindrance surrounding the borylation site. These sterically crowded molecules are, however, invaluable building blocks in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl systems. While numerous methods exist for their preparation, the Grignard route remains a fundamental, cost-effective, and scalable approach. This technical guide provides an in-depth exploration of the Grignard-based synthesis of 2,6-disubstituted phenylboronic acids. We will dissect the mechanistic nuances dictated by sterics, provide field-proven experimental protocols, address common side reactions and troubleshooting strategies, and offer a comparative analysis against alternative synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to master this challenging but essential transformation.

Introduction: The Challenge and Utility of Steric Hindrance

Arylboronic acids are foundational reagents in modern organic synthesis.[1] The presence of bulky substituents at the 2- and 6-positions, however, dramatically alters their reactivity and synthetic accessibility. This steric shielding makes them challenging to prepare using standard palladium-catalyzed borylation methods, which are often inefficient for ortho-substituted substrates.[2] Nevertheless, this same steric hindrance is often a desirable feature in final products, imparting unique conformational properties, improving metabolic stability in drug candidates, and enabling the synthesis of atropisomeric compounds.

The Grignard reaction, a classic organometallic transformation, offers a powerful solution.[3] By forming a highly reactive organomagnesium intermediate, it facilitates the nucleophilic attack on a boron electrophile, effectively overcoming the steric barrier. The conventional pathway involves the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[4][5] This guide will focus on the practical execution and optimization of this route for sterically demanding substrates.

Mechanistic Considerations: Leveraging Sterics for Selectivity

The primary challenge in synthesizing any arylboronic acid via organometallic routes is controlling the stoichiometry of the addition to the boron center. The reaction of a Grignard reagent (RMgX) with a trialkyl borate (B(OR')₃) can, in principle, lead to mono-, di-, and tri-alkylation/arylation products.

The desired product is the mono-addition intermediate, ArB(OR')₂, which upon hydrolysis yields the arylboronic acid, ArB(OH)₂. The formation of diarylborinic acids (Ar₂BOH) and triarylboranes (Ar₃B) from subsequent additions are common side reactions.[6]

Figure 1: General reaction pathways for Grignard reagents with trialkyl borates.

For the synthesis of 2,6-disubstituted phenylboronic acids, steric hindrance becomes an advantage. The bulky ortho-substituents on the aryl Grignard reagent significantly impede the second and third additions to the boron center. This effect can be further enhanced by the choice of the borate ester.

Causality Behind Experimental Choices:

  • Choice of Borate Ester: Using sterically demanding borate esters, such as triisopropyl borate (B(Oi-Pr)₃), further increases the energy barrier for the second nucleophilic attack. The combination of a hindered Grignard reagent and a hindered electrophile effectively shuts down the over-addition pathways, making the formation of the desired boronic ester the overwhelmingly favored outcome.[6]

  • Low Temperature: The initial reaction is highly exothermic. Performing the addition of the Grignard reagent to the borate ester at low temperatures (typically -78 °C) is crucial.[5] This serves two purposes: it helps control the exotherm and it further enhances selectivity by favoring the kinetically controlled mono-addition product over thermodynamically driven multiple additions.

Comparative Analysis of Synthetic Routes

While the Grignard route is robust, other methods have been developed. Understanding their relative merits is key to selecting the optimal synthetic strategy.

Synthetic Method Advantages Disadvantages Typical Substrates
Grignard Route Cost-effective (uses Mg metal); Scalable; Well-established procedures.[3]Sensitive to moisture and air; Limited functional group tolerance (ketones, esters, nitriles often incompatible).[7]Aryl bromides and chlorides, particularly for sterically hindered systems.
Organolithium Route Often higher reactivity than Grignard reagents; Can be generated via halogen-lithium exchange or direct metallation.Requires cryogenic temperatures (-78 °C); Even less functional group tolerance than Grignard reagents.[5]Aryl bromides and iodides.
Miyaura Borylation Excellent functional group tolerance; Mild reaction conditions.Expensive palladium catalysts and diboron reagents (e.g., B₂pin₂); Catalyst residues can be difficult to remove; Often inefficient for di-ortho-substituted halides.Aryl halides (I, Br, Cl, OTf) with diverse functional groups.
C-H Activation/Borylation Atom-economical (no pre-functionalized halide needed); Access to substitution patterns not available from halides.Requires expensive and specialized catalysts (e.g., Iridium); Often suffers from regioselectivity issues, especially with complex substrates.[5]Arenes with directing groups or specific electronic properties.

Experimental Protocol: "One-Pot" Synthesis of 2,6-Dimethylphenylboronic Acid

This protocol is adapted from established procedures and is representative of a "one-pot" synthesis where the Grignard reagent is formed and used in situ.[8]

Figure 2: Workflow for the one-pot synthesis of 2,6-dimethylphenylboronic acid.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 2-Bromo-m-xylene (2,6-dimethylbromobenzene)

  • Triisopropyl borate (B(Oi-Pr)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (e.g., 2 M aqueous solution)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware under vacuum or oven-dry and assemble hot, then allow to cool under a positive pressure of inert gas.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add one small crystal of iodine. The purple color of the iodine will fade as it reacts with the magnesium surface, indicating activation.[9]

  • Grignard Reagent Formation: In the dropping funnel, prepare a solution of 2-bromo-m-xylene (1.0 equivalent) in anhydrous THF. Add a small portion (~10%) of this solution to the magnesium turnings. The reaction should initiate, indicated by gentle refluxing and the disappearance of the magnesium. If the reaction does not start, gentle heating with a heat gun may be required. Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: Allow the reaction mixture to cool to room temperature, then cool it further to -78 °C using a dry ice/acetone bath. Prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF in the dropping funnel and add it dropwise to the cold Grignard solution. Maintain the temperature at -78 °C during the addition.

  • Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir overnight.

  • Hydrolysis (Work-up): Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding cold 2 M HCl. Stir vigorously for 30 minutes until all solids dissolve.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to yield 2,6-dimethylphenylboronic acid as a white solid.

Troubleshooting and Side Reactions

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is essential for success.

Problem Observed Potential Cause(s) Recommended Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvent.[10]2. Passivated magnesium surface.[9]3. Unreactive aryl chloride (if used).1. Ensure all glassware is rigorously dried and use anhydrous solvents.2. Activate Mg with I₂, 1,2-dibromoethane, or by crushing turnings.3. For aryl chlorides, consider higher temperatures or using an entrainer.
Low yield of boronic acid; recovery of starting arene. Grignard reagent quenched by moisture or acidic protons.Re-verify anhydrous conditions. Ensure no acidic functional groups are present on the starting material.
Formation of biaryl homocoupling product (Wurtz reaction). 1. Reaction temperature is too high during Grignard formation.2. High local concentration of aryl halide.[11]1. Maintain gentle reflux; do not overheat.2. Ensure slow, dropwise addition of the aryl halide solution.
Presence of borinic acid (Ar₂BOH) impurity. 1. Over-addition of Grignard reagent.2. Reaction temperature too high during borylation.1. Use a slight excess of the borate ester (1.2-1.5 eq).2. Maintain cryogenic temperatures (-78 °C) during borate addition. Use a more hindered borate like B(Oi-Pr)₃.[6]
Product decomposes during workup or storage (Protodeboronation). The C-B bond is susceptible to cleavage, especially in sterically hindered and electron-deficient systems under basic or sometimes acidic conditions.[12]Use a neutral or mildly acidic workup. Store the final product dry and under an inert atmosphere. Avoid prolonged exposure to strong bases.
Reaction mixture turns dark brown/black. Decomposition of the Grignard reagent, often due to impurities or prolonged heating.[10]Use high-purity magnesium and aryl halide. Avoid unnecessarily long reflux times during Grignard formation.

Safety Considerations

The Grignard reaction requires strict adherence to safety protocols due to the hazardous nature of the reagents and the reaction itself.

  • Flammability: The ethereal solvents typically used (THF, diethyl ether) are extremely flammable and have low flash points. All operations must be conducted in a certified chemical fume hood, away from any potential ignition sources.[13]

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with the borate ester are highly exothermic. The risk of a runaway reaction is significant, especially on a larger scale. Always have an ice bath readily available to cool the reaction if it becomes too vigorous.[14]

  • Water Reactivity: Grignard reagents react violently with water, releasing flammable hydrocarbon gases. Strict anhydrous conditions must be maintained throughout the experiment.[15]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles (or a face shield), a flame-resistant lab coat, and suitable gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible), must be worn at all times.[16]

  • Quenching: The quenching of the reaction with aqueous acid is also exothermic and will release hydrogen gas from any unreacted magnesium. This step must be performed slowly and with adequate cooling.

Conclusion

The Grignard route provides a powerful and accessible method for the synthesis of sterically encumbered 2,6-disubstituted phenylboronic acids. By understanding the mechanistic principles that allow steric hindrance to be used as a tool for selectivity, chemists can effectively control the reaction outcome. The keys to success lie in the careful control of reaction parameters—particularly temperature and stoichiometry—and the rigorous exclusion of atmospheric moisture. While alternative methods offer broader functional group compatibility, the Grignard approach remains unparalleled in its cost-effectiveness and scalability for preparing these valuable synthetic intermediates. Through careful execution and systematic troubleshooting, this "old-yet-gold" reaction will continue to be an indispensable tool for researchers in drug discovery and materials science.[3]

References

  • Jordan Siberry. (n.d.). What are Grignard reagent preparation precautions during preparation? Quora. Retrieved from [Link]

  • Baudoin, O., et al. (2000). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. Request PDF. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. ACS. Retrieved from [Link]

  • Unknown Author. (n.d.). Grignard reaction safety. YouTube. Retrieved from [Link]

  • University of Georgia Office of Research. (n.d.). Grignard Reagents SOP. Retrieved from [Link]

  • Reddit User. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit. Retrieved from [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Hughes, D. L., et al. (2012). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development. Retrieved from [Link]

  • Unknown Author. (n.d.). Side Reactions in a Grignard Synthesis. ResearchGate. Retrieved from [Link]

  • Reddit User. (2019). What are some strategies to reduce side-reactions in a Grignard reaction? Reddit. Retrieved from [Link]

  • Bravo-C, J. L. (2020). HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES. The Organic Chemistry Notebook. Retrieved from [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. Retrieved from [Link]

  • Unknown Author. (n.d.). Synthesis and Biological Activity of 2,6-Disubstituted 7-Deazapurine Ribonucleosides. Wiley Online Library. Retrieved from [Link]

  • Deng, Y., et al. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology. Retrieved from [Link]

  • Lozada, J., et al. (2014). Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bakthan, Singaram, et al. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. HETEROCYCLES. Retrieved from [Link]

  • Unknown Author. (n.d.). Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.
  • Saarinen, G. (n.d.). Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Semantic Scholar. Retrieved from [Link]

  • Unknown Author. (n.d.). Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.
  • Unknown Author. (2024). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. ScienceDirect. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Grignard reagent. Wikipedia. Retrieved from [Link]

  • Unknown Author. (n.d.). Low cost, more efficient, and less toxic synthetic routes to conjugated polymers. Imperial College London. Retrieved from [Link]

  • Silva, A. M. S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

  • Chao, J., et al. (2004). A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. Chemical Research in Chinese Universities. Retrieved from [Link]

  • Deau, E., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. Retrieved from [Link]

  • Matmatch. (2022). A Class of Borate Ester: Trimethyl Borate. Retrieved from [Link]

  • Unknown Author. (n.d.). Coordination Chemistry with Sterically Hindered Hydrotris(pyrazolyl)borate Ligands. ResearchGate. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 4-Formyl-2,6-dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Steric and Electronic Challenges in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in the pharmaceutical industry is particularly profound, where the construction of biaryl and heteroaryl structures is a frequent necessity in the development of new therapeutic agents.[1] This guide focuses on a specific, yet challenging, building block: 4-Formyl-2,6-dimethylphenylboronic acid.

The unique structure of this boronic acid, featuring two ortho-methyl groups and a para-formyl group, presents a confluence of steric and electronic hurdles that must be overcome to achieve successful coupling. The di-ortho-substitution creates significant steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step of the catalytic cycle.[4][5][6] Concurrently, the electron-withdrawing nature of the formyl group can influence the nucleophilicity of the organoboron species.[7][8]

This document, intended for researchers and drug development professionals, provides a detailed protocol and technical insights for effectively utilizing this compound in Suzuki coupling reactions. By understanding the mechanistic nuances and carefully selecting the appropriate catalytic system, chemists can harness the synthetic potential of this valuable intermediate.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The key steps are oxidative addition, transmetalation, and reductive elimination. The presence of a base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) RPdX R¹-Pd(II)-X (ArPd(II)X Complex) OxAdd->RPdX Transmetalation Transmetalation RPdX->Transmetalation [R²-B(OH)₃]⁻ (Activated Boronate) RPdR R¹-Pd(II)-R² (Di-organopalladium(II) Complex) Transmetalation->RPdR RedElim Reductive Elimination RPdR->RedElim RedElim->Pd0 Regenerated Pd(0)L_n Product R¹-R² (Biaryl Product) RedElim->Product Catalyst_Regen Catalyst Regeneration BoronicAcid R²-B(OH)₂ (4-Formyl-2,6-dimethyl -phenylboronic acid) Boronate [R²-B(OH)₃]⁻ (Boronate Complex) BoronicAcid->Boronate + Base Base Base (e.g., K₃PO₄) Boronate->Transmetalation Enters Catalytic Cycle

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling with this compound

This protocol is a general guideline for the Suzuki coupling of this compound with an aryl bromide. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for different aryl halide coupling partners.

Materials and Reagents
  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, RuPhos, or an N-heterocyclic carbene (NHC) ligand) (1.1-1.2 equivalents relative to palladium)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture such as dioxane/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Reaction Setup and Procedure
  • Inert Atmosphere: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and the ligand. For air-stable precatalysts that incorporate the ligand (e.g., XPhos Pd G3), add the single component at this stage.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Key Reaction Parameters for Optimization

The successful coupling of sterically hindered substrates like this compound is highly dependent on the careful selection of reaction parameters.

ParameterRecommendation for Sterically Hindered SubstratesRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts).These are common and effective sources of Pd(0) in the catalytic cycle. Pre-formed precatalysts can offer improved stability and activity.[10][11]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, RuPhos, XPhos) or N-Heterocyclic Carbenes (NHCs).These ligands promote the oxidative addition and reductive elimination steps, which can be slow for sterically demanding substrates.[4][12]
Base K₃PO₄, Cs₂CO₃, or K₂CO₃.Stronger, non-nucleophilic bases are often required to facilitate the formation of the reactive boronate species from the sterically hindered boronic acid.
Solvent Anhydrous, degassed aprotic solvents like 1,4-dioxane or toluene. A small amount of water can sometimes be beneficial.These solvents are compatible with the reaction conditions and can effectively solubilize the reagents. Rigorous degassing is essential to prevent catalyst deactivation.
Temperature 80-110 °C.Higher temperatures are often necessary to overcome the activation energy barrier associated with sterically hindered substrates.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidation of Pd(0)).- Insufficiently strong base.- Low reaction temperature.- Ensure rigorous inert atmosphere and use freshly degassed solvents.- Switch to a stronger base like K₃PO₄ or Cs₂CO₃.- Increase the reaction temperature in increments.
Protodeborylation The boronic acid is replaced by a hydrogen atom.- Use a more anhydrous solvent.- Consider using the corresponding boronic ester (e.g., pinacol ester) for increased stability.
Homocoupling of Boronic Acid Formation of a symmetrical biaryl from the boronic acid.- This can be promoted by the presence of oxygen. Ensure a strictly inert atmosphere.
Formation of Byproducts Side reactions due to the reactive formyl group.- While the formyl group is generally tolerated, if side reactions are observed, consider protecting it as an acetal prior to the coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound presents a synthetic challenge that can be effectively addressed through a rational approach to reaction design. The steric hindrance imposed by the di-ortho-methyl groups necessitates the use of bulky, electron-rich ligands, such as those from the Buchwald biarylphosphine family or N-heterocyclic carbenes, to facilitate the key steps of the catalytic cycle. Careful selection of the base and solvent system, along with maintaining a strictly inert atmosphere, are also critical for achieving high yields and minimizing side reactions. The protocol and insights provided herein offer a robust starting point for researchers to successfully incorporate this valuable, functionalized building block into their synthetic strategies for the development of novel molecules in pharmaceutical and materials science.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Sun, Z., Tu, T., Fang, W., Xu, M., & Zhou, Y. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. NLIST.
  • Caddick, S., et al. (2007). Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. PMC.
  • BenchChem. (2025).
  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing.
  • Tu, T., et al. (2019). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
  • Cierpiał, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Tang, W., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • Nolan, S. P., et al. (2007). Palladium(II)−N-Heterocyclic Carbene Metallacrown Ether Complexes: Synthesis, Structure, and Catalytic Activity in the Suzuki−Miyaura Reaction.
  • Caddick, S., et al. (2007). Formyl group activation of bromopyrrole esters for Suzuki Cross-Coupling reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Buchwald, S. L., et al. (2021). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions.
  • Cierpiał, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Buchwald, S. L., et al. (2010). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH.
  • Buchwald, S. L. (2008). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp[superscript)−O-Based Electrophiles. MIT Open Access Articles.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid.
  • Al-Zoubi, R. M., et al. (2010). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
  • Magano, J., & Dunetz, J. R. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Magano, J., & Dunetz, J. R. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
  • Szostak, M., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PMC.
  • Nozaki, K., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Li, J., et al. (2016). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Wikipedia. (n.d.). Suzuki reaction.. (n.d.). Suzuki reaction.

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Application Notes & Protocols: Palladium Catalysts for Sterically Hindered Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steric Congestion in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its functional group tolerance and reliability in constructing carbon-carbon bonds, particularly for biaryl synthesis. These biaryl motifs are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials. However, as synthetic targets grow in complexity, the need to couple sterically congested fragments—such as those bearing multiple ortho-substituents—presents a significant synthetic hurdle.

Standard palladium catalysts often fail or provide negligible yields when faced with sterically demanding aryl halides and boronic acids.[1] This failure is rooted in the fundamental mechanics of the catalytic cycle, where bulky substituents dramatically slow the key steps of oxidative addition and reductive elimination.[2] This guide provides a deep dive into the mechanistic challenges posed by steric hindrance and details the advanced catalyst systems and protocols designed to overcome them, enabling the synthesis of previously inaccessible molecules, including tetra-ortho-substituted biaryls.[3][4][5]

Mechanistic Insight: Why Steric Hindrance Stalls the Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance of three primary steps: oxidative addition, transmetalation, and reductive elimination. Steric bulk on the coupling partners directly interferes with the kinetics and thermodynamics of these steps.

  • Oxidative Addition (OA): The cycle initiates with the insertion of the Pd(0) catalyst into the aryl-halide bond. Large ortho-substituents physically block the palladium center from approaching the carbon-halogen bond, significantly increasing the activation energy for this crucial step. Electron-rich, hindered aryl chlorides are particularly challenging substrates.[1][6]

  • Transmetalation: While generally rapid, this step can also be affected by steric crowding around the boron atom and the palladium center.

  • Reductive Elimination (RE): This final, product-forming step requires the two organic fragments on the Pd(II) center to come into close proximity to form the new C-C bond. Steric repulsion between bulky ortho-groups on these fragments can make the required transition state energetically unfavorable, effectively shutting down the reaction.[7]

To achieve success, a catalyst system must be explicitly designed to accelerate these sterically impeded steps.

Suzuki_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Slowed by Steric Hindrance) TM_Complex L-Pd(II)(Ar)(Ar') OA_Complex->TM_Complex Transmetalation TM_Complex:e->Pd0:w  Regenerates  Catalyst   Product Ar-Ar' (Biaryl Product) TM_Complex->Product Reductive Elimination (Slowed by Steric Hindrance) ArX Ar-X (Aryl Halide) Boronic Ar'-B(OR)2 (Boronic Acid/Ester) Base Base

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the kinetically challenging steps impacted by steric hindrance.

The Solution: Ligand Design for Congested Spaces

The development of specialized ligands has been the key to unlocking challenging Suzuki-Miyaura couplings. These ligands are engineered to create a highly reactive, yet stable, palladium center that can accommodate bulky substrates. Two classes of ligands have proven exceptionally effective: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).

Buchwald Phosphine Ligands: Engineering Steric Bulk and Electron Density

Pioneered by the Buchwald group, dialkylbiaryl phosphines are among the most powerful ligands for sterically demanding cross-couplings.[8][9] Ligands such as SPhos and XPhos have become indispensable tools for synthetic chemists.

Causality Behind Experimental Choices:

  • Steric Bulk: The ligand's bulky biaryl framework and large alkyl groups (e.g., dicyclohexylphosphino, di-tert-butylphosphino) on the phosphorus atom favor the formation of a monoligated L-Pd(0) complex. This 14-electron species is coordinatively unsaturated and thus highly reactive, readily undergoing oxidative addition even with hindered aryl chlorides.[10]

  • Electron-Rich Nature: These phosphines are strong electron donors, which increases the electron density on the palladium center. This electronic enrichment facilitates the oxidative addition step and can help stabilize the resulting Pd(II) complex.[1]

  • Secondary Interactions: The biaryl backbone of the ligand can engage in secondary interactions with the palladium center, which helps to stabilize the active catalyst and promote the reductive elimination step.[7]

N-Heterocyclic Carbene (NHC) Ligands: Strong σ-Donors with Tunable Bulk

NHCs have emerged as a powerful alternative to phosphine ligands. They are prized for their exceptional stability and strong σ-donating ability, often exceeding that of even the most electron-rich phosphines.[11][12]

Causality Behind Experimental Choices:

  • Exceptional σ-Donation: The strong electron-donating character of NHCs makes the palladium center highly nucleophilic, dramatically accelerating the oxidative addition of challenging electrophiles.[13][14]

  • "Flexible Steric Bulk": The steric profile of an NHC ligand can be precisely tuned by modifying the substituents on the nitrogen atoms. Some NHC ligands possess what is termed "flexible steric bulk," allowing the ligand to adapt its conformation to accommodate the different geometric requirements of the oxidative addition and reductive elimination steps.[15][16] This adaptability is crucial for achieving high turnover numbers in the synthesis of highly substituted biaryls.[16][17]

  • Robustness: The strong Pd-C bond makes NHC-Pd complexes very stable, often leading to longer catalyst lifetimes and resistance to degradation under harsh reaction conditions.[12]

Ligand_Logic cluster_properties Key Ligand Properties cluster_outcomes Mechanistic Advantages Challenge Steric Hindrance (e.g., ortho-substituents) Ligand_Feature Advanced Ligand Design (Buchwald & NHC types) Challenge->Ligand_Feature Requires Bulk Steric Bulk Ligand_Feature->Bulk Electronics Strong σ-Donation (Electron-Rich) Ligand_Feature->Electronics Monoligation Favors Monoligated L-Pd(0) Species Bulk->Monoligation Fast_RE Promotes Reductive Elimination Bulk->Fast_RE Fast_OA Accelerates Oxidative Addition Electronics->Fast_OA Monoligation->Fast_OA Success Successful Coupling of Hindered Substrates Fast_OA->Success Fast_RE->Success

Caption: Logical relationship between steric challenges and the design principles of effective ligands.

The Critical Role of Well-Defined Palladium Precatalysts

For maximum reliability and reproducibility, especially in demanding applications like drug development, the use of well-defined palladium precatalysts is paramount. These are air- and moisture-stable Pd(II) complexes that efficiently generate the active, monoligated Pd(0) species in situ.

Trustworthiness of Precatalysts:

  • Stoichiometric Precision: Precatalysts like the Buchwald G3/G4 palladacycles or PEPPSI-type NHC complexes ensure a precise ligand-to-palladium ratio (typically 1:1), avoiding the use of excess, costly ligands.[12]

  • Rapid Catalyst Activation: They are designed for fast activation under the reaction conditions. This is critical when using unstable boronic acids, as the active catalyst is formed quickly, allowing the cross-coupling to outcompete the rate of boronic acid decomposition.[18][19][20]

  • Enhanced Bench Stability: Unlike many Pd(0) sources (e.g., Pd(PPh₃)₄), precatalysts are stable in air, simplifying reaction setup and improving consistency between runs.[21]

Data Summary: Performance of Catalyst Systems

The choice of ligand, base, and solvent is critical for success. The following table summarizes typical conditions for the synthesis of a tetra-ortho-substituted biaryl, demonstrating the efficacy of modern catalyst systems.

Model Reaction: Coupling of 2-Bromomesitylene with 2,6-Dimethylphenylboronic Acid

Catalyst System (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2%) / SPhos (4%)K₃PO₄ (3.0)Toluene/H₂O10018>95[8]
XPhos Pd G3 (1%)K₃PO₄ (3.0)Dioxane/H₂O8012>98[22]
[(IPr)Pd(allyl)]Cl (2%)t-BuOK (2.0)DioxaneRT - 802-12>95[15][17]
HFTPhos/Pd(OAc)₂ (0.025%)K₃PO₄ (2.0)Toluene1101299[7]

Note: Yields and conditions are representative and may vary based on specific substrate combinations.

Experimental Protocol: Synthesis of a Tetra-ortho-substituted Biaryl

This protocol provides a self-validating system for a challenging coupling reaction using a modern Buchwald precatalyst. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent catalyst deactivation. [22]

Protocol_Workflow Start Start: Inert Atmosphere Step1 Step 1: Charge Vessel (Ar-X, Boronic Acid, Base, Precatalyst) Start->Step1 Step2 Step 2: Add Degassed Solvent (e.g., Dioxane/H₂O) Step1->Step2 Ensure solids are under inert gas Step3 Step 3: Seal & Heat (Vigorous Stirring) Step2->Step3 Step4 Step 4: Monitor Reaction (TLC, GC-MS, or LC-MS) Step3->Step4 Maintain temp & inert atm Step5 Step 5: Workup (Cool, Dilute, Extract) Step4->Step5 Upon completion Step6 Step 6: Purify (Column Chromatography) Step5->Step6 End End: Pure Biaryl Product Step6->End

Caption: Experimental workflow for a sterically hindered Suzuki-Miyaura coupling reaction.

Reagents and Equipment
  • Aryl Halide: (e.g., 2-Bromo-1,3,5-triisopropylbenzene, 1.0 equiv)

  • Boronic Acid: (e.g., 2,6-dimethylphenylboronic acid, 1.5 equiv)

  • Palladium Precatalyst: (e.g., XPhos Pd G3, 1-2 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄), anhydrous powder (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (degassed, e.g., 10:1 ratio)

  • Equipment: Schlenk flask or oven-dried vial with stir bar, rubber septum, Teflon screw cap, inert gas line (Argon or Nitrogen), heating mantle or oil bath, standard glassware for workup and chromatography.

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), potassium phosphate (3.0 mmol), and the XPhos Pd G3 precatalyst (0.01-0.02 mmol).

    • Rationale: Combining all solids under an inert atmosphere prevents premature degradation of the catalyst and boronic acid. K₃PO₄ is an effective base for these couplings, balancing reactivity with minimal side reactions.[22]

  • Solvent Addition: Evacuate and backfill the Schlenk flask with inert gas three times. Using a gas-tight syringe, add the degassed solvent system (e.g., 5 mL of 10:1 Dioxane/H₂O) to achieve a concentration of ~0.2 M with respect to the aryl halide.

    • Rationale: Degassing the solvent by sparging with an inert gas or through freeze-pump-thaw cycles is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[22]

  • Reaction Execution: Seal the flask with a Teflon screw cap and place it in a preheated oil bath at 80–110 °C. Stir the mixture vigorously for 12-24 hours.

    • Rationale: Vigorous stirring is necessary to ensure proper mixing of the heterogeneous mixture. The elevated temperature provides the required activation energy for the sterically demanding oxidative addition and reductive elimination steps.

  • Monitoring: After the designated time, cool the reaction to room temperature. A small aliquot can be removed, diluted with ethyl acetate, filtered through a small plug of silica, and analyzed by TLC, GC-MS, or LC-MS to confirm the consumption of the limiting aryl halide.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Rationale: The aqueous workup removes the inorganic base and boronic acid byproducts.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure biaryl product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst Deactivation (Oxygen) 2. Inactive Catalyst Source 3. Insufficiently Active Ligand/Base1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.[22] 2. Switch to a reliable, air-stable precatalyst (e.g., Buchwald G3/G4, PEPPSI-IPr).[12][18] 3. Screen alternative bulky ligands (e.g., SPhos, RuPhos, NHCs) and bases (e.g., CsF, t-BuOK).
Protodeboronation 1. Boronic acid instability 2. Slow catalyst activation1. Use a more stable boronic acid derivative (e.g., MIDA boronate, trifluoroborate salt).[23][24] 2. Employ a fast-activating precatalyst to ensure cross-coupling outcompetes decomposition.[19]
Homocoupling of Boronic Acid Presence of oxygenImprove degassing procedures and ensure a leak-free inert atmosphere setup.[22]

References

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in W
  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction.
  • Drug development: Subtle steric differences reveal a model for Ni cross-coupling success. ScienceDaily.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides. Benchchem.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
  • Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol.
  • Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis.
  • Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society.
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
  • Enantioselective Cross-Coupling for Axially Chiral Tetra-ortho-Substituted Biaryls and Asymmetric Synthesis of Gossypol. PubMed.
  • Buchwald Phosphine Ligands. Sigma-Aldrich.
  • Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
  • Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald-Hartwig Amination and Suzuki-Miyaura Reaction.
  • A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Deriv
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit.
  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Palladium(II)−N-Heterocyclic Carbene Metallacrown Ether Complexes: Synthesis, Structure, and Catalytic Activity in the Suzuki−Miyaura Reaction.
  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temper
  • A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Journal of the American Chemical Society.
  • Palladium complex containing two sterically hindered ligands as highly efficient catalyst for Suzuki–Miyaura reaction. Sci-Hub.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit.
  • Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions.
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  • Why am I getting low yield for my Suzuki coupling reaction? r/chemistry - Reddit.
  • Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
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Application Notes and Protocols: Base Selection for Suzuki Reaction with Ortho-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide has seen widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] However, the reaction is not without its challenges, particularly when employing sterically hindered substrates such as ortho-substituted boronic acids.[3][4]

The steric bulk imposed by ortho substituents can significantly impede the key transmetalation and reductive elimination steps of the catalytic cycle, leading to low yields and sluggish reaction rates.[3][4] Furthermore, these substrates are often more susceptible to undesired side reactions, most notably protodeboronation, where the carbon-boron bond is cleaved by a proton source, resulting in the formation of a simple arene and consumption of the starting material.[5][6]

A critical, yet often overlooked, parameter in overcoming these challenges is the judicious selection of the base. The base plays a multifaceted role in the Suzuki reaction, primarily by activating the boronic acid to form a more nucleophilic boronate species, which is essential for efficient transmetalation.[7][8][9] In the context of sterically demanding ortho-substituted boronic acids, the choice of base can be the determining factor between a successful transformation and a failed reaction.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of base selection for Suzuki reactions involving ortho-substituted boronic acids. We will explore the mechanistic implications of different bases, present a comparative analysis of their performance, and provide detailed, field-proven protocols to enable the rational optimization of your own challenging coupling reactions.

The Mechanistic Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki reaction is a well-studied process involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The base is crucial for the transmetalation step.

The prevailing understanding is that the base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate).[7][8][10] This activation enhances the electron density on the organic group attached to boron, facilitating its transfer to the palladium center.[2] Computational studies suggest that the pathway involving the initial reaction of the base with the boronic acid is energetically more favorable than the alternative, where the base first coordinates to the palladium complex.[7][10]

The strength and nature of the base directly influence the equilibrium between the boronic acid and the active boronate species. For sterically hindered ortho-substituted boronic acids, a stronger or more effective base may be required to drive this equilibrium towards the boronate, thereby increasing its concentration and promoting the forward reaction.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R_Base R¹-Pd(II)L_n-Base PdII_RX->PdII_R_Base Base (e.g., OH⁻) PdII_R1R2 R¹-Pd(II)L_n-R² PdII_R_Base->PdII_R1R2 Transmetalation [R²B(OH)₃]⁻ PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base (e.g., OH⁻) Boronate->PdII_R_Base Activated Boron Species

Figure 1: Simplified Suzuki-Miyaura catalytic cycle highlighting the role of the base in activating the boronic acid.

Challenges Associated with Ortho-Substituted Boronic Acids

The presence of one or more substituents at the ortho position of a phenylboronic acid introduces significant steric hindrance. This bulkiness can negatively impact the reaction in several ways:

  • Slow Transmetalation: The steric clash between the ortho substituent, the palladium center, and its associated ligands can raise the energy barrier for the transmetalation step, leading to slower reaction rates.[4]

  • Difficult Reductive Elimination: The formation of the sterically congested biaryl product can also be hindered, slowing down the final reductive elimination step and catalyst turnover.[3]

  • Increased Protodeboronation: Ortho-substituted boronic acids can be more prone to protodeboronation, a major side reaction that consumes the starting material.[5] This process is often base-catalyzed, making the choice of base and reaction conditions even more critical.[6][11]

To overcome these hurdles, more forcing reaction conditions, specialized bulky ligands, and, most importantly, a carefully selected base are often required.[3][12][13]

A Comparative Analysis of Bases for Coupling with Ortho-Substituted Boronic Acids

The choice of base is highly dependent on the specific substrates, solvent, and catalyst system. However, general trends can be observed.

Inorganic Bases

Inorganic bases are the most commonly used in Suzuki couplings due to their effectiveness, availability, and cost.

BaseGeneral StrengthKey Characteristics & Recommendations for Ortho-Substituted Substrates
Potassium Phosphate (K₃PO₄) StrongOften the base of choice for sterically hindered couplings.[3][9] Its non-nucleophilic nature and high basicity are effective at promoting the formation of the boronate without causing unwanted side reactions. Particularly effective in polar aprotic solvents like toluene or dioxane.
Cesium Carbonate (Cs₂CO₃) StrongFrequently provides excellent yields, sometimes superior to other carbonates, especially with challenging substrates.[9] Its higher solubility in organic solvents can be advantageous for homogeneous reaction conditions.[9]
Potassium Carbonate (K₂CO₃) ModerateA widely used and cost-effective base.[9][14] It can be effective, but for highly hindered systems, stronger bases like K₃PO₄ or Cs₂CO₃ are often required.[15][16]
Sodium Carbonate (Na₂CO₃) ModerateSimilar in reactivity to K₂CO₃, it is another common and effective choice for a broad range of substrates.[9][14] Often a good starting point for reaction optimization.[9]
Barium Hydroxide (Ba(OH)₂) StrongAn older but effective method, particularly in aqueous solvent mixtures like DME/water, has been shown to be successful for coupling mesitylboronic acid.[4]
Potassium Fluoride (KF) WeakCan be used under anhydrous conditions to activate the boronic acid. This can be advantageous when dealing with base-sensitive functional groups.[2]
Organic Bases

While less common, organic bases can be useful in specific situations.

BaseGeneral StrengthKey Characteristics & Recommendations
Potassium tert-butoxide (KOtBu) Very StrongA highly effective base for challenging couplings, including those with sterically hindered substrates.[17] Its strong basicity can significantly accelerate the reaction. However, its nucleophilicity can be a drawback with sensitive functional groups.
Sodium tert-butoxide (NaOtBu) Very StrongSimilar to KOtBu, it is a powerful base for promoting difficult couplings.[18]
Triethylamine (Et₃N) WeakGenerally not effective enough for activating sterically hindered boronic acids. Its use is more common in other types of cross-coupling reactions.[14]

graph Base_Selection_Workflow {
graph [bgcolor="#F1F3F4"];
node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

Start [label="Start: Suzuki Coupling with\nOrtho-Substituted Boronic Acid", fillcolor="#FBBC05"]; Initial_Screen [label="Initial Base Screening", shape=diamond, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; K3PO4 [label="K₃PO₄\n(Toluene or Dioxane)", fillcolor="#FFFFFF"]; Cs2CO3 [label="Cs₂CO₃\n(Toluene or Dioxane)", fillcolor="#FFFFFF"]; K2CO3 [label="K₂CO₃\n(Aqueous mixture)", fillcolor="#FFFFFF"]; Optimization [label="Reaction Optimization", shape=diamond, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; High_Yield [label="High Yield?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Troubleshoot [label="Troubleshooting", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Successful Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Initial_Screen; Initial_Screen -> K3PO4 [label="Recommended\nFirst Choice"]; Initial_Screen -> Cs2CO3; Initial_Screen -> K2CO3;

K3PO4 -> Optimization; Cs2CO3 -> Optimization; K2CO3 -> Optimization;

Optimization -> High_Yield; High_Yield -> End [label="Yes"]; High_Yield -> Troubleshoot [label="No"];

Troubleshoot -> Initial_Screen [label="Re-screen with\nstronger bases\n(e.g., KOtBu) or\ndifferent ligands/solvents"]; }

Figure 2: Workflow for base selection and optimization in challenging Suzuki couplings.

Experimental Protocols

General Protocol for Base Screening in a Suzuki-Miyaura Reaction with an Ortho-Substituted Boronic Acid

This protocol outlines a general procedure for screening different bases to identify the optimal conditions for a given set of sterically hindered coupling partners.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Ortho-substituted arylboronic acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand like SPhos or XPhos) (1-5 mol%)

  • Bases to be screened (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, KOtBu) (2.0 - 3.0 mmol, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, 2-MeTHF)

  • Degassed water (if using aqueous conditions)

  • Reaction vials or flask with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of the Reaction Vessel: To a clean, dry reaction vial containing a magnetic stir bar, add the aryl halide (1.0 mmol), the ortho-substituted boronic acid (1.2 mmol), the palladium catalyst/ligand, and the selected base (2.0 mmol).

  • Inert Atmosphere: Seal the reaction vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of dioxane) via syringe. If aqueous conditions are being tested, add the appropriate amount of degassed water (e.g., Dioxane/H₂O 4:1).

  • Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

  • Workup (for analysis): Once the reaction is deemed complete or has stalled, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and a small amount of water. Filter through a small plug of celite to remove palladium black. Analyze the organic phase by your chosen method to determine the conversion or yield.

  • Comparison: Repeat the procedure for each base under identical conditions to allow for a direct comparison of their effectiveness.

Protocol for a Suzuki-Miyaura Coupling of 2-Bromotoluene with 2,4,6-Trimethylphenylboronic Acid using K₃PO₄

This protocol provides a specific example for a challenging, tetra-ortho-substituted biaryl synthesis.

Materials:

  • 2-Bromotoluene (171 mg, 1.0 mmol, 1.0 equiv)

  • 2,4,6-Trimethylphenylboronic acid (246 mg, 1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%)

  • SPhos (16.4 mg, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (637 mg, 3.0 mmol, 3.0 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 2-bromotoluene, 2,4,6-trimethylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Conclusion

The successful execution of Suzuki-Miyaura cross-coupling reactions with sterically demanding ortho-substituted boronic acids is a significant challenge in modern organic synthesis. While the choice of palladium catalyst and ligand is undoubtedly important, the selection of the base is a critical and often decisive factor. Strong, non-nucleophilic inorganic bases, particularly potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃), have emerged as the reagents of choice for these difficult transformations. By understanding the mechanistic role of the base and employing a systematic approach to screening and optimization, researchers can significantly improve reaction outcomes. The protocols and guidelines presented in this document provide a robust framework for navigating the complexities of these reactions, enabling the synthesis of highly substituted biaryl compounds for applications in drug discovery and materials science.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Lima, F., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega. [Link]

  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Espinet, P., & Echavarren, A. M. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]

  • Rzepkowska, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. [Link]

  • Rzepkowska, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]

  • Tang, W., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition. [Link]

  • Westcott, S. A., & Vogels, C. M. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Kumar, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • Kumar, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. National Institutes of Health. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Wang, X., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • Li, C., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Reddy, K. S., et al. (2004). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]

  • Sun, J., et al. (2018). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • MacNeil, S. L., & Gillis, E. P. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Westcott, S. A., & Vogels, C. M. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

Sources

Application Notes & Protocols: The Strategic Role of Steric Hindrance in COF Linker Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Topology - Steric Hindrance as a Master Regulator in COF Synthesis

Covalent Organic Frameworks (COFs) represent a frontier in materials science, offering unparalleled precision in the construction of porous crystalline polymers from molecular building blocks.[1] The judicious selection of linkers and nodes dictates the resultant topology, porosity, and ultimately, the function of the material.[2][3] While geometric considerations have historically dominated linker design, a more nuanced parameter—steric hindrance—is emerging as a powerful tool for exerting fine control over COF structure and properties.

This guide moves beyond simple topological design, delving into the strategic implementation of steric hindrance in linker design. We will explore how the intentional introduction of bulky functional groups can be leveraged to control reaction pathways, dictate lattice formation, enhance material stability, and create unique pore environments. By understanding and harnessing steric effects, researchers can unlock new possibilities in the design of COFs for applications ranging from gas separation and catalysis to targeted drug delivery.

Fundamental Principles: The Influence of Sterics on COF Formation

The formation of a highly crystalline COF is a delicate balance between thermodynamic and kinetic factors. The principle of dynamic covalent chemistry, which relies on reversible bond formation, allows for "error-correction" during the crystallization process, leading to the most thermodynamically stable, ordered structure. Steric hindrance directly influences this equilibrium.

  • Kinetic vs. Thermodynamic Control: Large, bulky substituents on a linker can increase the activation energy for bond formation. This can slow down the polymerization rate, favoring a more deliberate and ordered assembly, which is essential for high crystallinity.[4] Intermediates formed during polymerization can exhibit significant steric hindrance, reducing their conformational flexibility and promoting a more ordered growth of the framework.[4][5]

  • Dictating Polymorphism and Topology: In cases where multiple crystalline structures (polymorphs) are possible, steric interactions between linkers can selectively favor one topology over another. For instance, bulky functional groups can hinder the formation of a more compact square-lattice (sql) structure, thereby promoting the formation of a more open kagome (kgm) lattice.[6][7][8] This control is achieved by tuning the steric interaction strength, often by adjusting the length of a complementary linear linker.[6][7][8][9]

  • Controlling Interlayer Stacking: The non-covalent interactions between stacked 2D COF layers are critical to the material's overall properties. Bulky groups, such as the axial hydrogens on a cyclohexane linker, can introduce steric repulsion between layers, increasing the interlayer distance.[10] This can be used to modulate the electronic properties and prevent photoluminescence quenching.

Strategic Applications of Steric Hindrance in Linker Design

The deliberate engineering of steric hindrance enables precise control over key material properties.

Enhancing Chemical Stability through Steric Shielding

Many useful COF linkages, particularly imines, are susceptible to hydrolysis in acidic or basic conditions. By designing linkers with bulky groups positioned near the covalent bond, the linkage can be sterically shielded from attack by water or other nucleophiles, dramatically enhancing the material's chemical stability.

Diagram: Steric Shielding of Imine Linkage

Caption: Bulky methyl groups shield the imine bond, preventing hydrolytic attack.

Tuning Porosity and Preventing Interpenetration

In 3D COFs, the tendency for frameworks to form interpenetrated structures can drastically reduce porosity. Steric hindrance engineering is a powerful method to prevent this. By strategically placing bulky groups (e.g., methoxy or methyl) on the building blocks, the formation of non-interpenetrated structures with permanent mesoporosity can be achieved.[11][12] This strategy has led to 3D COFs with exceptionally high surface areas (>3000 m²/g) and large pore apertures.[12]

Creating Amphiphilic and Heteroporous Structures

Steric hindrance can be used to direct the placement of different functional groups into specific pores within a multi-pore COF. In a dual-pore kgm-lattice COF, for example, a linker with both a small hydrophilic group (-OH) and a large hydrophobic group (-OR) can be designed. Due to steric constraints, the large -OR group is forced into the larger hexagonal mesopores, while the smaller -OH group exclusively occupies the trigonal micropores.[13] This creates a COF with completely separated hydrophilic and hydrophobic nanochannels, enabling novel applications like Janus membranes.[13]

Table 1: Impact of Steric Hindrance on COF Properties

PropertyNon-Hindered Linker SystemSterically Hindered Linker SystemRationale & Reference
Topology Favors compact sql latticeCan be directed to form kgm latticeBulky groups disfavor the closer packing of the sql net.[6][7][8]
Interlayer Spacing ~3.5 - 3.7 Å~4.7 - 5.1 ÅSteric repulsions from axial hydrogens push layers apart.[10]
Porosity Prone to interpenetration in 3D COFsNon-interpenetrated, high surface areaBulky groups prevent a second network from forming within the first.[12]
Chemical Stability Susceptible to hydrolysisEnhanced resistance to acid/baseLinkage is physically shielded from chemical attack.

Experimental Protocols

The following protocols provide a framework for synthesizing and comparing COFs with and without sterically hindered linkers.

Protocol 1: Synthesis of a Sterically Hindered Imine COF (SH-COF)

This protocol describes the synthesis of a 2D imine COF using a sterically hindered diamine linker to enhance stability.

Materials:

  • 1,3,5-Triformylphloroglucinol (Tp)

  • 2,5-Di-tert-butylaniline (Dt)

  • Mesitylene:1,4-Dioxane (1:1 v/v) solvent mixture

  • Aqueous Acetic Acid (6 M)

  • Anhydrous Tetrahydrofuran (THF), Acetone

Procedure:

  • In a 20 mL Pyrex vial, add Tp (0.1 mmol, 21.0 mg) and Dt (0.15 mmol, 30.8 mg).

  • Add 5.0 mL of the mesitylene:dioxane solvent mixture to the vial.

  • Sonicate the mixture for 15 minutes to ensure a homogeneous suspension.

  • Add 0.5 mL of 6 M aqueous acetic acid. The catalyst is crucial for promoting the reversible imine condensation, allowing for error correction and crystallization.

  • Cap the vial tightly and place it in an oven at 120 °C for 3 days. The high temperature provides the thermal energy needed to overcome the steric barrier and facilitate dynamic covalent bond exchange.

  • After cooling to room temperature, a colored precipitate should be visible.

  • Collect the solid by vacuum filtration and wash sequentially with anhydrous THF (3 x 10 mL) and anhydrous acetone (3 x 10 mL) to remove unreacted monomers and oligomers.

  • Activation: Dry the solid under vacuum at 150 °C for 12 hours. This step is critical to remove trapped solvent from the pores, which is necessary for accurate surface area analysis.

Protocol 2: Synthesis of a Non-Hindered Analogue (NH-COF)

This protocol serves as a control experiment to demonstrate the effect of steric hindrance.

Materials:

  • 1,3,5-Triformylphloroglucinol (Tp)

  • p-Phenylenediamine (Pa)

  • Mesitylene:1,4-Dioxane (1:1 v/v) solvent mixture

  • Aqueous Acetic Acid (6 M)

  • Anhydrous Tetrahydrofuran (THF), Acetone

Procedure:

  • Follow steps 1-8 from Protocol 1, but substitute p-Phenylenediamine (Pa) (0.15 mmol, 16.2 mg) for the 2,5-Di-tert-butylaniline (Dt).

  • All other conditions (solvents, catalyst, temperature, time) should be kept identical to ensure a valid comparison.

Characterization and Validation Workflow

Validating the successful synthesis and the impact of steric hindrance requires a suite of characterization techniques.

Workflow: Synthesis to Validation

workflow cluster_synth Synthesis cluster_char Characterization cluster_analysis Data Analysis & Validation Synth_SH Protocol 1: Synthesize SH-COF PXRD Powder X-Ray Diffraction (PXRD) Synth_SH->PXRD FTIR FT-IR Spectroscopy Synth_SH->FTIR N2_Sorp N2 Sorption (77K) Synth_SH->N2_Sorp Stab_Test Chemical Stability Test Synth_SH->Stab_Test Synth_NH Protocol 2: Synthesize NH-COF Synth_NH->PXRD Synth_NH->FTIR Synth_NH->N2_Sorp Synth_NH->Stab_Test Cryst Confirm Crystallinity & Structure PXRD->Cryst Linkage Verify Imine Linkage Formation FTIR->Linkage Porosity Calculate BET Surface Area & Pore Size N2_Sorp->Porosity Stability Assess Structural Integrity Post-Acid/Base Exposure Stab_Test->Stability

Caption: A typical workflow for synthesizing and validating sterically hindered COFs.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity of the synthesized materials. The SH-COF may exhibit different peak positions or even a different pattern compared to the NH-COF if a different topology is formed.[8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Compare the spectra of the monomers and the final COF. The disappearance of the C=O stretch (from Tp, ~1650 cm⁻¹) and N-H stretch (from the amine, ~3300-3400 cm⁻¹) and the appearance of a new C=N imine stretch (~1620 cm⁻¹) confirms successful bond formation.

  • Nitrogen Sorption Analysis: Performed at 77 K, this analysis provides the Brunauer-Emmett-Teller (BET) surface area and pore size distribution. A successful activation will yield a Type I or Type IV isotherm, indicative of a porous material. Compare the surface areas of the SH-COF and NH-COF.

  • Chemical Stability Test: Suspend a known mass of each COF in separate vials containing 1 M HCl and 1 M NaOH. Stir at room temperature for 24-72 hours. After exposure, filter, wash, and dry the materials. Re-run PXRD to check for any loss of crystallinity. The SH-COF is expected to retain its structural integrity far better than the NH-COF.

Conclusion and Future Outlook

Steric hindrance is not an obstacle to be avoided, but a sophisticated design element to be embraced in the synthesis of advanced COFs. By strategically incorporating bulky functional groups, researchers can steer reaction pathways, select for specific polymorphs, enhance chemical robustness, and engineer unique pore environments.[14] As the field moves toward more complex and functional materials, the deliberate control of steric interactions will become an indispensable part of the COF design toolbox, paving the way for materials with unprecedented stability and tailored functionalities.

References

  • The Power of Steric Hindrance in 3D COF Synthesis. Google Cloud.
  • Enhancing structural control in covalent organic frameworks through steric interaction-driven linker design.
  • Enhancing structural control in covalent organic frameworks through steric interaction-driven linker design. Chemical Science (RSC Publishing).
  • A Comparative Guide to Linker Selection in Covalent Organic Frameworks for Enhanced Gas Adsorption. Benchchem.
  • Cooperative Steric Modulation of Flexibility, Disorder, and Pore Size in Two-Dimensional Covalent Organic Framework Membranes for Enhanced Selective Ion Sieving. PubMed.
  • Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. MDPI.
  • Enhancing structural control in covalent organic frameworks through steric interaction-driven linker design. RSC Publishing.
  • Enhancing Structural Control in Covalent Organic Frameworks through Steric Interaction-Driven Linker Design. ChemRxiv.
  • Creating amphiphilic porosity in two-dimensional covalent organic frameworks via steric-hindrance-mediated precision hydrophilic-hydrophobic microphase separ
  • Steric effect of intermediates induces formation of three-dimensional covalent organic frameworks.
  • Three-Dimensional Mesoporous Covalent Organic Frameworks through Steric Hindrance Engineering.
  • Review on Covalent Organic Frameworks: Design, Synthesis, and Cutting-Edge Applications in the Biomedical Technology. Taylor & Francis Online.
  • Control of Crystallinity and Porosity of Covalent Organic Frameworks by Managing Interlayer Interactions Based on Self-Complementary π-Electronic Force. Journal of the American Chemical Society.
  • Covalent organic frameworks: Design, synthesis, characterization and applications.
  • Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. MDPI.
  • Saturated Linkers in Two-Dimensional Covalent Organic Frameworks Boost Their Luminescence. Journal of the American Chemical Society.
  • Covalent Organic Frameworks (COFs) Linkers. TCI AMERICA.

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The Strategic deployment of 4-Formyl-2,6-dimethylphenylboronic Acid in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Herein, we delineate the emergent applications and detailed experimental protocols for 4-formyl-2,6-dimethylphenylboronic acid , a bespoke building block poised for significant contributions to materials science. This technical guide is designed for researchers, scientists, and professionals in drug development, offering a deep dive into the molecule's utility in creating sophisticated materials, including Covalent Organic Frameworks (COFs) and fluorescent sensors. We will move beyond mere procedural outlines to elucidate the causal relationships behind experimental choices, ensuring a robust and reproducible scientific narrative.

Introduction: A Molecule of Unique Potential

This compound is a bifunctional organic compound distinguished by a formyl (-CHO) group and a boronic acid [-B(OH)₂] moiety. A critical structural feature is the presence of two methyl groups positioned ortho to the boronic acid function. These methyl groups introduce significant steric hindrance, which profoundly influences the molecule's reactivity and the architecture of the resulting materials.[1] This steric shielding can modulate intermolecular interactions, dictate crystal packing, and alter the kinetics of polymerization and coupling reactions.[2] Understanding and leveraging these steric and electronic effects are paramount to harnessing the full potential of this unique monomer.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1228829-13-7
Molecular Formula C₉H₁₁BO₃
Molecular Weight 178.00 g/mol
Appearance Off-white to pale yellow solid
Key Functional Groups Formyl, Boronic Acid, Dimethylphenyl

Application I: Design and Synthesis of Sterically-Tuned Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, making them prime candidates for applications in gas storage, separation, and catalysis.[3] The bifunctionality of this compound allows it to act as a versatile linker in COF synthesis, primarily through the formation of imine bonds from the formyl group and boroxine or boronate ester linkages from the boronic acid group.

The ortho-methyl groups are anticipated to play a crucial role in tuning the properties of the resulting COFs. The steric hindrance can prevent the close packing of the 2D layers, potentially leading to increased interlayer spacing and pore volume.[4] This can be advantageous for applications requiring the accommodation of larger guest molecules. However, this same steric hindrance may also impact the crystallinity of the framework, necessitating careful optimization of reaction conditions to facilitate the reversible bond formation required for error correction and the growth of a well-ordered structure.[4]

Protocol 1: Synthesis of a 2D Imine-Linked COF

This protocol describes the synthesis of a 2D COF using this compound and a linear diamine linker, such as p-phenylenediamine. The steric hindrance from the methyl groups necessitates slightly more forcing conditions (higher temperature or longer reaction time) to drive the imine condensation to completion.

Materials:

  • This compound

  • p-Phenylenediamine

  • Mesitylene

  • 1,4-Dioxane

  • 6M Acetic Acid (aqueous)

  • Anhydrous Acetone

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a Pyrex tube, add this compound (0.15 mmol) and p-phenylenediamine (0.1 mmol).

  • Add a solvent mixture of mesitylene (0.5 mL) and 1,4-dioxane (0.5 mL).

  • Add 0.15 mL of 6M aqueous acetic acid to catalyze the imine formation.

  • Flash-freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and flame-seal.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, a solid precipitate should be visible.

  • Open the tube and isolate the solid by filtration.

  • Wash the solid sequentially with anhydrous acetone (3 x 10 mL) and anhydrous THF (3 x 10 mL) to remove unreacted monomers and oligomers.

  • Dry the product under vacuum at 80 °C overnight to yield the COF as a fine powder.

Validation:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and determine the pore structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of imine bonds (C=N stretch around 1620 cm⁻¹) and the disappearance of the starting aldehyde and amine stretches.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore size distribution.

COF_Synthesis_Workflow cluster_prep Monomer Preparation cluster_reaction Solvothermal Synthesis cluster_workup Product Isolation & Purification A This compound E Reaction at 120°C A->E B p-Phenylenediamine B->E C Solvent Mixture (Mesitylene/Dioxane) C->E D Catalyst (Acetic Acid) D->E F Filtration E->F G Washing (Acetone, THF) F->G H Drying G->H I Crystalline COF Powder H->I Sensor_Mechanism cluster_fluorescence Fluorescence Change Sensor Sensor Complex Sensor-Fructose Complex Sensor->Complex + Fructose Low_F Low Fluorescence Sensor->Low_F Fructose Fructose (Diol) Complex->Sensor - Fructose (Reversible) High_F High Fluorescence Complex->High_F

Sources

Application Note: Strategic Synthesis of Biaryl Scaffolds Utilizing 4-Formyl-2,6-dimethylphenylboronic Acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Importance of Biaryls and the Power of Suzuki-Miyaura Coupling

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the foundational structure of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The controlled synthesis of these compounds is therefore of paramount importance. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a particularly powerful and versatile tool for the formation of carbon-carbon bonds.[3][4][5][6] Its success is rooted in its mild reaction conditions, tolerance of a wide array of functional groups, and the use of generally stable and environmentally benign organoboron reagents.[5][7]

This application note provides a detailed experimental protocol and the underlying scientific rationale for the synthesis of biaryl compounds using a challenging, yet valuable, building block: 4-Formyl-2,6-dimethylphenylboronic acid. This reagent is of particular interest as it allows for the introduction of a sterically hindered aromatic ring bearing a versatile formyl group, which can be further functionalized. However, the di-ortho-methyl substituents present a significant steric challenge, while the electron-withdrawing formyl group can influence the reactivity of the boronic acid.[8] This guide will address these challenges head-on, providing researchers with a robust protocol for success.

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[3][4][5]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic "ate" complex.[6][9][10]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Ar-Pd(II)-X(L2) (Aryl Palladium Halide) Pd(0)L2->Oxidative_Addition Oxidative Addition Transmetalation_Complex Ar-Pd(II)-Ar'(L2) (Diaryl Palladium Complex) Oxidative_Addition->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L2 Reductive Elimination Product Ar-Ar' Transmetalation_Complex->Product Boronic_Acid Ar'-B(OH)2 + Base Boronic_Acid->Transmetalation_Complex Aryl_Halide Aryl_Halide Aryl_Halide->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Design Considerations for this compound

The dual challenges of steric hindrance from the two ortho-methyl groups and the electronic effect of the formyl group necessitate careful selection of reaction parameters.

Catalyst and Ligand Selection: Overcoming Steric Hindrance

For sterically demanding couplings, the choice of phosphine ligand is critical.[11] Bulky and electron-rich ligands are required to promote both the oxidative addition and the reductive elimination steps.[11][12] Biaryl phosphine ligands such as SPhos and XPhos have demonstrated exceptional efficacy in coupling sterically hindered substrates.[11][13] These ligands create a bulky coordination sphere around the palladium center, which facilitates the reductive elimination of the sterically demanding biaryl product.[13] N-heterocyclic carbene (NHC) ligands are also highly effective due to their strong σ-donating properties and steric bulk.[11][14]

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction.[9][10] Its primary function is to activate the boronic acid by forming a boronate "ate" complex, which is more nucleophilic and readily undergoes transmetalation.[9][10] For sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[11] It is also important to consider that strong bases in aqueous media can promote protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[15]

Solvent Choice and Reaction Conditions

The choice of solvent is dictated by the solubility of the reactants and the desired reaction temperature. Aprotic polar solvents like dioxane, THF, and toluene are commonly employed, often with the addition of a small amount of water to aid in dissolving the base and facilitating the formation of the "ate" complex.[3] Reactions involving sterically hindered substrates typically require elevated temperatures (80-110 °C) to achieve a reasonable reaction rate.[11][16]

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific aryl halide coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore under inert atmosphere.
Aryl Halide (e.g., Aryl Bromide)≥98%Commercially AvailableEnsure purity and dryness.
SPhos Pd G2 PrecatalystCommercially AvailableAir-stable precatalyst.
Potassium Phosphate (K₃PO₄)AnhydrousCommercially AvailableFinely powder before use.
1,4-DioxaneAnhydrousCommercially AvailableDegas prior to use.
Degassed Water
Ethyl AcetateACS GradeFor workup.
BrineSaturated Aqueous SolutionFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)For drying.
Silica Gel230-400 meshFor chromatography.
Step-by-Step Procedure
Visualizing the Experimental Workflow

Experimental_Workflow cluster_workflow Experimental Workflow Setup 1. Reaction Setup - Add solids to oven-dried flask. Inert_Atmosphere 2. Inert Atmosphere - Evacuate and backfill with N2/Ar (3x). Setup->Inert_Atmosphere Solvent_Addition 3. Solvent Addition - Add degassed dioxane and water. Inert_Atmosphere->Solvent_Addition Reaction 4. Reaction - Heat to 100 °C with vigorous stirring. Solvent_Addition->Reaction Monitoring 5. Monitoring - Track progress by TLC/LC-MS. Reaction->Monitoring Workup 6. Workup - Cool, dilute, wash, and dry. Monitoring->Workup Purification 7. Purification - Column chromatography. Workup->Purification

Caption: A streamlined workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), potassium phosphate (2.0 equiv.), and the SPhos Pd G2 precatalyst (0.02 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, to achieve a final concentration of ~0.1 M with respect to the aryl halide) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Troubleshooting and Key Considerations

  • Low or No Yield:

    • Catalyst Inactivity: Ensure the precatalyst is handled correctly. Consider using a fresh batch.[15]

    • Oxygen Contamination: The presence of oxygen can deactivate the catalyst and lead to homocoupling of the boronic acid.[3][15] Ensure all solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.

    • Insufficient Base: Ensure the base is anhydrous and finely powdered for optimal reactivity.[15]

  • Protodeboronation:

    • This side reaction is the replacement of the boronic acid group with a hydrogen atom.[15] If significant protodeboronation is observed, consider using anhydrous conditions or a milder base such as potassium fluoride (KF).[15]

  • Homocoupling:

    • The formation of biaryl products from the coupling of two boronic acid molecules can occur in the presence of oxygen.[3] Rigorous exclusion of air is the best preventative measure.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound presents a viable and robust method for the synthesis of sterically hindered biaryls containing a versatile aldehyde functionality. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can overcome the inherent steric and electronic challenges. This protocol provides a solid foundation for the successful implementation of this transformation, enabling the synthesis of complex molecular architectures for applications in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • ResearchGate. (2023). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]

  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • ARKIVOC. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]

  • ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Journal of the American Chemical Society. (n.d.). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. [Link]

  • PubMed. (2017). Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation. [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. [Link]

  • Chemistry – A European Journal. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • ACS Publications. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • ACS Publications. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. [Link]

  • Journal of the American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

  • RSC Publishing. (n.d.). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]

  • ACS Publications. (2026). Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes. Organic Letters. [Link]

  • NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]

  • ResearchGate. (n.d.). Synthesis of Biaryls. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]

  • ResearchGate. (2025). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl 2/Triphenylphosphine Complexes. [Link]

  • Google Patents. (n.d.). Process for preparing highly pure formylphenylboronic acids.

Sources

Application Notes & Protocols: 4-Formyl-2,6-dimethylphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic assembly of complex molecular scaffolds is paramount to the discovery of novel therapeutic agents. Arylboronic acids are foundational building blocks, primarily due to their utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling.[1][2] Among these, 4-Formyl-2,6-dimethylphenylboronic acid stands out as a uniquely valuable, bifunctional reagent. Its structure, featuring a versatile formyl group and a sterically encumbered boronic acid moiety, presents both distinct challenges and strategic opportunities for the synthesis of intricate drug-like molecules.[3][4]

This guide provides an in-depth analysis of the strategic application of this compound, focusing on the causality behind experimental design. We will explore how its specific structural features dictate reaction conditions and offer detailed, field-proven protocols for its effective use in key synthetic transformations relevant to drug development professionals.

Section 1: Physicochemical Properties and Strategic Handling

This compound is a crystalline solid that requires careful handling to ensure its reactivity and stability. Boronic acids, in general, are susceptible to dehydration to form cyclic trimeric anhydrides (boroxines), a process that can be reversible but may complicate stoichiometry and reaction kinetics.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1228829-13-7[4]
Molecular Formula C₉H₁₁BO₃[4]
Molecular Weight 178.00 g/mol [4]
Appearance Off-white to pale yellow crystalline powder[3]
IUPAC Name (4-formyl-2,6-dimethylphenyl)boronic acid[4]

Handling & Storage Protocol:

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at refrigerated temperatures (2-8 °C). The compound is air-sensitive and should be kept in a tightly sealed container.[3]

  • Dispensing: Use a glovebox or glove bag for weighing and dispensing to minimize exposure to air and moisture. If a glovebox is unavailable, work quickly and minimize the time the container is open to the atmosphere.

  • Solvent Considerations: Ensure all solvents used in reactions are anhydrous and degassed to prevent both hydrolysis of the boronic acid and quenching of the active catalyst.

Section 2: The Strategic Value of Steric Hindrance and Bifunctionality

The true utility of this reagent lies in its unique substitution pattern. The two methyl groups positioned ortho to the boronic acid create significant steric hindrance, which profoundly influences its reactivity. Concurrently, the para-formyl group provides a reactive handle for subsequent diversification.

Causality Behind its Reactivity:
  • Modulated Reactivity in Cross-Coupling: The ortho-methyl groups sterically shield the boron center. This can slow the rate of the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle compared to unhindered boronic acids.[6] This is not necessarily a disadvantage; this modulated reactivity can increase selectivity in complex systems. However, it mandates the use of highly active catalytic systems, typically employing bulky, electron-rich phosphine ligands, to achieve efficient coupling.[7]

  • Suppression of Protodeboronation: A common side reaction in Suzuki-Miyaura couplings, particularly under harsh basic conditions or at elevated temperatures, is protodeboronation, where the C-B bond is cleaved, and the boronic acid is replaced by a hydrogen atom. The steric bulk of the ortho-methyl groups can help suppress this undesired pathway by sterically hindering the approach of species that facilitate this decomposition.[7]

  • Orthogonal Synthetic Handles: The bifunctional nature of the molecule allows for a two-stage synthetic strategy.[3] The boronic acid can be used first in a C-C bond formation, leaving the more robust aldehyde untouched. Subsequently, the aldehyde can be engaged in a wide range of transformations (e.g., reductive amination, Wittig olefination, condensation) to build out another vector of the molecule.

G cluster_0 Structural Features cluster_1 Strategic Implications A This compound B Ortho-Dimethyl Groups A->B C Para-Formyl Group A->C D Steric Hindrance B->D G Orthogonal Chemical Handle C->G E Modulated Reactivity D->E F Suppression of Protodeboronation D->F H Requires Active Catalyst System E->H

Caption: Logical relationship of structural features to strategic implications.

Section 3: Core Application: The Suzuki-Miyaura Cross-Coupling

The formation of biaryl and heteroaryl-aryl linkages is a cornerstone of medicinal chemistry, and the Suzuki-Miyaura reaction is the preeminent method for this purpose.[8][9] Successfully coupling the sterically hindered this compound requires careful optimization of the catalyst, ligand, base, and solvent system.

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-X Pd0->ArPdBr Oxidative Addition ArPdAr Ar-Pd(II)L₂-Ar' ArPdBr->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr->Product ArX Ar-X ArX->ArPdBr BoronicAcid Ar'-B(OH)₂ BoronicAcid->ArPdAr Base Base (e.g., K₃PO₄) Base->ArPdAr

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol describes a representative coupling with 4-bromoanisole. It employs a modern palladium precatalyst system designed for challenging substrates.

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) (0.02 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Degassed Water

Procedure:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv), this compound (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under the inert atmosphere, add the Pd(dtbpf)Cl₂ catalyst (0.02 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water to form a 5:1 solvent mixture (e.g., 5 mL dioxane, 1 mL water per 1 mmol of aryl bromide).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Justification of Protocol Choices:
  • Catalyst System: Pd(dtbpf)Cl₂ is chosen because the dtbpf ligand is both bulky and highly electron-rich. The bulk facilitates the reductive elimination step, while the electron-donating nature promotes the initial oxidative addition of the aryl bromide, creating a highly active Pd(0) species in situ. This is critical for overcoming the steric hindrance of the boronic acid.[7]

  • Base: K₃PO₄ is a moderately strong base that is effective in promoting the transmetalation step without causing significant protodeboronation of the sensitive boronic acid.[10]

  • Solvent: A dioxane/water mixture provides a good balance of polarity to dissolve both the organic substrates and the inorganic base, facilitating the reaction.[11] Degassing is non-negotiable to prevent oxidation and deactivation of the palladium catalyst.

Section 4: Post-Coupling Derivatization via Reductive Amination

Once the biaryl core is constructed, the formyl group serves as a gateway for introducing diverse functionality. Reductive amination is a robust and widely used reaction in medicinal chemistry to install amine groups, which are critical for modulating solubility, basicity, and target engagement.

G A Start: this compound B Step 1: Suzuki-Miyaura Coupling (with Ar-X) A->B C Intermediate: Biaryl Aldehyde B->C D Step 2: Reductive Amination (with R₂NH, NaBH(OAc)₃) C->D E Final Product: Diversified Biaryl Amine D->E

Caption: A two-step workflow: Suzuki coupling followed by reductive amination.

Detailed Protocol: Reductive Amination of the Biaryl Aldehyde

Materials:

  • Biaryl aldehyde from Section 3 (1.0 equiv)

  • Pyrrolidine (or other desired amine) (1.5 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic, ~5 mol%)

Procedure:

  • Setup: Dissolve the biaryl aldehyde (1.0 equiv) in DCM. Add the desired amine (1.5 equiv) followed by a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to control any effervescence.

  • Reaction: Stir the reaction at room temperature until the starting aldehyde is consumed, as monitored by TLC or LC-MS (typically 2-16 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography or reverse-phase HPLC.

Section 5: Data and Troubleshooting

Successful application requires an understanding of expected outcomes and potential pitfalls.

Table 2: Representative Suzuki-Miyaura Coupling Reactivity

Aryl Halide (Ar-X)Typical ConditionsExpected YieldRationale
Aryl Iodide80 °C, 2-6 h85-95%The C-I bond is the weakest, leading to the fastest oxidative addition.[9]
Aryl Bromide80-100 °C, 4-12 h70-90%The C-Br bond is stronger, requiring slightly more forcing conditions. A good balance of reactivity and cost.
Aryl Chloride100-120 °C, 12-24 h40-75%The C-Cl bond is very strong, requiring highly active, specialized catalyst systems (e.g., using Buchwald ligands like SPhos or XPhos) and higher temperatures.[7]

Table 3: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently active ligand for the sterically hindered substrate. 3. Poor quality of boronic acid (decomposed).1. Ensure solvents are rigorously degassed. 2. Screen more electron-rich and bulky ligands (e.g., XPhos, RuPhos). 3. Use fresh boronic acid or test a new batch.
Significant Protodeboronation 1. Reaction temperature is too high. 2. Base is too strong or reaction time is too long.1. Lower the reaction temperature and increase catalyst loading if necessary. 2. Switch to a milder base (e.g., K₂CO₃ or CsF) and monitor carefully to stop the reaction upon completion.
Formation of Homocoupled Byproducts 1. Presence of oxygen in the reaction. 2. Inefficient transmetalation step.1. Improve the degassing procedure for all solvents and reagents. 2. Increase the concentration of the base or screen alternative bases to accelerate transmetalation relative to homocoupling.

Conclusion

This compound is more than a simple building block; it is a strategic tool for medicinal chemists. Its sterically hindered nature demands a sophisticated approach to reaction design, particularly in the selection of highly active palladium catalysts for Suzuki-Miyaura couplings. However, this same feature provides a potential advantage in minimizing common side reactions. By leveraging its bifunctionality, researchers can efficiently construct a core biaryl scaffold and subsequently elaborate the molecule through the versatile formyl handle. The protocols and insights provided herein serve as a robust foundation for harnessing the full potential of this unique reagent in the synthesis of next-generation therapeutics.

References

  • 4-Formylphenylboronic acid - Chem-Impex . Chem-Impex International.

  • 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis . Benchchem.

  • 4-Formylphenyl Boronic Acid (4-FPBA) . Curia Global.

  • 4-Formylphenylboronic Acid: A Versatile Covalent Building Block in Modern Organic Synthesis . Benchchem.

  • The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines . Royal Society of Chemistry.

  • 4-Formylphenylboronic acid - Wikipedia . Wikipedia.

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . ResearchGate.

  • Which boronic acids are used most frequently for synthesis of bioactive molecules . ResearchGate.

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . MDPI.

  • This compound 97% . AChemBlock.

  • Which boronic acids are used most frequently for synthesis of bioactive molecules? . ChemRxiv.

  • The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between c… . Osaka University.

  • Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine . MDPI.

  • Suzuki-Miyaura Cross Coupling Reaction . TCI Chemicals.

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective . MDPI.

  • Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine . ResearchGate.

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube.

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . PMC - NIH.

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . Beilstein Journals.

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Application Notes & Protocols: Navigating the Landscape of Cross-Coupling Reactions for Hindered Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steric Hindrance in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, as the complexity of molecular targets in pharmaceutical and materials science continues to grow, so does the prevalence of sterically demanding substrates. Hindered arylboronic acids, particularly those with ortho-substituents, present a significant challenge to traditional palladium-catalyzed cross-coupling methodologies. The steric bulk around the boron center can impede crucial steps in the catalytic cycle, such as transmetalation, leading to low yields, slow reaction times, and undesired side reactions like protodeboronation.

This comprehensive guide is designed for researchers, scientists, and drug development professionals seeking to overcome these synthetic hurdles. We will delve into a range of alternative cross-coupling strategies and advanced catalytic systems specifically tailored for the efficient coupling of hindered arylboronic acids. By understanding the mechanistic nuances and practical considerations of these methods, you will be empowered to select and implement the optimal approach for your challenging synthetic targets.

I. Advanced Suzuki-Miyaura Protocols: The Evolution of Ligand Design

The most direct approach to addressing hindered substrates in Suzuki-Miyaura coupling is the strategic selection of a highly active catalyst system. The evolution of phosphine and N-heterocyclic carbene (NHC) ligands has been instrumental in expanding the scope of this reaction to include previously unreactive coupling partners.

The Role of Bulky, Electron-Rich Ligands

The key to success in coupling hindered substrates lies in employing ligands that are both sterically demanding and electron-donating.[1] These properties promote the formation of highly reactive, low-coordinate palladium(0) species, which are more amenable to oxidative addition with sterically encumbered aryl halides. Furthermore, the steric bulk of the ligand can facilitate the reductive elimination step, which is often the rate-limiting step in the formation of sterically congested biaryls.

Seminal work by the Buchwald group introduced a class of sterically bulky dialkylbiarylphosphine ligands that have proven to be exceptionally effective for challenging cross-coupling reactions.[2] Ligands such as XPhos, SPhos, and RuPhos are now commercially available and widely used to facilitate the coupling of hindered substrates.[1][3]

N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for Suzuki-Miyaura couplings. Their strong σ-donating ability leads to the formation of very stable palladium complexes, often resulting in higher catalyst turnover numbers and increased resistance to decomposition at elevated temperatures. The concept of "flexible steric bulk" in some NHC ligands is particularly advantageous for accommodating hindered substrates, allowing the ligand to adapt its conformation to facilitate the different stages of the catalytic cycle.[4][5]

Catalytic Cycle of a Ligand-Accelerated Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetalation Transmetalation (Ar'B(OH)2 / Base) PdII->Transmetalation Ar'B(OH)2, Base PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product caption Figure 1. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Figure 1. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of a Hindered Arylboronic Acid with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Buchwald ligand (e.g., SPhos, XPhos) or NHC ligand (e.g., IPr)

  • Hindered arylboronic acid

  • Aryl bromide

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and the chosen ligand (1.2-2.4 mol% relative to Pd).

  • Add the aryl bromide (1.0 equiv), the hindered arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Catalyst SystemHindered Arylboronic AcidAryl HalideBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / SPhos2,4,6-Trimethylphenylboronic acid2-BromotolueneK₃PO₄Toluene10095[3]
Pd(OAc)₂ / XPhos2,6-Dimethylphenylboronic acid1-Bromo-2-fluorobenzeneK₃PO₄t-Amyl alcohol10092[2]
Pd(OAc)₂ / IPr*OMe2-Biphenylboronic acid2-BromotolueneLiOtBuDioxane11085[6]
PEPPSI-IPr2-Methylphenylboronic acid2-ChloropyridineK₂CO₃Dioxane60>95[7]

Table 1. Representative examples of advanced Suzuki-Miyaura couplings for hindered substrates.

II. Negishi Coupling: A Powerful Alternative for Hindered Systems

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide, offers a highly effective alternative for the synthesis of sterically hindered biaryls.[8] Organozinc reagents are generally more reactive than their boronic acid counterparts, which can lead to faster reaction rates and higher yields, particularly with challenging substrates.[3] The development of catalyst systems employing bulky, electron-rich phosphine ligands has significantly expanded the scope of the Negishi coupling to include tri- and even tetra-ortho-substituted biaryls.[3][8]

A key advantage of the Negishi coupling is the wide range of functional groups tolerated by organozinc reagents.[3] This makes it a valuable tool in complex molecule synthesis where sensitive functionalities might not be compatible with the conditions of other cross-coupling reactions.

Workflow for Negishi Coupling of Hindered Substrates

Negishi_Workflow Start Start: Hindered Aryl Halide (Ar-X) and Aryl Lithium/Grignard (Ar'-M) Organozinc Formation of Organozinc Reagent (Ar'-ZnCl) Start->Organozinc Transmetalation with ZnCl₂ Coupling Pd-Catalyzed Cross-Coupling Organozinc->Coupling Addition to Pd(0) catalyst and Ar-X Product Hindered Biaryl Product (Ar-Ar') Coupling->Product

Caption: Figure 2. General workflow for a Negishi cross-coupling reaction.

Protocol: Negishi Coupling for the Synthesis of a Tri-ortho-substituted Biaryl

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., SPhos, RuPhos)

  • Hindered aryl halide (e.g., 2-chloro-1,3-dimethylbenzene)

  • Aryl bromide or iodide (for organozinc preparation)

  • n-Butyllithium or isopropylmagnesium chloride

  • Zinc chloride (ZnCl₂) solution in THF

  • Anhydrous THF

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

Part A: Preparation of the Arylzinc Reagent

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide or iodide (1.1 equiv) and anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 equiv) and stir for 30 minutes.

  • Add a solution of ZnCl₂ in THF (1.2 equiv) dropwise and allow the mixture to warm to room temperature.

Part B: Cross-Coupling Reaction

  • In a separate Schlenk flask under an inert atmosphere, add the palladium precatalyst (0.5-2 mol%) and the ligand (1-4 mol%).

  • Add the hindered aryl halide (1.0 equiv) and anhydrous THF.

  • Add the freshly prepared arylzinc reagent from Part A via cannula.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Catalyst SystemAryl HalideOrganozinc ReagentSolventTemp (°C)Yield (%)Reference
Pd/SPhos2-Chloro-1,3,5-triisopropylbenzene(2-Methoxyphenyl)zinc chlorideTHF/NMP10092[8]
Pd-PEPPSI-IPent2,6-Dimethylchlorobenzene(2,4,6-Triisopropylphenyl)zinc chlorideTHFRT95[3]
Pd/RuPhos2-Bromo-m-xylene(2-Methyl-1-naphthyl)zinc chlorideTHF7091[3]

Table 2. Examples of Negishi couplings for sterically demanding substrates.

III. Kumada Coupling: Utilizing Grignard Reagents for Hindered Couplings

The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, employs a Grignard reagent as the organometallic partner.[9][10] While the high reactivity of Grignard reagents can limit functional group compatibility, this same reactivity can be advantageous for coupling with sterically hindered electrophiles.[11] Modern advancements in catalyst design, particularly the use of palladium and nickel complexes with specialized ligands, have expanded the utility of the Kumada coupling for the synthesis of hindered biaryls.[12][13]

Key Considerations for Kumada Coupling
  • Catalyst Choice: Both nickel and palladium catalysts are effective. Nickel catalysts are often more cost-effective, while palladium catalysts can offer broader functional group tolerance.[11]

  • Ligand Selection: The use of bulky and electron-rich phosphine ligands or N-heterocyclic carbenes is crucial for achieving high yields with hindered substrates.

  • Substrate Compatibility: The highly basic and nucleophilic nature of Grignard reagents means that substrates with acidic protons or electrophilic functional groups may not be suitable.

Protocol: Kumada Coupling of a Hindered Aryl Tosylate with an Aryl Grignard Reagent

This protocol provides a general framework for a palladium-catalyzed Kumada coupling.

Materials:

  • Palladium(0) precursor (e.g., Pd₂(dba)₃) or a Pd(II) precatalyst that can be reduced in situ.

  • Josiphos-type ligand

  • Hindered aryl tosylate

  • Aryl Grignard reagent (commercially available or freshly prepared)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium precursor (1-3 mol%) and the ligand (1.2-3.6 mol%).

  • Add the hindered aryl tosylate (1.0 equiv) and the anhydrous solvent.

  • Slowly add the aryl Grignard reagent (1.1-1.5 equiv) at room temperature or below.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC/LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Catalyst SystemAryl ElectrophileGrignard ReagentSolventTemp (°C)Yield (%)Reference
Pd(dba)₂ / Josiphos2,6-Dimethylphenyl tosylatePhenylmagnesium bromideTHF6585[12]
NiCl₂(dppp)1-Bromo-2,6-dimethylbenzeneMesitylmagnesium bromideTHFRT90[14]
PdCl₂(dppf) / TMEDA(E)-1-Bromo-2-phenyletheneIsopropylmagnesium chlorideTHFRT82[13]

Table 3. Selected examples of Kumada couplings involving sterically challenging substrates.

IV. Conclusion: A Multi-faceted Approach to Hindered Cross-Coupling

The synthesis of sterically congested molecules is an ever-present challenge in organic chemistry. While traditional Suzuki-Miyaura conditions may falter with hindered arylboronic acids, a wealth of alternative and refined methodologies are at the disposal of the modern synthetic chemist. The judicious selection of advanced ligand systems for Suzuki-Miyaura couplings, or the strategic implementation of alternative reactions such as the Negishi and Kumada couplings, can provide efficient pathways to these challenging targets. By understanding the principles behind each of these methods and carefully considering the specific steric and electronic properties of the substrates, researchers can confidently navigate the complexities of hindered cross-coupling reactions and accelerate the pace of discovery in their respective fields.

References

  • Ohtsuka, Y., Hagiwara, H., Miyazaki, T., & Yamakawa, T. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole.
  • Ohtsuka, Y., Hagiwara, H., Miyazaki, T., & Yamakawa, T. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole.
  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett.
  • Chen, H., & Deng, G. (2010). Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings. Tetrahedron Letters, 51(48), 6350-6353. [Link]

  • Dai, X., & Fu, G. C. (2006). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 128(16), 5360–5361. [Link]

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. [Link]

  • Roy, A. H., & Hartwig, J. F. (2003). Kumada Coupling of Aryl and Vinyl Tosylates under Mild Conditions. Journal of the American Chemical Society, 125(29), 8704–8705. [Link]

  • Kuhn, M., & Böhm, V. P. W. (2011). A Palladium-Catalyzed Ullmann-Ziegler Cross-Coupling for Sterically Hindered Biaryls. Synthesis, 43(18), 2949-2952. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Buchwald–Hartwig amination. Chemical Science, 2(1), 27-50. [Link]

  • Yin, J. J., & Buchwald, S. L. (2002). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Journal of the American Chemical Society, 124(25), 6043-6048. [Link]

  • Valente, C., & Organ, M. G. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Angewandte Chemie International Edition, 50(14), 3236-3240. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Larhed, M., & Hallberg, A. (2001). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 1, 3169-3174. [Link]

  • Bhanja, P., & Bhaumik, A. (2017). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 15(31), 6563-6570. [Link]

  • Tundel, R. E., & Buchwald, S. L. (2007). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Journal of the American Chemical Society, 129(36), 11002–11003. [Link]

  • Zhang, Z., & Zhang, J. (2021). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry, 3(1), 327-337. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organ, M. G. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]

  • Hartwig, J. F. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 49(8), 1549–1560. [Link]

  • Knochel, P. (2015). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis, 5(5), 3149-3166. [Link]

  • Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]

  • Negishi, E.-i., & Hu, Q. (2014). Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. Organic Letters, 16(11), 3072–3075. [Link]

  • Dreher, S. D., & Molander, G. A. (2010). Nickel-Catalyzed Cross-Coupling of Potassium Aryl- and Heteroaryltrifluoroborates with Unactivated Alkyl Halides. Organic Letters, 12(23), 5522–5525. [Link]

  • Saa, J. M., & Martorell, G. (1993). Palladium-catalyzed cross-coupling synthesis of hindered biaryls and terphenyls. Cocatalysis by copper(I) salts. The Journal of Organic Chemistry, 58(25), 7089–7093. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]

  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

  • Zhang, Y., & Dai, B. (2026). Nickel-Catalyzed Cross-Coupling of Aryl Boronic Acids with CF2Br2: Access to Diaryldifloromethanes. The Journal of Organic Chemistry. [Link]

  • Dreher, S. D., & Molander, G. A. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(23), 8257–8266. [Link]

  • NROChemistry. (n.d.). Kumada Coupling. Retrieved from [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2004). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Angewandte Chemie International Edition, 43(12), 1571-1574. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Mastering Suzuki Reactions with 4-Formyl-2,6-dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 4-Formyl-2,6-dimethylphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic endeavors. My goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively.

The unique structure of this compound, featuring both steric hindrance from the two ortho-methyl groups and an electron-withdrawing formyl group, presents a distinct set of challenges and opportunities in Suzuki couplings. This guide will address these specific attributes in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter. Each issue is followed by a diagnosis of potential causes and a series of recommended solutions grounded in established organometallic principles.

Issue 1: Low to No Product Formation

Question: I am attempting a Suzuki coupling with this compound and an aryl bromide, but I'm observing very low conversion of my starting materials. What are the likely causes and how can I improve my yield?

Answer:

Low reactivity in this specific coupling is often a confluence of factors related to the substrate's inherent properties. The two ortho-methyl groups create significant steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle.[1][2] Additionally, the electron-withdrawing nature of the para-formyl group can decrease the nucleophilicity of the arylboronic acid, further slowing down transmetalation.[3]

Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Catalyst and Ligand System:

  • Problem: Standard catalysts like Pd(PPh₃)₄ may not be effective for this sterically demanding coupling. The bulky triphenylphosphine ligands can exacerbate steric clash.

  • Solution: Switch to a catalyst system known for high efficacy with hindered substrates. Modern palladium precatalysts paired with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are designed to promote both the oxidative addition and the difficult transmetalation steps.[2][4][5][6]

Catalyst/Ligand SystemKey Advantages for this Substrate
Buchwald Ligands (e.g., SPhos, XPhos)Bulky, electron-rich ligands that stabilize the active Pd(0) species and accelerate both oxidative addition and reductive elimination.
N-Heterocyclic Carbene (NHC) Ligands Strong σ-donors that form very stable palladium complexes, showing high activity for sterically hindered couplings.[2]
PdCl₂(dppf) The large bite angle of the dppf ligand can be beneficial in some cases, but may be less effective than more advanced ligand systems for this particular substrate.

2. Optimize Your Base and Solvent Combination:

  • Problem: The choice of base is critical and its effectiveness is solvent-dependent. The base's role is to activate the boronic acid by forming a more nucleophilic borate species, which is essential for transmetalation.[7][8][9][10] An inappropriate base/solvent system can lead to poor solubility or incomplete activation.

  • Solution: A stronger base is often required for sterically hindered boronic acids. Consider the following options:

BaseRecommended Solvent(s)Rationale
Potassium Phosphate (K₃PO₄) Dioxane, Toluene, THFA strong, non-nucleophilic base that is highly effective in anhydrous conditions. Often requires a small amount of water to be fully effective.[11]
Cesium Carbonate (Cs₂CO₃) Dioxane, DMFAnother strong base that often enhances reaction rates, particularly with challenging substrates.[12]
Potassium tert-Butoxide (t-BuOK) DioxaneA very strong base that can be highly effective for hindered couplings.[2]

3. Increase Reaction Temperature and Time:

  • Problem: The activation energy for the transmetalation of a di-ortho-substituted boronic acid is high. Insufficient thermal energy will result in a stalled reaction.

  • Solution: Increase the reaction temperature, potentially up to 100-120 °C, depending on the solvent's boiling point.[12] Monitor the reaction over a longer period (e.g., 12-24 hours), as these couplings are often slower.[13]

Issue 2: Significant Side Product Formation (Deboronation and Homocoupling)

Question: My reaction is proceeding, but I'm isolating significant amounts of 3,5-dimethylbenzaldehyde (from deboronation) and/or 4,4'-diformyl-2,2',6,6'-tetramethylbiphenyl (from homocoupling). How can I suppress these side reactions?

Answer:

Both deboronation (protodeboronation) and homocoupling are common pitfalls with boronic acids, especially those with electron-withdrawing groups or when the desired cross-coupling is slow.

1. Minimizing Deboronation:

  • Problem: Protodeboronation is the proton-mediated cleavage of the C-B bond. This is often accelerated by the presence of water and electron-withdrawing substituents on the arylboronic acid.[1][14] The formyl group on your substrate makes it particularly susceptible.

  • Solutions:

    • Use Anhydrous Conditions: While some water can be beneficial for base activity, excess water can promote deboronation. Use anhydrous solvents and consider a base like K₃PO₄ which can be effective in nearly anhydrous conditions.

    • Protect the Boronic Acid: If deboronation is severe, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester or MIDA boronate) prior to the coupling reaction.[15] These are generally more resistant to protodeboronation.

    • Minimize Reaction Time: Optimize the reaction to proceed as quickly as possible to reduce the time the boronic acid is exposed to potentially deboronating conditions.

2. Suppressing Homocoupling:

  • Problem: Homocoupling of the boronic acid occurs when two molecules of the boronic acid couple with each other. This is often promoted by the presence of oxygen and can be a sign of slow transmetalation with the aryl halide. Phenylboronic acids with electron-withdrawing groups can sometimes show a higher tendency for homocoupling under certain conditions.[16]

  • Solutions:

    • Ensure Rigorous Inert Atmosphere: Thoroughly degas your reaction mixture (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive pressure of inert gas throughout the reaction.[12]

    • Control the Rate of Catalyst Addition: In some cases, slow addition of the palladium catalyst can minimize homocoupling.

    • Optimize Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes favor the cross-coupling pathway over homocoupling.

Workflow for Troubleshooting Low Yield

Below is a logical workflow to diagnose and solve low-yield issues with this compound.

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Is the catalyst system optimized for hindered substrates? (e.g., Buchwald/NHC ligands) Start->Check_Catalyst Switch_Catalyst Switch to a more active catalyst system: - Pd₂(dba)₃ + XPhos/SPhos - Pd-NHC precatalyst Check_Catalyst->Switch_Catalyst No Check_Base_Solvent Are the base and solvent appropriate for a hindered, electron-deficient boronic acid? Check_Catalyst->Check_Base_Solvent Yes Switch_Catalyst->Check_Base_Solvent Optimize_Base_Solvent Optimize Base/Solvent: - Use stronger base (K₃PO₄, Cs₂CO₃) - Use anhydrous aprotic solvent (Dioxane, Toluene) Check_Base_Solvent->Optimize_Base_Solvent No Check_Temp_Time Is the reaction temperature high enough and time long enough? Check_Base_Solvent->Check_Temp_Time Yes Optimize_Base_Solvent->Check_Temp_Time Increase_Temp_Time Increase Temperature (e.g., 100-120°C) and extend reaction time (12-24h) Check_Temp_Time->Increase_Temp_Time No Check_Side_Reactions Are deboronation or homocoupling observed? Check_Temp_Time->Check_Side_Reactions Yes Increase_Temp_Time->Check_Side_Reactions Address_Side_Reactions Implement mitigation strategies: - Rigorous inert atmosphere - Anhydrous conditions - Consider boronate esters Check_Side_Reactions->Address_Side_Reactions Yes Success Improved Yield Check_Side_Reactions->Success No Address_Side_Reactions->Success

Caption: A step-by-step decision tree for troubleshooting low-yield Suzuki reactions.

Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound? Boronic acids can be sensitive to air and moisture. It is best to store this compound under an inert atmosphere (argon or nitrogen) in a cool, dry place. Over time, boronic acids can dehydrate to form boroxines (cyclic anhydrides), which may have different reactivity. If you suspect boroxine formation, it can sometimes be reversed by dissolving the compound in a solvent like diethyl ether and washing with a small amount of water, then re-drying, though using fresh reagent is always preferable.

Q2: The formyl group on my boronic acid seems to be reacting. How can I prevent this? The aldehyde functional group is generally tolerant of Suzuki coupling conditions.[17][18] However, under certain conditions, particularly with very strong bases or nucleophilic solvents at high temperatures, side reactions such as Cannizzaro-type reactions could occur, although this is rare. A patent for purifying formylphenylboronic acids notes that at a pH > 11, Cannizzaro products can form.[19] If you suspect aldehyde reactivity, ensure your base is non-nucleophilic (e.g., K₃PO₄, Cs₂CO₃) and avoid protic solvents at high temperatures. If necessary, the formyl group can be protected as an acetal, which is stable to the reaction conditions and can be easily deprotected afterward.

Q3: Can I use an aryl chloride as a coupling partner with this boronic acid? Yes, but it will be more challenging. Aryl chlorides are less reactive towards oxidative addition than aryl bromides or iodides. To successfully couple an aryl chloride with this sterically hindered boronic acid, you will almost certainly need to use a highly active catalyst system, such as those based on Buchwald or NHC ligands, which are known to facilitate the difficult oxidative addition of aryl chlorides.[8] Expect to use higher temperatures and longer reaction times.

Q4: My final product is difficult to purify. Any suggestions? Purification can be challenging due to the presence of starting materials and side products with similar polarities.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.[17]

  • Column Chromatography: If chromatography is necessary, ensure you have good separation on TLC first. The aldehyde functionality can sometimes streak on silica gel. Using a silica gel plug pre-treated with a small amount of triethylamine in the eluent can sometimes improve peak shape.

  • Acid/Base Wash: An aqueous basic wash (e.g., dilute NaOH) during workup can help remove any remaining boronic acid. Be cautious, as prolonged exposure to strong base can be detrimental to some products.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The steric hindrance of this compound primarily affects the transmetalation step.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L₂) B->C D Transmetalation (Rate-Limiting Step for Hindered Substrates) C->D E Ar-Pd(II)-Ar'(L₂) D->E F Reductive Elimination E->F F->A K Ar-Ar' (Product) F->K G Ar-X (Aryl Halide) G->B H Ar'-B(OH)₂ (Boronic Acid) J [Ar'-B(OH)₃]⁻ H->J I Base I->J J->D

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base activation and transmetalation steps.

Standard Protocol for a Challenging Coupling

This protocol is a robust starting point for the Suzuki coupling of this compound with a challenging aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried reaction flask, add the aryl bromide, this compound, and finely ground K₃PO₄.

  • Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add the Pd₂(dba)₃ and XPhos catalysts.

  • Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Degas the resulting suspension by bubbling the inert gas through the mixture for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[3]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). The Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 136(23), 8432–8445. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Matos, K., & Söderquist, J. A. (1998). The Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 63(3), 461–470. [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Gülcemal, S., et al. (2015). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Mohrig, J. R., et al. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 947. [Link]

  • Yin, J., & Rainka, M. P. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3724-3727. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-2265. [Link]

  • Ikawa, T., & Akai, S. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3291-3293. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Pascanu, V., et al. (2015). Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes. ChemSusChem, 8(1), 123-130. [Link]

  • ResearchGate. (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... ResearchGate. [Link]

  • ResearchGate. (n.d.). Homocoupling of various phenyl boronic acids. ResearchGate. [Link]

  • Reddit. (2024). Suzuki, so far unsuccessful. r/organicchemistry. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Google Patents. (n.d.). Process for preparing highly pure formylphenylboronic acids.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Frenette, R., & Friesen, R. W. (1995). ChemInform Abstract: Biaryl Synthesis via Suzuki Coupling on a Solid Support. ChemInform, 26(18). [Link]

  • Dziedzic, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306-2315. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4995. [Link]

  • PubChem. (n.d.). 4-Formylphenylboronic Acid. PubChem. [Link]

  • FUJIFILM Wako. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction. FUJIFILM Wako. [Link]

Sources

Technical Support Center: Suzuki Coupling of Sterically Hindered Substrates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions for researchers facing challenges with low yields, particularly when dealing with sterically hindered substrates. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and real-world laboratory application, offering insights grounded in mechanistic understanding and field-proven experience.

Troubleshooting Guide: Overcoming Low Yields

Low yields in the Suzuki coupling of sterically hindered substrates are a common yet surmountable challenge. The issue often stems from the difficulty in achieving efficient oxidative addition, transmetalation, or reductive elimination due to steric congestion around the reaction centers.[1][2] This guide will walk you through a systematic approach to diagnosing and resolving these issues.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Before delving into troubleshooting, it is crucial to understand the catalytic cycle. The diagram below illustrates the key steps, each of which can be a potential bottleneck for sterically hindered substrates.

Suzuki_Coupling_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Transmetalation Transmetalation Oxidative_Addition->Transmetalation [Ar-Pd(II)-X]L2 Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination [Ar-Pd(II)-Ar']L2 Reductive_Elimination->Pd(0)L2 Ar-Ar' Boronic_Acid R'-B(OH)2 Boronate [R'-B(OR)3]- Boronic_Acid->Boronate Activation Base Base Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a sterically hindered aryl halide is giving me a low yield. What is the most likely cause?

A1: Low yields in these reactions are commonly attributed to inefficient oxidative addition or reductive elimination steps due to steric hindrance.[1] The most critical factor to address is the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote these challenging steps.[1][3] Additionally, ensure your palladium source is active, as degradation can lead to poor catalytic activity.

Q2: What type of ligand is best for coupling a sterically hindered substrate?

A2: For sterically demanding Suzuki-Miyaura couplings, bulky biaryldialkyl monophosphine ligands, often referred to as Buchwald ligands, are highly effective.[3][4] Ligands such as SPhos, XPhos, and AntPhos have demonstrated success in promoting the coupling of sterically hindered substrates.[5] N-heterocyclic carbene (NHC) ligands with "flexible steric bulk" have also been shown to be highly efficient, even allowing some reactions to proceed at room temperature.[6][7] Arsa-Buchwald ligands, which are arsenic analogs of Buchwald ligands, have also been found to be effective for sterically hindered substrates due to the longer arsenic-palladium bond facilitating the transmetalation step.[4]

Q3: Which base should I use for a Suzuki reaction with a hindered substrate?

A3: A strong, non-nucleophilic base is generally preferred to avoid side reactions. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used and have been shown to be effective in many cases.[1] For particularly challenging couplings, stronger bases like potassium tert-butoxide (t-BuOK) in an appropriate solvent like dioxane can lead to significantly improved yields.[6]

Q4: Does the choice of solvent matter for these reactions?

A4: Yes, the solvent can have a significant impact on reaction rate and yield. Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are commonly employed.[1][8] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.[8] For instance, a study on robust acenaphthoimidazolylidene palladium complexes found that dioxane in combination with t-BuOK was the most effective system for coupling sterically hindered substrates.[6]

Q5: I am observing significant amounts of homocoupling of my boronic acid. How can I prevent this?

A5: Homocoupling is often caused by the presence of oxygen in the reaction mixture, which can lead to the oxidative coupling of two boronic acid molecules.[9] Thoroughly degassing your solvent and reaction mixture is crucial. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.[10] Additionally, using a pre-catalyst that does not require an oxidative activation step can sometimes reduce homocoupling.

Q6: My starting aryl halide is being consumed, but I am not getting the desired product. Instead, I see a dehalogenated product. What is happening?

A6: This side reaction is known as proto-dehalogenation. After oxidative addition, the palladium complex can react with a proton source in the reaction mixture (e.g., trace water or an alcoholic solvent) to replace the halide with a hydrogen atom.[9] To minimize this, ensure you are using anhydrous solvents and reagents. If the problem persists, consider using a different base or solvent system.

Troubleshooting Decision Tree

Troubleshooting_Tree Low_Yield Low Yield with Sterically Hindered Substrate Check_Catalyst Is the Catalyst System Optimal? Low_Yield->Check_Catalyst Check_Conditions Are the Reaction Conditions Appropriate? Low_Yield->Check_Conditions Check_Side_Reactions Are Side Reactions Occurring? Low_Yield->Check_Side_Reactions Verify_Pd_Source Verify Activity of Palladium Source Check_Catalyst->Verify_Pd_Source Use_Bulky_Ligand Use_Bulky_Ligand Check_Catalyst->Use_Bulky_Ligand Optimize_Solvent Optimize Solvent (e.g., Toluene, Dioxane, THF) Check_Conditions->Optimize_Solvent Increase_Temperature Increase Reaction Temperature Check_Conditions->Increase_Temperature Use_Stronger_Base Use_Stronger_Base Check_Conditions->Use_Stronger_Base Use_Anhydrous_Conditions Use Anhydrous Solvents and Reagents (to prevent dehalogenation) Check_Side_Reactions->Use_Anhydrous_Conditions Degas_Thoroughly Degas_Thoroughly Check_Side_Reactions->Degas_Thoroughly

Caption: A decision tree for troubleshooting low yields in Suzuki coupling.

Experimental Protocols and Data

To provide actionable guidance, this section includes a sample experimental protocol for a challenging Suzuki coupling and a table summarizing recommended conditions for various sterically hindered substrates.

Protocol: General Procedure for Suzuki Coupling of a Sterically Hindered Aryl Bromide

This protocol is a starting point and may require optimization for your specific substrates.

1. Reagent Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen).

  • Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.[10]

  • Degas all solvents and the reaction mixture by bubbling with argon for at least 30 minutes or by three freeze-pump-thaw cycles.[10]

2. Reaction Setup:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (e.g., dioxane, 0.1 M concentration with respect to the aryl halide) via syringe.

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[11]

Table: Recommended Conditions for Sterically Hindered Suzuki Couplings
Aryl Halide SubstrateBoronic Acid SubstrateRecommended LigandRecommended BaseRecommended SolventTypical Temp. (°C)Reference
Di-ortho-substituted Aryl BromidePhenylboronic acidSPhos or XPhosK₃PO₄Toluene or Dioxane80-110[3]
Tri-ortho-substituted Aryl BromideArylboronic acidAntPhost-BuOKDioxane100[5]
Tetra-ortho-substituted Aryl BromideArylboronic acidPd/BI-DIME catalystCs₂CO₃Toluene110[12][13]
Electron-rich Aryl ChloridePhenylboronic acidNHC ligand (e.g., IPr)t-BuOKDioxane80-100[6][7]
Hindered Heteroaryl HalideHeteroarylboronic acidBuchwald ligandsK₃PO₄1,4-Dioxane100-120[3]

References

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2021). Dalton Transactions. Retrieved from [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Retrieved from [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2023). ResearchGate. Retrieved from [Link]

  • Liu, W., & Ghorai, S. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3324–3326. Retrieved from [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. (2012). ACS Publications. Retrieved from [Link]

  • A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. (2002). PubMed. Retrieved from [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. Retrieved from [Link]

  • What is the proper way to set up a suzuki coupling? (2020). Reddit. Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). ARODES. Retrieved from [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). ResearchGate. Retrieved from [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016). Reddit. Retrieved from [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.). ResearchGate. Retrieved from [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2002). NIH. Retrieved from [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020). NIH. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). NIH. Retrieved from [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Retrieved from [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. (n.d.). Sci-Hub. Retrieved from [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Homocoupling of 2,6-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 2,6-dimethylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the formation of the undesired homocoupling byproduct, 3,3',5,5'-tetramethyl-1,1'-biphenyl. The steric hindrance presented by the ortho-methyl groups of 2,6-dimethylphenylboronic acid makes this substrate particularly susceptible to this side reaction. This resource provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you minimize homocoupling and maximize the yield of your desired cross-coupled product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing a significant amount of 3,3',5,5'-tetramethyl-1,1'-biphenyl in my reaction mixture. What are the primary causes of this homocoupling?

A1: Homocoupling of boronic acids, especially sterically hindered ones like 2,6-dimethylphenylboronic acid, is a common side reaction in Suzuki-Miyaura couplings. The formation of the symmetrical biaryl byproduct primarily stems from two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[1][2][3] Rigorous exclusion of oxygen is therefore critical.

  • Pd(II)-Mediated Homocoupling: If your palladium source is a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), these species can directly promote the homocoupling of the boronic acid before being reduced to the catalytically active Pd(0) state.[4][5][6] This pathway consumes your boronic acid and reduces the efficiency of the desired cross-coupling.

The steric bulk of 2,6-dimethylphenylboronic acid can slow down the desired transmetalation step in the catalytic cycle, providing a larger window of opportunity for these side reactions to occur.

Q2: How can I effectively remove oxygen from my reaction setup to prevent homocoupling?

A2: The complete exclusion of oxygen is paramount. Even trace amounts can significantly contribute to homocoupling.[5][7] Here is a robust protocol for deoxygenating your reaction mixture:

Protocol for Rigorous Deoxygenation:

  • Solvent Degassing: Before preparing your reaction mixture, thoroughly degas your solvent. The most effective method is the "freeze-pump-thaw" technique:

    • Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.

    • Once frozen, apply a high vacuum for several minutes to remove gases from the headspace.

    • Close the flask to the vacuum and thaw the solvent. You will often see bubbles evolving from the liquid.

    • Repeat this cycle at least three times to ensure the removal of dissolved oxygen.

    • Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 30-60 minutes can be effective for less sensitive reactions.

  • Inert Atmosphere: Assemble your reaction glassware (oven-dried to remove moisture) under a positive pressure of an inert gas. Use a Schlenk line or a glovebox for the best results.

  • Subsurface Sparge: After adding your reagents (except the catalyst), bubble a gentle stream of inert gas through the solution for 15-20 minutes. This "subsurface sparge" is highly effective at removing residual oxygen from the reaction mixture itself.[5][7][8]

  • Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas to prevent any exposure to air.

Q3: My palladium source is Pd(OAc)₂. Could this be contributing to the homocoupling, and what are the alternatives?

A3: Yes, using a Pd(II) source like palladium acetate can be a significant contributor to homocoupling, as it needs to be reduced to Pd(0) in situ, often by consuming the boronic acid.[6] To circumvent this, consider the following:

  • Use a Pd(0) Source: Employing a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it eliminates the initial concentration of Pd(II) that drives homocoupling.[4]

  • Utilize Palladium Precatalysts: Modern palladium precatalysts, like the Buchwald G3 or G4 precatalysts, are highly effective.[1][4] These Pd(II) complexes are designed for clean and efficient in situ generation of the active Pd(0) catalyst, minimizing side reactions.

dot

cluster_PdII Pd(II) Sources (e.g., Pd(OAc)₂) cluster_Pd0 Pd(0) Sources & Precatalysts PdII Pd(II) Pd0 Pd(0) PdII->Pd0 In situ Reduction (can be inefficient) Homocoupling Homocoupling Byproduct PdII->Homocoupling Direct Reaction with 2x Boronic Acid CatalyticCycle Main Catalytic Cycle Pd0->CatalyticCycle Precatalyst Precatalyst (e.g., Buchwald G3) Precatalyst->Pd0 Clean Activation CrossCoupling Desired Product CatalyticCycle->CrossCoupling Reductive Elimination

Caption: Palladium source impact on reaction pathways.

Q4: How does the choice of ligand and base affect the homocoupling of a sterically hindered boronic acid?

A4: The ligand and base play a crucial role in modulating the reactivity and stability of the palladium catalyst, directly impacting the extent of homocoupling.

Ligand Selection:

For sterically hindered substrates like 2,6-dimethylphenylboronic acid, the use of bulky and electron-rich phosphine ligands is highly recommended.[4][9]

  • Mechanism of Action: These ligands accelerate the rate-limiting steps of the desired catalytic cycle (oxidative addition and reductive elimination).[9] By speeding up the formation of the cross-coupled product, the competing homocoupling pathway becomes less favorable.

  • Recommended Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are excellent choices.[4][9][10] Their steric bulk can hinder the formation of intermediates that lead to homocoupling.[1]

Ligand TypeGeneral CharacteristicsImpact on Homocoupling of Hindered Substrates
Simple Phosphines (e.g., PPh₃) Less bulky, less electron-donating.May permit significant homocoupling due to slower reductive elimination.
Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) Sterically demanding, strong electron donors.Generally suppress homocoupling by accelerating the desired catalytic cycle.[4][10]
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunable.Highly effective in suppressing homocoupling due to their strong binding to palladium.[4]

Base Selection:

The choice of base can also be critical. While a strong base is needed to activate the boronic acid for transmetalation, an overly aggressive base can sometimes promote side reactions.

  • Recommendation: For 2,6-dimethylphenylboronic acid, it is often beneficial to start with weaker inorganic bases like K₂CO₃ or K₃PO₄.[1] These are generally effective enough to promote the desired reaction without excessively accelerating homocoupling pathways.

Q5: Can reaction parameters like solvent and temperature be optimized to reduce homocoupling?

A5: Absolutely. Solvent and temperature are key parameters to tune, especially when dealing with challenging substrates.

  • Solvent: Aprotic solvents are generally preferred for Suzuki-Miyaura reactions.[1] Common choices include dioxane, toluene, and THF. The solvent's role can be complex, influencing reagent solubility and even coordinating with the palladium center.[11][12][13] It is often worthwhile to screen a few different aprotic solvents to find the optimal medium for your specific substrate combination.

  • Temperature: Lowering the reaction temperature can often disfavor the homocoupling side reaction relative to the desired cross-coupling. If you are observing significant homocoupling at a higher temperature (e.g., 90-100 °C), try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.

Q6: I've tried several of these strategies but still see some homocoupling. Are there any other additives or techniques I can use?

A6: Yes, there are advanced strategies for particularly stubborn cases of homocoupling.

  • Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate (HCO₂K), can help to "scavenge" any Pd(II) species that may form during the reaction, keeping the palladium in its active Pd(0) state.[5][7][8] This has been shown to suppress homocoupling to very low levels.

ConditionHomocoupling Byproduct (%)
Without Potassium Formate ~0.5% - 1.5%
With Potassium Formate < 0.1%
Data from a study demonstrating the reproducible suppression of homocoupling with the addition of potassium formate.[4]
  • Slow Addition of Boronic Acid: Instead of adding all the 2,6-dimethylphenylboronic acid at the beginning of the reaction, consider adding it slowly over a period of time using a syringe pump. This maintains a low instantaneous concentration of the boronic acid, which can disfavor the bimolecular homocoupling reaction.[1]

dot

Start High Homocoupling Observed Check_O2 Is the system rigorously deoxygenated? Start->Check_O2 Degas Action: Implement freeze-pump-thaw and subsurface sparge. Check_O2->Degas No Check_Pd What is the palladium source? Check_O2->Check_Pd Yes Degas->Check_Pd Use_Pd0 Action: Switch to a Pd(0) source or a modern precatalyst. Check_Pd->Use_Pd0 Pd(II) salt Check_Ligand Is the ligand optimal for a hindered substrate? Check_Pd->Check_Ligand Pd(0) / Precatalyst Use_Pd0->Check_Ligand Use_Bulky_Ligand Action: Use a bulky, electron-rich ligand (e.g., SPhos, XPhos). Check_Ligand->Use_Bulky_Ligand No Check_Conditions Have you optimized base, solvent, and temperature? Check_Ligand->Check_Conditions Yes Use_Bulky_Ligand->Check_Conditions Optimize_Conditions Action: Try a weaker base (K₃PO₄), lower the temperature. Check_Conditions->Optimize_Conditions No Advanced_Methods Still observing homocoupling? Check_Conditions->Advanced_Methods Yes Optimize_Conditions->Advanced_Methods Additives Action: Add potassium formate or use slow addition of boronic acid. Advanced_Methods->Additives Yes Success Homocoupling Minimized Advanced_Methods->Success No, re-evaluate substrate purity Additives->Success

Caption: Troubleshooting workflow for minimizing homocoupling.

Q7: What are the best analytical methods to detect and quantify the 3,3',5,5'-tetramethyl-1,1'-biphenyl byproduct?

A7: Accurate detection and quantification are crucial for optimizing your reaction. The two most common and effective methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating the desired product from the homocoupled byproduct and confirming the identity of each peak by its mass spectrum.[14][15] It is also highly sensitive for detecting trace amounts of the impurity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is also a very reliable method for quantifying the relative amounts of starting material, product, and byproduct in a crude reaction mixture.[14] Developing a method with good separation between the product and the symmetrical biphenyl is usually straightforward.

For both methods, it is advisable to synthesize or purchase an authentic sample of 3,3',5,5'-tetramethyl-1,1'-biphenyl to serve as a standard for confirming retention times and aiding in quantification.

References

  • Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2021). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020). Beilstein Journals. Retrieved January 19, 2026, from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. (2007). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. (2022). MDPI. Retrieved January 19, 2026, from [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). Wiley Online Library. Retrieved January 19, 2026, from [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids? (2018). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2011). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Sterically Hindered Ketones via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N-C(O) Activation. (2019). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). ACS Publications. Retrieved January 19, 2026, from [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved January 19, 2026, from [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2022). PMC - NIH. Retrieved January 19, 2026, from [Link]

  • Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF. (2010). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. (2022). Sci-Hub. Retrieved January 19, 2026, from [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals. Retrieved January 19, 2026, from [Link]

  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. (2021). SciELO. Retrieved January 19, 2026, from [Link]

  • Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. (2006). PubMed. Retrieved January 19, 2026, from [Link]

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Determination of polychlorinated biphenyl compounds through gas chromatography coupled with mass spectrometry method | Request PDF. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Polychlorinated biphenyl detection in organic solvents with paper-based analytical devices. (2021). Taylor & Francis Group - Figshare. Retrieved January 19, 2026, from [Link]

  • Fluorescence Based Detection of Polychlorinated Biphenyls (PCBs) in Water Using Hydrophobic Interaction. (2016). PMC - NIH. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Purification of Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of sterically hindered boronic acids. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed methodologies for the purification challenges associated with these valuable chemical building blocks.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of sterically hindered boronic acids so challenging?

A1: The purification of sterically hindered boronic acids is challenging due to a combination of their inherent chemical properties and the nature of impurities formed during their synthesis. Key factors include:

  • Lewis Acidity: The boron atom is Lewis acidic, leading to strong interactions with Lewis basic stationary phases like silica gel, which can result in poor recovery and significant tailing during column chromatography.[1]

  • Formation of Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines, especially when heated or under anhydrous conditions.[2][3][4][5] These boroxines have different polarities and chromatographic behaviors than the corresponding boronic acids, complicating purification.

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved, resulting in the formation of the corresponding arene as a significant impurity.[6][7][8][9] This process can be promoted by base, acid, or even trace metals.

  • Polarity: Boronic acids are often polar compounds, which can make them difficult to handle with standard organic solvents and purification techniques.

Q2: What are the most common impurities I should expect?

A2: Common impurities include:

  • Boroxines: The cyclic trimeric anhydrides of the boronic acid.[2][3][4][5]

  • Protodeboronated byproducts: The arene or heteroarene formed by the loss of the boronic acid group.[6][7][9]

  • Starting materials and reagents: Unreacted starting materials and excess reagents from the borylation reaction.[10]

  • Homocoupling products: Dimers of the boronic acid or the starting aryl halide.[11]

  • Oxidation byproducts: Boronic acids can be susceptible to oxidation.

Q3: My sterically hindered boronic acid is not eluting from my silica gel column. What should I do?

A3: This is a frequent issue due to the strong interaction between the Lewis acidic boron and the silanol groups on the silica surface.[1] Consider the following solutions:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base like triethylamine or by impregnating it with boric acid.[1]

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a C18 reversed-phase column.[6][7]

  • Use a Different Purification Technique: If chromatography is consistently problematic, explore options like crystallization, extraction, or derivatization.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific purification challenges.

Issue 1: Poor Recovery and Tailing in Silica Gel Chromatography

Symptoms:

  • The desired boronic acid spot streaks or tails significantly on the TLC plate.

  • Low or no recovery of the product from the column.

  • The product elutes over a large number of fractions with impurities.

Causality: The Lewis acidic boron atom of the boronic acid interacts strongly with the Lewis basic silanol groups on the surface of the silica gel, leading to irreversible adsorption or slow elution.[1]

Solutions:

Method 1: Deactivation of Silica Gel with Boric Acid

Impregnating the silica gel with boric acid can suppress the undesired adsorption of boronic acids and their esters.[1][12]

Experimental Protocol:

  • Preparation of Boric Acid Solution: Prepare a 5% w/v solution of boric acid in methanol.

  • Slurry Formation: In a flask, create a slurry of the silica gel in the boric acid/methanol solution. For every 100 g of silica gel, use approximately 550 mL of the solution.

  • Agitation: Gently agitate the slurry for 1 hour at room temperature.

  • Solvent Removal: Remove the solvent by filtration using a Büchner funnel.

  • Washing: Wash the treated silica gel with ethanol (approximately 600 mL for 100 g of silica).

  • Drying: Dry the silica gel under vacuum at 60°C for 1.5 hours until it becomes a free-flowing powder.

  • Column Packing: The boric acid-impregnated silica gel is now ready for use.

Method 2: Base Treatment of Silica Gel

Adding a small amount of a non-nucleophilic base to the eluent can cap the acidic silanol groups.

Experimental Protocol:

  • Prepare a slurry of the silica gel in your chosen eluent.

  • Add a small amount of triethylamine (NEt₃), typically 0.1-1% by volume, to the slurry.

  • Pack the column with the treated slurry.

  • Use an eluent containing the same concentration of triethylamine for the chromatography.

Issue 2: Presence of Boroxine Impurities

Symptoms:

  • NMR or LC-MS analysis shows the presence of a species with a mass corresponding to the trimeric anhydride of your boronic acid.

  • The impurity profile of your product changes upon standing or with changes in solvent.

Causality: Boronic acids can reversibly dehydrate to form boroxines, a process that is often in equilibrium.[2][3][4][5] The presence of bulky steric groups can sometimes favor boroxine formation.[2]

Solutions:

Method 1: Hydrolysis of Boroxine

Boroxines can be converted back to the corresponding boronic acid by treatment with water.

Experimental Protocol:

  • Dissolve the crude product containing the boroxine in a water-miscible organic solvent like acetone or THF.

  • Add a small amount of water and stir the mixture at room temperature. The progress of the hydrolysis can be monitored by TLC or LC-MS.

  • Once the conversion is complete, remove the organic solvent under reduced pressure.

  • The resulting boronic acid can then be purified by a suitable method.

Method 2: Purification via Derivatization

Converting the boronic acid to a more stable derivative can facilitate purification.

Workflow for Purification via Derivatization:

G crude Crude Sterically Hindered Boronic Acid derivatize Derivatization (e.g., with diethanolamine) crude->derivatize Isolate stable adduct purify_deriv Purification of Derivative (Crystallization or Chromatography) derivatize->purify_deriv deprotect Deprotection purify_deriv->deprotect Release free boronic acid pure_ba Pure Boronic Acid deprotect->pure_ba

Sources

Technical Support Center: HPLC Analysis and Purity Validation of 4-Formyl-2,6-dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis and purity validation of 4-Formyl-2,6-dimethylphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common challenges encountered during the analysis of this and related arylboronic acids.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the HPLC analysis of this compound, providing foundational knowledge for successful method development and execution.

Q1: What are the key chemical properties of this compound to consider for HPLC analysis?

A1: this compound is an arylboronic acid. Key properties influencing its HPLC analysis include:

  • Acidity: The boronic acid moiety is a weak Lewis acid, with a pKa that can influence its ionization state depending on the mobile phase pH.

  • Polarity: The presence of the polar formyl and boronic acid groups, combined with the nonpolar dimethylphenyl ring, gives the molecule an intermediate polarity, making it suitable for reversed-phase HPLC.

  • Reactivity: The boronic acid group can undergo reversible formation of boronate esters with diols (including some HPLC stationary phases) and is susceptible to degradation pathways such as protodeboronation and oxidation. The aldehyde group can also be a site for chemical reactions.

Q2: What is a suitable starting HPLC method for the analysis of this compound?

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale
Column C18 or C8 (e.g., Waters XBridge BEH C18, Agilent Zorbax Eclipse XDB C18)Provides good retention and selectivity for arylboronic acids.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterAcidic modifier suppresses the ionization of the boronic acid, leading to better peak shape.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase HPLC.
Gradient 10-90% B over 20 minutesA good starting point to elute the main peak and any potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 25-30 °CTo ensure reproducibility.
Detector UV at 254 nm or Diode Array Detector (DAD)The aromatic ring and formyl group provide UV absorbance. A DAD allows for peak purity assessment.
Injection Volume 5-10 µLA typical injection volume.

Q3: How should I prepare my sample of this compound for HPLC analysis?

A3: Proper sample preparation is critical to avoid on-column issues and ensure accurate results.

  • Solvent Selection: Dissolve the sample in a solvent that is compatible with the mobile phase. A good starting point is a mixture of water and acetonitrile or methanol, similar to the initial mobile phase composition.

  • Concentration: Prepare a stock solution of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • Filtration: Filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.

Q4: What are the potential impurities and degradation products of this compound?

A4: Potential impurities can arise from the synthesis process or degradation.

  • Synthetic Impurities: These can include starting materials, reagents, and by-products from the synthetic route.

  • Degradation Products:

    • Protodeboronation Product: 2,6-dimethylbenzaldehyde, formed by the replacement of the boronic acid group with a hydrogen atom. This is a common degradation pathway for arylboronic acids, especially under aqueous conditions[1][3].

    • Oxidation Product: 4-Formyl-2,6-dimethylphenol, resulting from the oxidative cleavage of the C-B bond.

    • Cannizzaro Reaction Products: Under strongly alkaline conditions, the aldehyde can undergo a disproportionation reaction to form the corresponding carboxylic acid (4-carboxy-2,6-dimethylphenylboronic acid) and alcohol ((4-(hydroxymethyl)-2,6-dimethylphenyl)boronic acid)[4].

    • Boroxine: The anhydride form, which is a trimer of the boronic acid, may be present. However, it typically equilibrates with the boronic acid in the presence of water in the mobile phase.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Secondary Interactions with Silanols: Residual silanol groups on the silica-based stationary phase can interact with the boronic acid moiety, leading to peak tailing.

    • Solution:

      • Use a modern, end-capped C18 or C8 column with low silanol activity.

      • Lower the mobile phase pH by adding an acidic modifier like formic acid or phosphoric acid (0.1%) to suppress the ionization of the silanol groups.

  • Possible Cause 2: Overloading the Column: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or the sample concentration.

  • Possible Cause 3: Inappropriate Sample Solvent: If the sample solvent is much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase.

Problem 2: Appearance of New or Unexpected Peaks

  • Possible Cause 1: On-Column Degradation: The analyte may be degrading on the column during the analysis.

    • Solution:

      • Ensure the mobile phase is acidic to stabilize the boronic acid.

      • Consider using a faster gradient to reduce the analysis time.

      • If oxidative degradation is suspected, de-gas the mobile phase thoroughly.

  • Possible Cause 2: Sample Instability: The analyte may be degrading in the sample solution.

    • Solution:

      • Prepare samples fresh before analysis.

      • If necessary, conduct a solution stability study to determine how long the sample is stable under the storage conditions.

  • Possible Cause 3: Carryover: Residual sample from a previous injection may be eluting.

    • Solution:

      • Incorporate a needle wash step in the autosampler method.

      • Run a blank injection after a high-concentration sample to check for carryover.

Problem 3: Poor Resolution Between the Main Peak and Impurities

  • Possible Cause 1: Suboptimal Mobile Phase Composition: The selectivity of the separation may not be sufficient.

    • Solution:

      • Try changing the organic modifier (e.g., from acetonitrile to methanol or vice-versa).

      • Adjust the pH of the mobile phase.

      • Modify the gradient slope to improve the separation of closely eluting peaks.

  • Possible Cause 2: Inappropriate Stationary Phase: The column may not be providing the necessary selectivity.

    • Solution:

      • Screen different column chemistries (e.g., C8, Phenyl-Hexyl) to find a stationary phase with better selectivity for the analyte and its impurities.

III. Purity Validation: A Stability-Indicating HPLC Method

To ensure that the HPLC method can accurately determine the purity of this compound in the presence of its degradation products, a stability-indicating method must be developed and validated according to ICH guidelines[5].

A. Forced Degradation Studies

Forced degradation studies are essential to generate potential degradation products and demonstrate the specificity of the analytical method[6][7].

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours. Be cautious of the potential for Cannizzaro reaction[4].

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days).

After exposure, neutralize the acidic and basic samples and dilute all samples to the working concentration for HPLC analysis.

B. Method Validation Parameters

The following parameters should be validated according to ICH Q2(R1) guidelines:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of its potential impurities and degradation products. This is demonstrated through the forced degradation studies, where the main peak should be well-resolved from any degradation peaks. Peak purity analysis using a DAD is also recommended.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the target concentration.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking a placebo with known amounts of the analyte at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, column temperature).

IV. Visualizations

A. Logical Workflow for HPLC Troubleshooting

HPLC_Troubleshooting start Problem Observed peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape new_peaks New/Unexpected Peaks start->new_peaks resolution Poor Resolution start->resolution ps_cause1 Secondary Interactions? peak_shape->ps_cause1 ps_cause2 Column Overload? peak_shape->ps_cause2 ps_cause3 Inappropriate Solvent? peak_shape->ps_cause3 np_cause1 On-Column Degradation? new_peaks->np_cause1 np_cause2 Sample Instability? new_peaks->np_cause2 np_cause3 Carryover? new_peaks->np_cause3 res_cause1 Suboptimal Mobile Phase? resolution->res_cause1 res_cause2 Inappropriate Column? resolution->res_cause2 ps_sol1 Use End-capped Column Lower Mobile Phase pH ps_cause1->ps_sol1 ps_sol2 Reduce Injection Volume/ Concentration ps_cause2->ps_sol2 ps_sol3 Match Sample Solvent to Initial Mobile Phase ps_cause3->ps_sol3 np_sol1 Acidify Mobile Phase Faster Gradient np_cause1->np_sol1 np_sol2 Prepare Fresh Samples np_cause2->np_sol2 np_sol3 Incorporate Needle Wash Run Blank np_cause3->np_sol3 res_sol1 Change Organic Modifier Adjust pH/Gradient res_cause1->res_sol1 res_sol2 Screen Different Column Chemistries res_cause2->res_sol2

Caption: A troubleshooting workflow for common HPLC issues.

B. Potential Degradation Pathways

Degradation_Pathways main This compound protodeboronation Protodeboronation (Aqueous Conditions) main->protodeboronation oxidation Oxidation (e.g., H₂O₂) main->oxidation cannizzaro Cannizzaro Reaction (Strongly Alkaline) main->cannizzaro product1 2,6-dimethylbenzaldehyde protodeboronation->product1 product2 4-Formyl-2,6-dimethylphenol oxidation->product2 product3 4-carboxy-2,6-dimethylphenylboronic acid + (4-(hydroxymethyl)-2,6-dimethylphenyl)boronic acid cannizzaro->product3

Caption: Potential degradation pathways for this compound.

V. References

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]

  • García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1324–1336. [Link]

  • Bartkowiak, G., Popenda, Ł., Jurga, S., & Schroeder, G. (2015). Electronic Supplementary Information for the New Journal of Chemistry article, NJ-ART-11- 2014-002103, entitled “Synthesis, NMR and mass spectrometric study of ammonioacetohydrazones of formylphenylboronic acids, novel ionic prospective sugar receptors”. New Journal of Chemistry. Retrieved from [Link]

  • García-Domínguez, A., Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of chemical research, 55(9), 1324–1336. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Di Mola, A., et al. (n.d.). A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. Synlett.

  • PubChem. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids. Retrieved from

  • Plavec, J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of pharmaceutical sciences, 89(6), 758–765. [Link]<758::AID-JPS7>3.0.CO;2-9

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

  • PubChemLite. (n.d.). This compound (C9H11BO3). Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development of Stability Indicating Methods. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (2023, May 4). (PDF) Stability indicating HPLC method development and validation of Fostemsavir in bulk and marketed formulations by implementing QbD approach. Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Conditions for Di-ortho-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving sterically demanding di-ortho-substituted boronic acids. These substrates are notoriously challenging due to the steric hindrance around the carbon-boron bond, which can impede key steps in the catalytic cycle. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve successful outcomes in your syntheses.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific problems encountered during the coupling of di-ortho-substituted boronic acids. The solutions are presented in a step-by-step format, explaining the scientific rationale behind each recommendation.

Q1: My Suzuki-Miyaura coupling reaction is giving low to no yield. What are the first things I should check?

A1: When a Suzuki-Miyaura coupling with a hindered substrate fails, a systematic review of the foundational parameters is the first step. Often, the issue lies not in the core strategy but in fundamental experimental details.

Initial Diagnostic Checklist:

  • Catalyst Activity and Integrity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source and ligand are active.[1] The active species is Pd(0), and if you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be efficiently reduced in situ. Some precatalysts and ligands are air-sensitive and must be handled under an inert atmosphere.

  • Inert Atmosphere: Oxygen can lead to catalyst degradation and promote unwanted side reactions like the homocoupling of boronic acids.[2][3] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.[1][2]

  • Reagent Purity: Impurities in the starting materials (aryl halide, boronic acid), base, or solvent can poison the catalyst or participate in side reactions. Use reagents of the highest purity available.

If these fundamental checks do not resolve the issue, the problem likely lies within the core reaction parameters, which must be optimized for such a sterically demanding system.

Q2: I've confirmed my basic setup is sound, but the yield is still poor. Which reaction parameter should I optimize next for a di-ortho-substituted system?

A2: For sterically hindered couplings, the catalyst-ligand system is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ are often ineffective. You require a system designed to overcome high steric barriers.

The Causality: The steric bulk of the di-ortho substituents slows both the transmetalation and reductive elimination steps of the catalytic cycle. To overcome this, the ligand must be both bulky and electron-rich.

  • Bulkiness promotes the reductive elimination step to release the sterically congested biaryl product.

  • Electron-donating properties facilitate the initial oxidative addition of the aryl halide to the Pd(0) center.[4]

Recommended Ligand Classes:

Ligand ClassExamplesKey Features & Rationale
Bulky, Electron-Rich Biarylphosphines XPhos, SPhos, RuPhos, AntPhosThese are the "go-to" ligands for challenging couplings.[1] Their structure creates a sterically demanding coordination sphere around the palladium, which accelerates the crucial reductive elimination step.[5]
N-Heterocyclic Carbenes (NHCs) IMes, IPrNHCs are strong σ-donors and can form very stable palladium complexes. Their "flexible steric bulk" has proven highly effective for hindered substrates.[6]
Specialized Phosphines Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃)These are highly electron-rich and bulky monodentate phosphines that are effective for a range of challenging couplings.[4][6]

Actionable Protocol: Start by screening a catalyst system known for hindered couplings, such as a G3 or G4 Buchwald precatalyst or an in situ system of Pd₂(dba)₃ with a ligand like XPhos or SPhos.[1]

Q3: I'm using a robust ligand, but the reaction remains sluggish. How should I approach the choice of base and solvent?

A3: The base and solvent are not passive components; they actively participate in the catalytic cycle and their choice is paramount for hindered substrates.

1. Base Selection: The base's primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates transmetalation.[7] For hindered systems, a stronger base is often required to drive this equilibrium.

BaseStrengthTypical ConditionsConsiderations for Hindered Couplings
Potassium Phosphate (K₃PO₄) StrongAnhydrous or with minimal H₂OOften the first choice for challenging substrates. Its strength promotes "ate" complex formation without being overly harsh.[1][2][6]
Cesium Carbonate (Cs₂CO₃) StrongAnhydrous or with minimal H₂OA stronger and more soluble inorganic base that can succeed when K₃PO₄ fails.[2][8]
Potassium Fluoride (KF) ModerateAnhydrousUseful when substrates contain base-sensitive functional groups (e.g., esters). It is less harsh than phosphate or carbonate bases.[2][7]
Potassium Carbonate (K₂CO₃) ModerateAqueous solvent mixturesA standard, milder base often used in less demanding reactions. It may not be strong enough for di-ortho-substituted partners.[2]

2. Solvent System: The solvent influences catalyst solubility, reaction temperature, and the mechanism itself. Aprotic polar solvents are generally preferred.

SolventTypical TemperatureRationale & Considerations
1,4-Dioxane 80-110 °CExcellent choice, often used with a small amount of water (e.g., 10:1 ratio). It effectively solubilizes many catalyst systems.[1][9]
Toluene 80-110 °CA common non-polar alternative. High boiling point allows for necessary high reaction temperatures.[1]
Tetrahydrofuran (THF) 66 °C (reflux)Lower boiling point may not provide enough energy for highly hindered couplings, but can be effective in some cases.

The Interplay: The choice of base and solvent is linked. Strong bases like K₃PO₄ are often used in solvents like dioxane or toluene, frequently with a small amount of water to aid solubility and facilitate the catalytic cycle. However, excess water can promote protodeboronation.[10][11]

Frequently Asked Questions (FAQs)

Q1: Why exactly are di-ortho-substituted boronic acids so difficult to couple?

A1: The primary reason is severe steric hindrance . The two ortho-substituents act like bulky guards, physically blocking the palladium center from easily participating in the key bond-forming steps of the Suzuki-Miyaura catalytic cycle. This negatively impacts two steps in particular:

  • Transmetalation: The transfer of the aryl group from the activated boronate complex to the palladium center is sterically impeded.

  • Reductive Elimination: The final step, where the new C-C bond is formed and the biaryl product is released, is difficult because the two bulky ortho groups on opposing rings must be brought into close proximity within the palladium coordination sphere.[12][13][14]

This steric clash significantly raises the activation energy for these steps, often requiring more forceful conditions (higher temperature, more active catalysts) to proceed at a reasonable rate.

Q2: I see the term "protodeboronation" frequently. What is it, and why is it a major problem with these substrates?

A2: Protodeboronation is a destructive side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[2][15] This essentially destroys your starting material, converting it into a simple arene and reducing your potential yield.

dot

Protodeboronation Protodeboronation: A Competing Pathway cluster_desired Desired Suzuki Coupling cluster_undesired Undesired Protodeboronation B_acid Di-ortho-Substituted Boronic Acid Pd_complex [Ar-Pd(II)-L] Complex B_acid->Pd_complex Transmetalation B_acid_side Di-ortho-Substituted Boronic Acid Product Desired Biaryl Product Pd_complex->Product Reductive Elimination Side_product Deboronated Arene (Side Product) B_acid_side->Side_product Base or Acid Catalyzed Proton_source Proton Source (H₂O, ROH)

Caption: Competing pathways for a di-ortho-substituted boronic acid.

This side reaction is particularly problematic for sterically hindered boronic acids because the desired coupling reaction is already slow. This gives the competing and often faster protodeboronation pathway more time to consume the starting material. The reaction is often accelerated by aqueous bases and high temperatures.[2][10][15]

Q3: How can I minimize protodeboronation?

A3: Minimizing protodeboronation involves either suppressing the side reaction directly or accelerating the desired coupling so that it outcompetes the decomposition.

Strategies to Suppress Protodeboronation:

  • Use Boronic Acid Surrogates: This is one of the most effective strategies. Instead of the potentially unstable boronic acid, use a more robust derivative that slowly releases the boronic acid in situ. This keeps the instantaneous concentration of the vulnerable free boronic acid very low.[16]

    • N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, crystalline, air-stable solids. The MIDA protecting group is cleaved under mild aqueous basic conditions, providing a slow and controlled release of the boronic acid.[8][15][17]

    • Organotrifluoroborates (R-BF₃K): These are also stable, crystalline solids that are less prone to protodeboronation and participate readily in cross-coupling.[7][15]

  • Control Water Content: While a small amount of water can be beneficial, excess water can accelerate protodeboronation. If using anhydrous conditions, ensure solvents are rigorously dried.

  • Optimize the Base: Use the mildest base that is effective. In some cases, a base like KF can be less prone to promoting protodeboronation than stronger carbonate or phosphate bases.[2][7]

Q4: Should I use a boronic acid, a boronic ester (e.g., pinacol), or a MIDA boronate?

A4: The choice depends on the stability of your specific boronic acid and the difficulty of the coupling.

Reagent TypeStabilityProsCons
Boronic Acid Variable; often lowCommercially available, most common reagent.Prone to protodeboronation and can form trimeric anhydrides (boroxines), complicating stoichiometry.[16]
Pinacol Boronate Ester GoodMore stable than acids, soluble in organic solvents, purified by chromatography.May require hydrolysis to the more reactive boronic acid in situ; the active transmetalating species is debated.[10]
MIDA Boronate ExcellentAir-stable, crystalline solids. Enables slow release of unstable boronic acids, minimizing side reactions.[8][17]Requires an extra synthetic step to prepare from the boronic acid.

Recommendation: For routine or less-hindered couplings, boronic acids or pinacol esters may suffice. For di-ortho-substituted and other challenging substrates, especially those known to be unstable, MIDA boronates are a superior choice to maximize yield by minimizing protodeboronation.[17]

Experimental Protocols

General Protocol for a Challenging Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of a di-ortho-substituted boronic acid with an aryl halide.

dot

Experimental_Workflow prep 1. Vessel Preparation Oven-dry vial with stir bar. reagents 2. Add Solids Aryl Halide (1.0 eq) Boronic Acid/Ester (1.2-1.5 eq) Base (e.g., K₃PO₄, 2-3 eq) prep->reagents inert 3. Inert Atmosphere Seal vial, purge with Ar/N₂ for 5-10 min. reagents->inert catalyst 4. Add Catalyst Pd Precatalyst (0.5-2 mol%) Ligand (if needed) inert->catalyst solvent 5. Add Solvent Degassed Solvent via Syringe (e.g., Dioxane/H₂O 10:1) catalyst->solvent reaction 6. Reaction Stir vigorously in preheated block (80-110 °C). solvent->reaction monitor 7. Monitor Progress TLC, GC-MS, or LC-MS. reaction->monitor workup 8. Workup & Purification Cool, dilute, wash, dry, and purify via chromatography. monitor->workup

Caption: Step-by-step experimental workflow for hindered couplings.

Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the di-ortho-substituted boronic acid or surrogate (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is a critical step to remove oxygen.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

References
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
  • Protodeboron
  • Choosing the right base for Suzuki reactions involving 2-Nitrophenylboronic acid. Benchchem.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Suzuki Coupling. Organic Chemistry Portal.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • Effect of solvent on the cross-coupling reaction.
  • Technical Support Center: Efficient Cross-Coupling of Sterically Hindered Vinylboronic Acids. Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Deriv
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Selection of boron reagents for Suzuki–Miyaura coupling.

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Technical Support Center: Navigating Cross-Coupling Reactions with Formyl-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with formyl-substituted boronic acids in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered in the lab. By understanding the underlying mechanisms of potential side reactions, you can optimize your reaction conditions for higher yields and purity.

Introduction: The Challenge of the Formyl Group

Formyl-substituted boronic acids are invaluable building blocks in organic synthesis, enabling the direct introduction of an aldehyde functionality into complex molecules. However, the electron-withdrawing nature of the formyl group, coupled with its potential for reactivity, can lead to a host of side reactions during cross-coupling, particularly in Suzuki-Miyaura reactions. This guide will address the most prevalent issues—protodeborylation, homocoupling, and issues related to the formyl group's reactivity—providing you with the expert insights needed to overcome these hurdles.

Section 1: Protodeborylation - The Unwanted Proton Swap

One of the most common side reactions is protodeborylation, where the boronic acid moiety is replaced by a hydrogen atom, leading to the formation of a benzaldehyde derivative as a byproduct and a reduction in the yield of the desired cross-coupled product.[1]

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of the corresponding aldehyde (without the boronic acid) in my reaction mixture. What is causing this?

A1: You are likely observing protodeborylation (or protodeboronation). This is the cleavage of the C–B bond and its replacement with a C–H bond.[1] This side reaction is often promoted by the presence of a proton source (like water) and can be catalyzed by either acid or base.[1][2] For formyl-substituted boronic acids, the electron-withdrawing nature of the formyl group can influence the propensity for this side reaction.

Q2: How do the reaction conditions, specifically the base, affect protodeborylation?

A2: The choice and strength of the base are critical. Strong bases, especially in aqueous media, can accelerate protodeborylation by increasing the concentration of the boronate species, which can then react with a proton source like water.[1][3] Weaker bases are generally recommended to minimize this side reaction.

Troubleshooting Guide: Minimizing Protodeborylation

If you suspect protodeborylation is impacting your reaction, consider the following troubleshooting steps.

Workflow for Diagnosing and Mitigating Protodeborylation:

Protodeborylation_Troubleshooting start High Protodeborylation Observed check_base Evaluate Base System start->check_base check_solvent Assess Solvent System start->check_solvent check_temp Review Reaction Temperature start->check_temp solution_base Switch to Milder, Anhydrous Base (e.g., KF, CsF) check_base->solution_base Strong, aqueous base used solution_solvent Use Anhydrous Solvents (e.g., Dioxane, Toluene) check_solvent->solution_solvent Protic/aqueous solvent present solution_temp Lower Reaction Temperature check_temp->solution_temp High temperature employed end_goal Reduced Protodeborylation solution_base->end_goal solution_solvent->end_goal solution_temp->end_goal Homocoupling_Troubleshooting start Significant Homocoupling Observed check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_catalyst Evaluate Catalyst System start->check_catalyst check_reagents Assess Reagent Addition start->check_reagents solution_atmosphere Thoroughly Degas Solvents & Use N2/Ar check_atmosphere->solution_atmosphere Potential O2 contamination solution_catalyst Use a Pd(0) Source or Air-Stable Precatalyst check_catalyst->solution_catalyst Using Pd(II) precatalyst solution_reagents Pre-heat reaction mixture before adding boronic acid check_reagents->solution_reagents All reagents added at once end_goal Minimized Homocoupling solution_atmosphere->end_goal solution_catalyst->end_goal solution_reagents->end_goal

Caption: Troubleshooting workflow for homocoupling.

Detailed Mitigation Strategies:

ParameterRecommended ActionRationale
Reaction Atmosphere Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Solvents must be thoroughly degassed prior to use (e.g., by sparging with an inert gas or freeze-pump-thaw cycles). [3][4]Oxygen is a known promoter of boronic acid homocoupling. [4]Removing it is one of the most effective ways to prevent this side reaction.
Palladium Source If using a Pd(II) precatalyst, consider switching to a Pd(0) source (e.g., Pd(PPh3)4) or a more robust, air-stable precatalyst.This avoids the initial reduction step of Pd(II) to Pd(0) by the boronic acid, which is a key pathway for homocoupling. [5]
Reagent Addition Sequence Pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid can sometimes suppress homocoupling. [4]This can help ensure that the catalyst is in a more active state for the cross-coupling cycle before the boronic acid is introduced, potentially outcompeting the homocoupling pathway.
Ligand Choice The choice of ligand can influence the rate of homocoupling versus cross-coupling. For example, using SPhos as a ligand has been shown to favor cross-coupling over homocoupling in some systems. [6]The ligand can modulate the electronic and steric properties of the palladium center, influencing the relative rates of the desired and undesired reaction pathways.

Section 3: Reactivity of the Formyl Group

The aldehyde functionality itself can participate in or be affected by the reaction conditions, leading to unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm seeing byproducts that suggest my formyl group has reacted. What kind of side reactions can occur with the aldehyde?

A1: Under basic conditions, especially at elevated temperatures, the formyl group can undergo various reactions. These may include aldol-type condensations, Cannizzaro reactions (disproportionation to an alcohol and a carboxylic acid), or reactions with other nucleophiles present in the mixture. The boronic acid itself can also influence the reactivity of the ortho-formyl group. [7][8] Q2: Can the boronic acid interact with the formyl group?

A2: Yes, particularly with ortho-formylphenylboronic acids. There can be an intramolecular interaction between the carbonyl oxygen and the boron center, which can influence the acidity and reactivity of the boronic acid. [8]This can also lead to the formation of a benzoxaborole structure. [8]

Troubleshooting Guide: Protecting the Formyl Group's Integrity
ParameterRecommended ActionRationale
Base Selection Use the mildest base possible that still promotes the desired cross-coupling. In some cases, very weak bases like potassium fluoride are sufficient.Strong bases can deprotonate the α-carbon to the formyl group (if applicable) or promote other base-catalyzed side reactions of the aldehyde.
Temperature Control Keep the reaction temperature as low as possible.Higher temperatures can provide the activation energy for undesired side reactions involving the formyl group.
Protecting Groups If other strategies fail, consider protecting the formyl group as an acetal or another stable derivative prior to the cross-coupling reaction. The protecting group can then be removed in a subsequent step.This strategy completely masks the reactivity of the aldehyde, preventing it from participating in side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Formyl-Substituted Boronic Acid under Anhydrous Conditions to Minimize Protodeborylation
  • Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), the formyl-substituted boronic acid (1.2 equiv), and a mild, anhydrous base such as powdered potassium fluoride (3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) and ligand (if required).

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Fyfe, J. W. B., & Watson, A. J. B. (2017). Chemoselective Boronic Ester Synthesis by Controlled Speciation.
  • Wikipedia. (2023, October 29). Protodeboronation. Retrieved from [Link]

  • Fyfe, J. W. B., & Watson, A. J. B. (2017). Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation.
  • Fyfe, J. W. B., & Watson, A. J. B. (2017). Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation. R Discovery. Retrieved from [Link]

  • Zhang, G., Li, Y., & Wang, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(27), 5729–5734*.
  • Bioorganic & Medicinal Chemistry Letters. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synfacts, 2011(09), 0989–0989*.
  • Zhang, G., Li, Y., & Wang, J. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(20), 13746–13761*.
  • SciSpace. (2022). Homocoupling of phenylboronic acid using atomically dispersed gold on carbon catalysts. Retrieved from [Link]

  • PubMed. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. The Journal of organic chemistry, 82(6), 3211–3225*.
  • PubMed. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules (Basel, Switzerland), 27(21), 7517*.
  • CORE. (n.d.). Tandem chemoselective Suzuki-Miyaura cross-coupling enabled by nucleophile speciation control. Retrieved from [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • National Institutes of Health. (2015). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules (Basel, Switzerland), 20(11), 20439–20457*.
  • ACS Publications. (2018). Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry, 83(24), 15078–15086*.
  • ResearchGate. (2019). (PDF) Studies on 2-Formylphenylboronic Acid-Based Ser/Thr Ligation and Cys/Pen Ligation. Retrieved from [Link]

  • PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of pharmaceutical sciences, 89(6), 758–765*.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (2018).
  • Royal Society of Chemistry. (2016). The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. Chemical Science, 7(9), 5644–5655*.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science, 12(3), 857–873*.
  • PubMed. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie (International ed. in English), 54(13), 4079–4082*.
  • Royal Society of Chemistry. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society reviews, 43(1), 412–446*.
  • ResearchGate. (2019). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]

  • ResearchGate. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Retrieved from [Link]

  • National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
  • ACS Publications. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. Retrieved from [Link]

  • ResearchGate. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. Retrieved from [Link]

  • ResearchGate. (2005). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Retrieved from [Link]

  • National Institutes of Health. (2018).
  • National Institutes of Health. (2020). A Carbon Layer Modulation Mechanism of 4-Formylphenylboronic Acid Reactive Flame-Retardant PA66. Polymers, 12(9), 2073*.
  • Google Patents. (n.d.). US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions.
  • National Institutes of Health. (2021).
  • National Institutes of Health. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(18), 5825–5828*.
  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2015). Speciation Control During Suzuki–Miyaura Cross-Coupling of Haloaryl and Haloalkenyl MIDA Boronic Esters | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • ResearchGate. (2012). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Retrieved from [Link]

  • ResearchGate. (2022). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. Retrieved from [Link]

  • Semantic Scholar. (2003). Unprecedented palladium-catalyzed cross-coupling reaction of alpha-bromo sulfoxides with boronic acids. Retrieved from [Link]

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Technical Support Center: Improving the Solubility of 4-Formyl-2,6-dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Formyl-2,6-dimethylphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this versatile building block in their synthetic applications. The sterically hindered nature of this compound, coupled with the polarity of the formyl and boronic acid groups, can present unique hurdles in achieving homogeneous reaction conditions, particularly in widely used cross-coupling reactions.

This guide provides in-depth, experience-driven advice in a question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my reaction solvent. What are the initial steps I should take?

A1: Poor solubility is a common initial challenge. Before making significant changes to your reaction protocol, consider these preliminary troubleshooting steps:

  • Solvent Polarity and Type: this compound has both polar (formyl, boronic acid) and nonpolar (dimethylphenyl) regions. Its solubility will be highly dependent on the solvent. While it may show limited solubility in nonpolar solvents like toluene or hexanes at room temperature, its solubility is generally better in more polar aprotic solvents such as tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF). Phenylboronic acid, a related compound, demonstrates high solubility in ethers and ketones but very low solubility in hydrocarbons.[1][2]

  • Gentle Heating: In many cases, gently heating the solvent/reagent mixture can significantly improve the dissolution rate and overall solubility of the boronic acid. Always ensure your reaction is stable to the increased temperature.

  • Use of a Co-solvent: If a single solvent system is ineffective, introducing a co-solvent can be a powerful strategy.[3] For reactions that typically use nonpolar solvents like toluene, adding a small amount of a more polar, miscible solvent like THF or ethanol can create a solvent mixture with a more favorable polarity profile for dissolving the boronic acid. For instance, a toluene/ethanol mixture is a common choice.[4]

  • Particle Size: Ensure your boronic acid is a fine powder. Grinding the solid can increase its surface area, leading to faster dissolution.

Q2: I'm performing a Suzuki-Miyaura coupling, and the reaction is sluggish or stalling, which I suspect is due to poor solubility of the boronic acid. How can I improve this within the context of the reaction?

A2: This is a frequent issue, as the success of a Suzuki-Miyaura coupling is highly dependent on all components being accessible in the solution phase for the catalytic cycle to proceed efficiently.

The choice of base and solvent system is critical and they are often interdependent.[5] The base plays a crucial role not just in the catalytic cycle but also in influencing the solubility of the boronic acid. The reaction of the boronic acid with a base (like a hydroxide or carbonate) forms a more soluble boronate species (RB(OH)3⁻), which is often the active nucleophile in the transmetalation step.[6][7]

Consider the following strategies:

  • Biphasic Solvent Systems with a Phase-Transfer Catalyst (PTC): Biphasic systems, such as toluene/water or THF/water, are very common in Suzuki couplings.[8][9] However, if your boronic acid has poor solubility in both phases, the reaction will be slow. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be highly effective.[9][10][11] The PTC helps to shuttle the boronate anion from the aqueous phase (where it is formed with the inorganic base) into the organic phase where the palladium catalyst and aryl halide reside.[12][13] This can lead to a significant rate enhancement.[12][13]

  • Choice of Base: The base can influence the formation and solubility of the active boronate species.[6]

    • Inorganic Bases: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common choices. Ensure they are finely powdered to maximize surface area and reactivity.[5]

    • Organic Bases: In some cases, an organic base like triethylamine (TEA) might be used, which could also improve the homogeneity of the reaction mixture.

  • Homogeneous Solvent Systems: If a biphasic system is problematic, switching to a single-phase solvent system where all components are soluble can be a solution. Solvents like dioxane, DMF, or DME, often with a small amount of water, can be effective.

Q3: Are there any chemical modifications I can make to the this compound to improve its handling and solubility?

A3: Yes, converting the boronic acid to a more stable and often more soluble derivative is an excellent strategy, especially if you are consistently facing solubility and stability issues like protodeboronation.[5][14]

Strategy 1: Formation of Potassium Trifluoroborate Salts

Potassium trifluoroborate salts (K[RBF₃]) are crystalline, air- and moisture-stable derivatives of boronic acids.[15][16] They serve as "protected" forms of boronic acids and can be used directly in Suzuki-Miyaura coupling reactions, where they hydrolyze in situ to release the boronic acid.[15]

Advantages:

  • Often exhibit improved solubility in certain solvent systems compared to the parent boronic acid.[17]

  • Highly stable to storage and resistant to protodeboronation.[16]

Experimental Protocol: Synthesis of Potassium (4-formyl-2,6-dimethylphenyl)trifluoroborate

  • Dissolution: In a suitable flask, dissolve this compound (1.0 equiv) in a minimal amount of hot methanol.

  • Addition of KHF₂: In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approx. 4.0 equiv).

  • Reaction: Slowly add the KHF₂ solution to the stirred boronic acid solution. A precipitate should begin to form.

  • Crystallization: Allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to maximize crystallization.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water, followed by a cold non-polar solvent like diethyl ether, and then dry under vacuum.

Strategy 2: Formation of Diethanolamine (DABO) Adducts

Boronic acids can react with diethanolamine to form stable, crystalline adducts known as DABO boronates.[18][19] These complexes are often poorly soluble in organic solvents, allowing for easy isolation by precipitation, but can be used directly in Suzuki coupling reactions, particularly in protic solvents.[18][19]

Advantages:

  • Forms highly stable, crystalline solids that are easy to handle and purify.[18][19]

  • Can be used directly in coupling reactions, where the equilibrium shifts to release the boronic acid under the reaction conditions.[19]

Experimental Protocol: Synthesis of the Diethanolamine Adduct of this compound

  • Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride or THF.[5]

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.[5]

  • Precipitation: A precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates out.[18]

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.[5]

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.[5]

Q4: I am concerned about the stability of my boronic acid, especially regarding dehydration to form boroxines. How does this affect solubility and how can I mitigate it?

A4: The dehydration of boronic acids to form cyclic trimeric anhydrides, known as boroxines, is a common issue.[1][14] This process is an equilibrium that can be influenced by factors like heat and the presence of drying agents.

  • Impact on Solubility: Boroxines have different physical properties, including solubility, compared to the corresponding boronic acid. The presence of a mixture of the acid and the boroxine can lead to inconsistent solubility and reactivity.[1]

  • Mitigation Strategies:

    • Use Fresh Reagents: Use the boronic acid as fresh as possible.

    • Controlled Conditions: Avoid prolonged heating or exposure to dehydrating conditions during storage.

    • Conversion to Derivatives: As discussed in Q3, converting the boronic acid to a more stable form like a potassium trifluoroborate salt or a diethanolamine adduct effectively prevents boroxine formation.[15][16][18][19]

Visualization of Solubility Strategies

Below are diagrams illustrating the key concepts discussed for improving the solubility and utility of this compound.

G cluster_0 Initial State cluster_1 Direct Solubilization Methods cluster_2 Chemical Derivatization Methods BA_solid Insoluble Boronic Acid (Solid) BA_dissolved Dissolved Boronic Acid (in Solution) KHF2 + KHF₂ BA_solid->KHF2 DEA + Diethanolamine BA_solid->DEA Solvent Solvent System (e.g., Toluene) Solvent->BA_dissolved Limited Solubility CoSolvent Co-Solvent (e.g., THF, EtOH) CoSolvent->BA_dissolved Enhances Solubility Heat Heating Heat->BA_dissolved Increases Solubility PTC Phase-Transfer Catalyst (PTC) PTC->BA_dissolved Facilitates Biphasic Dissolution Trifluoroborate Potassium Trifluoroborate Salt (Stable, Soluble) KHF2->Trifluoroborate DABO Diethanolamine Adduct (Stable, Crystalline) DEA->DABO Reaction Suzuki-Miyaura Reaction Trifluoroborate->Reaction Use Directly DABO->Reaction Use Directly

Caption: Troubleshooting workflow for solubility issues.

Summary of Solvent & Additive Strategies

StrategyDescriptionTypical ApplicationKey Considerations
Co-Solvent Addition Adding a polar, miscible solvent (e.g., THF, Ethanol) to a less polar primary solvent (e.g., Toluene).When the boronic acid is poorly soluble in the primary reaction solvent.Ensure co-solvent does not negatively impact the reaction or downstream purification.
Phase-Transfer Catalysis (PTC) Using a catalyst (e.g., TBAB) to shuttle the boronate from an aqueous phase to an organic phase.Biphasic Suzuki-Miyaura reactions (e.g., Toluene/H₂O) where the boronic acid has poor organic solubility.PTC can significantly accelerate reaction rates.[12][13] Vigorous stirring is essential.[5]
Potassium Trifluoroborate Formation Conversion of the boronic acid to its corresponding K[RBF₃] salt.When stability (protodeboronation) and handling are concerns, in addition to solubility.The salt is used directly and hydrolyzes in situ.[15]
Diethanolamine Adduct Formation Complexation with diethanolamine to form a stable, crystalline adduct.To improve stability, ease of handling, and purification of the boronic acid starting material.The adduct is used directly, typically in reactions involving protic solvents.[18][19]

This guide is intended to provide a strong foundation for troubleshooting solubility issues with this compound. Successful organic synthesis often requires empirical optimization, and the strategies outlined here provide a logical and mechanistically informed pathway to achieving your desired reaction outcomes.

References

  • Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. OUCI. [Link]

  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer. [Link]

  • 4-Formylphenylboronic Acid | C7H7BO3 | CID 591073. PubChem. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • 4-Formylphenylboronic acid. Wikipedia. [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • Organotrifluoroborate. Wikipedia. [Link]

  • 4-Formyl-2-methylphenylboronic acid | C8H9BO3 | CID 10374759. PubChem. [Link]

  • Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. ResearchGate. [Link]

  • The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. ResearchGate. [Link]

  • Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. ResearchGate. [Link]

  • This compound | CAS#:1228829-13-7. Chemsrc. [Link]

  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates. ResearchGate. [Link]

  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. ACS Publications. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Tetrabutylammonium Trifluoroborates: New Reagents for Suzuki-Miyaura Cross-Coupling Reactions. Organic Syntheses. [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. National Institutes of Health. [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]

  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. ACS Publications. [Link]

  • Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Preparation and uses of conjugated solid supports for boronic acids.
  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. DelveInsight. [Link]

  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. National Institutes of Health. [Link]

  • Screening of solvents for Cu‐catalyzed carboxylation of phenylboronic acid pinacol ester 3 a (blue) and hydrocarboxylation of 4‐methylstyrene 1 a (orange). ResearchGate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Overcoming Steric Effects of Ortho-Methyl Groups in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2][3] However, the synthesis of sterically congested molecules, such as those containing ortho-methyl substituted biaryls, presents a significant challenge that can dramatically hinder reaction efficiency.[4] This guide provides an in-depth comparison of strategies and catalytic systems designed to overcome the steric impediment of ortho-methyl groups, supported by experimental data and detailed protocols to empower your synthetic endeavors.

The Ortho-Methyl Challenge: A Steric Impasse in the Catalytic Cycle

The presence of ortho-methyl groups on either the aryl halide or the organoboron coupling partner introduces significant steric bulk around the reaction center. This steric hindrance can impede key steps of the palladium-catalyzed cycle:

  • Oxidative Addition: The initial insertion of the palladium(0) catalyst into the carbon-halogen bond of the ortho-methylated aryl halide can be slowed down due to steric clash between the substituent and the bulky phosphine ligands on the palladium center.[4]

  • Transmetalation: The transfer of the aryl group from the boron atom to the palladium center can be sterically hindered, especially when both coupling partners bear ortho-substituents.

  • Reductive Elimination: This final, product-forming step is often the most sensitive to steric effects.[5] The two bulky ortho-methylated aryl groups must come into close proximity on the palladium center to form the new C-C bond, a process that can be energetically unfavorable, leading to slow reaction rates or decomposition pathways.[5]

The consequence of this steric hindrance is often low to no yield of the desired biaryl product with conventional palladium catalysts like Pd(PPh₃)₄.[4] To address this, specialized ligands and catalyst systems have been developed to facilitate the coupling of these challenging substrates.

Suzuki_Miyaura_Cycle_Steric_Hindrance cluster_steric Steric Hindrance from ortho-Methyl Groups Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Often Rate-Limiting) Pd(0)L2->Oxidative_Addition Ar-X ortho-Methyl Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(L)2-X Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Boronic_Acid ortho-Methyl Aryl Boronic Acid (Ar'-B(OH)2) Boronic_Acid->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(L)2-Ar' Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination (Often Sterically Hindered) Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' ortho,ortho'-Dimethyl Biaryl Product (Ar-Ar') Reductive_Elimination->Ar-Ar' G Workflow for Sterically Hindered Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add aryl halide, boronic acid, and base to a dry flask. B 2. Add solvent and degas the mixture (e.g., Ar sparging). A->B C 3. Add Pd catalyst and ligand under inert atmosphere. B->C D 4. Heat the reaction mixture to the specified temperature. C->D E 5. Monitor reaction progress by TLC or GC-MS. D->E F 6. Cool to RT, dilute with EtOAc, and wash with water. E->F G 7. Dry organic layer, concentrate, and purify by column chromatography. F->G

Caption: General experimental workflow for Suzuki-Miyaura coupling of sterically hindered substrates.

Materials:

  • 2-Bromotoluene (1.0 mmol, 1.0 equiv)

  • 2-Methylphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

  • SPhos (0.024 mmol, 2.4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromotoluene, 2-methylphenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • In a separate vial, under argon, weigh Pd₂(dba)₃ and SPhos and add them to the reaction flask against a positive flow of argon.

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 2,2'-dimethylbiphenyl.

Conclusion

The steric hindrance posed by ortho-methyl groups in Suzuki-Miyaura coupling is a surmountable challenge with the appropriate choice of catalyst system. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (SPhos, XPhos, and newer generations like HFTPhos), and robust N-heterocyclic carbene ligands have proven to be highly effective in promoting the coupling of these sterically demanding substrates. [1][5]By understanding the mechanistic hurdles and selecting a tailored catalytic system, researchers can confidently synthesize complex, sterically congested biaryl scaffolds that are crucial in drug discovery and materials science.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. [Link]

  • The Suzuki Reaction - Chem 115 Myers. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. [Link]

  • Why is the Suzuki-Miyaura coupling reaction steric sensitive? : r/chemistry - Reddit. [Link]

  • Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. [Link]

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A Researcher's Guide to Catalyst Selection in Suzuki Coupling: Navigating Steric Hindrance in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, the synthesis of sterically hindered biaryls, a common motif in pharmaceuticals and advanced materials, presents a significant challenge. This guide provides a comprehensive comparison of various palladium-based catalyst systems for the Suzuki coupling of both hindered and unhindered boronic acids. We will delve into the mechanistic nuances influenced by steric demand and present experimental data to inform catalyst selection for researchers in synthetic chemistry and drug development.

Introduction: The Challenge of Steric Hindrance in Suzuki Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for constructing C-C bonds, particularly for the synthesis of biaryl compounds.[2][3] The catalytic cycle, broadly accepted, involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of an organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3][4]

While this process is highly efficient for many substrates, the presence of bulky substituents (steric hindrance) on either the organohalide or the boronic acid can significantly impede the reaction.[4][5] Steric clash can hinder the oxidative addition and, more critically, the transmetalation and reductive elimination steps, leading to low yields and slow reaction rates.[4] Overcoming this challenge requires careful selection of the catalyst system, particularly the ligand coordinated to the palladium center. The ligand's electronic and steric properties play a crucial role in facilitating the key steps of the catalytic cycle for sterically demanding substrates.[6]

This guide will compare the performance of several classes of palladium catalysts, including those with phosphine and N-heterocyclic carbene (NHC) ligands, in the context of coupling both unhindered and sterically hindered boronic acids.

Visualizing the Suzuki Coupling Catalytic Cycle

The efficiency of a Suzuki coupling reaction is dictated by the kinetics of each step in the catalytic cycle. Steric hindrance can create bottlenecks, particularly in the transmetalation and reductive elimination phases.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R²-B(OR)₃]⁻ PdII_Diaryl R¹-Pd(II)L_n-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Catalyst Systems: A Comparative Analysis

The choice of ligand is paramount in tailoring the reactivity of the palladium catalyst. We will examine three major classes of catalyst systems: traditional phosphine-based catalysts, advanced Buchwald-type catalysts, and N-heterocyclic carbene (NHC)-ligated catalysts.

Traditional Phosphine Ligands (e.g., PPh₃, PCy₃)

Simple phosphine ligands like triphenylphosphine (PPh₃) and tricyclohexylphosphine (PCy₃) are often effective for coupling unhindered substrates. However, their performance significantly drops with sterically demanding partners.

Catalyst SystemSubstratesYield (%)Reference
Pd₂(dba)₃ / PPh₃(2-(trifluoromethoxy)phenyl)boronic acid + 2-bromo-1,3-dichloro-5-nitrobenzene60[7]
Pd(OAc)₂ / PPh₃(2-(trifluoromethoxy)phenyl)boronic acid + 2-bromo-1,3-dichloro-5-nitrobenzene18[7]
Pd(PPh₃)₄(2-(trifluoromethoxy)phenyl)boronic acid + 2-bromo-1,3-dichloro-5-nitrobenzene52[7]

As the data suggests, yields can be moderate and inconsistent when dealing with even moderately hindered substrates.

Buchwald-Type Palladacycle Precatalysts

The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized Suzuki coupling, particularly for challenging substrates. Precatalysts like XPhos Pd G3 and SPhos Pd G2 are designed for rapid activation and high catalytic activity, enabling the coupling of sterically hindered and electron-rich aryl chlorides at mild temperatures.

PrecatalystHindered Substrate ExampleConditionsYield (%)Reference
XPhos Pd G3Unstable boronic acids with electron-rich, sterically hindered aryl chloridesrt to 40 °C, 30 minHigh
SPhos Pd G2Aryl/heteroaryl halides with aryl/heteroaryl/vinylboronic acidsRoom TemperatureVery good to excellent[8]

These precatalysts are often the go-to choice for their broad applicability and high performance with difficult substrates.

N-Heterocyclic Carbene (NHC) Ligands

N-heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphine ligands.[9] Their strong σ-donating ability and unique steric profiles create highly active and stable palladium complexes.[10][11] NHC ligands with "flexible steric bulk" have shown exceptional performance in the coupling of sterically hindered substrates, including the formation of di-, tri-, and tetra-ortho-substituted biaryls.[12]

Catalyst SystemSubstrate TypeKey FeaturesYield (%)Reference
Acenaphthoimidazolylidene Pd ComplexSterically hindered arylboronic acids and aryl bromides/chloridesLow catalyst loading (0.05 mol%), mild conditions>99[12]
PEPPSI-iPrElectron-rich and electron-poor substratesAir and moisture stable precatalystHigh[13]
[IPr#-PEPPSI]Broad scope including C-Cl, C-Br activationsHighly hindered, well-defined precatalystHigh[14]

PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts, in particular, offer excellent stability and broad applicability for a range of cross-coupling reactions.[3][14][15]

Specialized Catalyst Systems: cataCXium® A and Ligand-Free Approaches

For particularly challenging couplings, specialized catalyst systems have been developed. CataCXium® A, a diadamantyl-n-butylphosphane ligand-based system, has shown extremely high turnover numbers (TONs) for the coupling of aryl chlorides.

In some cases, a "ligand-free" approach can be surprisingly effective for hindered substrates, where the substrate itself may coordinate to the palladium center, facilitating the catalytic cycle.[5]

Catalyst SystemSubstrate ExampleTONYield (%)Reference
Pd(OAc)₂ / cataCXium® AVarious aryl chlorides + phenylboronic acidup to 20,00058-100
Pd₂(dba)₃ (ligand-free)2'-bromo-2-aryl benzothiazolesN/Aup to 99[5]

The choice between these systems often depends on the specific substrate and the desired process efficiency.

Experimental Protocols: A Starting Point for Your Research

The following are representative experimental procedures for Suzuki coupling reactions. Note: These are general procedures and should be optimized for specific substrates.

General Procedure for Suzuki Coupling with a Buchwald Precatalyst

This protocol is adapted for a typical reaction using a G3 precatalyst.

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • In a glovebox, add the Buchwald precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Add the solvent (e.g., 2-MeTHF, 5 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (monitor by TLC or GC/MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Suzuki Coupling with a PEPPSI-Type NHC Precatalyst

This protocol is adapted for a typical reaction using a PEPPSI precatalyst.

  • The PEPPSI precatalyst (e.g., PEPPSI-iPr, 0.03 mmol, 3 mol%) can be weighed in the air.

  • In a reaction vessel, combine the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), and a base (e.g., potassium t-butoxide, 3.0 mmol).

  • Add the solvent (e.g., isopropanol, 5 mL).

  • Activate the precatalyst by heating under an inert atmosphere.

  • Stir the reaction at the appropriate temperature (e.g., 70-100 °C) until completion.

  • Work-up and purification are similar to the procedure described in 4.1.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine Aryl Halide, Boronic Acid, and Base Add_Catalyst Add Catalyst/Precatalyst Start->Add_Catalyst Add_Solvent Add Solvent Add_Catalyst->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere Add_Solvent->Inert_Atmosphere Heating Heat to Desired Temperature Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC, GC/MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Reaction Complete Extraction Solvent Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Chromatography Drying->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for a Suzuki coupling reaction.

Conclusion and Future Outlook

The choice of catalyst for a Suzuki coupling reaction is critical, especially when dealing with sterically hindered substrates. While traditional phosphine ligands suffice for simple couplings, the synthesis of complex biaryls necessitates the use of more advanced catalyst systems. Buchwald-type palladacycles and NHC-ligated palladium complexes, particularly PEPPSI-type precatalysts, have demonstrated superior performance in overcoming steric challenges, offering high yields under mild conditions.

The ongoing development of novel ligands and precatalysts continues to expand the scope of the Suzuki-Miyaura coupling. Future research will likely focus on further reducing catalyst loadings, expanding substrate scope to include even more challenging functionalities, and developing more sustainable and environmentally friendly reaction conditions. For researchers in the pharmaceutical and materials science fields, a thorough understanding of the available catalyst technologies is essential for the efficient synthesis of next-generation molecules.

References

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  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Al-Masri, Z., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ResearchGate. [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing. [Link]

  • ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]

  • ACS Publications. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]

  • MDPI. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. MDPI. [Link]

  • Journal of the American Chemical Society. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • NIH. (n.d.). The Highly Reactive Air-and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions. NIH. [Link]

  • ResearchGate. (n.d.). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. ResearchGate. [Link]

  • YorkSpace. (n.d.). PART I: APPLICATION OF Pd-PEPPSI COMPLEXES IN REGIOSELECTIVE CROSS-COUPLING AND NATURAL PRODUCT. YorkSpace. [Link]

  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • ACS Publications. (n.d.). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research. [Link]

  • MDPI. (2023). [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions. MDPI. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • Organic Chemistry Research. (n.d.). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. [Link]

  • ACS Publications. (2017). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

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A Guide to the Structural Validation of 4-Formyl-2,6-dimethylphenylboronic Acid: A Comparative Analysis Centered on ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, the precise structural confirmation of novel molecules is a cornerstone of rigorous scientific practice. 4-Formyl-2,6-dimethylphenylboronic acid, a versatile building block in organic synthesis, is no exception. Its utility in constructing complex molecular architectures necessitates an unwavering certainty of its chemical structure. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of this compound, with a primary focus on the power and nuances of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as a primary and indispensable tool for the structural elucidation of organic molecules.[1][2] The technique is founded on the principle that atomic nuclei with a non-zero magnetic moment, such as the proton (¹H), will align with an external magnetic field.[1] By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state, and the subsequent relaxation back to the ground state emits a signal. The precise frequency of this signal, known as the chemical shift (δ), is exquisitely sensitive to the local electronic environment of each proton.[3] This sensitivity allows us to deduce a wealth of structural information, including the number of different types of protons, their relative abundance, and their connectivity.[4]

Predicting the ¹H NMR Spectrum of this compound

A thorough understanding of the anticipated ¹H NMR spectrum is critical before embarking on experimental work. Based on the structure of this compound and established chemical shift principles, we can predict the key features of its proton NMR spectrum.

Molecular Structure and Proton Environments

Caption: Molecular structure of this compound highlighting distinct proton environments.

Based on the structure, we can anticipate four distinct proton signals in the ¹H NMR spectrum:

  • Aldehyde Proton (-CHO): The proton of the formyl group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and the anisotropic effect of the pi system. This will result in a singlet appearing far downfield.[3]

  • Aromatic Protons (Ar-H): The two protons on the benzene ring are in identical chemical environments due to the molecule's symmetry. They will appear as a singlet in the aromatic region.[5]

  • Methyl Protons (-CH₃): The two methyl groups are also in identical chemical environments. The six protons of these groups will give rise to a single, more intense signal.[6]

  • Boronic Acid Protons (-B(OH)₂): The protons of the boronic acid hydroxyl groups are acidic and can undergo rapid exchange with residual water or deuterated solvent molecules. This often results in a broad singlet that may not always be observed, or its chemical shift can be highly variable.

Table 1: Predicted ¹H NMR Data for this compound

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)9.5 - 10.5Singlet1H
Aromatic (Ar-H)7.5 - 8.0Singlet2H
Methyl (-CH₃)2.2 - 2.6Singlet6H
Boronic Acid (-B(OH)₂)Variable (often broad)Singlet2H

Note: Predicted chemical shifts are based on typical values for similar functional groups and the known spectrum of the analogue, 4-formylphenylboronic acid.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Achieving a clean and interpretable ¹H NMR spectrum for a boronic acid requires careful attention to the experimental setup, particularly in the choice of solvent to mitigate the common issue of oligomerization through the formation of boroxine anhydrides.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock, tune, and shim acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 proc1 Fourier transform acq3->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integration proc3->proc4 proc5 Peak picking proc4->proc5

Caption: A streamlined workflow for the acquisition and processing of a ¹H NMR spectrum.

Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for boronic acids as it can help to break up oligomers.[4] Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) can also be effective.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm on the chemical shift scale.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay). For boronic acids, a higher number of scans may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the raw data to obtain the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak representation.

    • Integrate the area under each peak to determine the relative number of protons.

    • Assign the chemical shifts of the peaks relative to the internal standard (TMS).

    • Analyze the splitting patterns (multiplicity) to deduce information about neighboring protons. In the case of this compound, all signals are expected to be singlets due to the absence of adjacent, non-equivalent protons.

A Comparative Look: Alternative and Complementary Validation Techniques

While ¹H NMR is a powerful primary tool, a multi-technique approach provides the most robust and irrefutable structural validation. Here, we compare ¹H NMR with other common analytical methods.

Table 2: Comparison of Analytical Techniques for the Validation of this compound

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
¹H NMR Nuclear magnetic resonance of protonsNumber of proton environments, relative number of protons, connectivityHigh resolution, detailed structural information, non-destructiveCan be affected by sample purity and solubility, boronic acid oligomerization can complicate spectra
¹³C NMR Nuclear magnetic resonance of ¹³C nucleiNumber and type of carbon environments (e.g., C, CH, CH₂, CH₃)Complements ¹H NMR, provides carbon backbone informationLower natural abundance of ¹³C leads to lower sensitivity and longer acquisition times
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratioMolecular weight and fragmentation patternHigh sensitivity, provides molecular formula confirmationDoes not provide detailed structural connectivity information
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of functional groups (e.g., C=O, O-H, C-H)Fast, simple, provides a "fingerprint" of the moleculeDoes not provide detailed structural information, can be difficult to interpret complex spectra
¹³C NMR Spectroscopy: A View of the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra typically require longer acquisition times. In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, simplifying the spectrum and providing a direct count of the different carbon environments.

For this compound, we would expect to see signals corresponding to the carbonyl carbon of the aldehyde, the aromatic carbons (with different shifts for the substituted and unsubstituted positions), and the methyl carbons.

Mass Spectrometry: The Unambiguous Molecular Weight

Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound, offering a fundamental piece of evidence for its identity. The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) will correspond to the molecular weight of this compound (177.99 g/mol ). Fragmentation patterns can also provide clues about the molecule's structure.

FT-IR Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and straightforward technique that identifies the presence of specific functional groups by their characteristic absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic stretching vibrations for the O-H of the boronic acid, the C=O of the aldehyde, and the C-H bonds of the aromatic ring and methyl groups.

Conclusion: A Synergistic Approach to Structural Certainty

The structural validation of a molecule as crucial as this compound demands a meticulous and multi-faceted analytical approach. ¹H NMR spectroscopy serves as the cornerstone of this process, offering an unparalleled level of detail regarding the proton environment and connectivity within the molecule. By carefully preparing the sample and optimizing acquisition parameters, a clear and informative spectrum can be obtained.

However, for absolute confidence and to meet the rigorous standards of the pharmaceutical and chemical industries, a synergistic approach is paramount. The information gleaned from ¹H NMR should be corroborated by complementary techniques such as ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system that leaves no room for ambiguity. This comprehensive analytical strategy ensures the integrity of the molecule and the reliability of the subsequent research and development that relies upon it.

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A Comparative Guide to Boronic Acids in the Synthesis of Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced materials, the quest for molecular tools that offer precision, responsiveness, and versatility is paramount. Among these, boronic acids have emerged as a class of compounds with exceptional utility, bridging the gap between synthetic chemistry and functional design. This guide provides an in-depth comparative analysis of various boronic acids in the synthesis of functional materials, offering insights into their performance, supported by experimental data, and elucidating the rationale behind their application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of boronic acids in their work.

The Boronic Acid Moiety: A Gateway to Functional Materials

Boronic acids, characterized by a boron atom bonded to an organic substituent and two hydroxyl groups (R-B(OH)₂), possess a unique set of chemical properties that make them invaluable in materials science.[1] Their Lewis acidity and, most notably, their ability to form reversible covalent bonds with cis-diols are the cornerstones of their functionality.[2][3] This reversible interaction is highly sensitive to pH, allowing for the design of "smart" materials that respond to changes in their environment.[4][5]

The equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate ester is fundamental to its application. The pKa of the boronic acid, which is the pH at which these two forms are in equal concentration, is a critical parameter that dictates its binding affinity and responsiveness.[6] Generally, the tetrahedral boronate form exhibits stronger binding to diols.[7]

A Comparative Analysis of Boronic Acids for Functional Material Synthesis

The choice of boronic acid is a critical design parameter that significantly influences the properties of the final material. The organic substituent (R group) plays a crucial role in modulating the electronic properties and, consequently, the pKa of the boronic acid. Electron-withdrawing groups tend to decrease the pKa, enhancing diol binding at physiological pH, while electron-donating groups have the opposite effect.[8]

Arylboronic Acids: The Workhorses of Material Synthesis

Arylboronic acids, particularly phenylboronic acid (PBA) and its derivatives, are the most extensively studied and utilized class of boronic acids in materials science. Their stability, synthetic accessibility, and tunable electronic properties make them highly versatile.

Table 1: Comparative pKa and Glucose Binding Constants of Selected Arylboronic Acids

Boronic Acid DerivativeSubstituentpKaBinding Constant (K) with Glucose (M⁻¹) at pH 7.4Reference(s)
Phenylboronic acid (PBA)-H~8.8110[2][7]
3-Aminophenylboronic acid (APBA)3-NH₂~8.8-[3]
4-Carboxyphenylboronic acid4-COOH~7.9-[2]
3-Nitrophenylboronic acid3-NO₂~7.2-[2]
Benzoboroxoleo-CH₂OH~7.3Superior to PBA[5]

Note: Binding constants can vary depending on the experimental conditions (buffer, temperature, etc.).

Causality Behind Experimental Choices: The selection of a specific arylboronic acid is often dictated by the desired pH responsiveness of the final material. For applications in physiological environments (pH ~7.4), boronic acids with lower pKa values, such as those with electron-withdrawing substituents, are preferred to ensure a significant population of the high-affinity tetrahedral boronate form.[2]

Benzoboroxoles: Enhanced Affinity for Glycopyranosides

Benzoboroxoles, a class of ortho-hydroxymethyl phenylboronic acids, exhibit significantly enhanced binding affinity for glycopyranosides compared to simple phenylboronic acids, particularly in neutral aqueous conditions.[5] This enhanced affinity is attributed to the intramolecular coordination of the hydroxyl group, which lowers the pKa and pre-organizes the binding site.

Experimental Insight: NMR titration studies have demonstrated that benzoboroxole is a superior complexing agent for glucose and fructose in neutral aqueous conditions compared to phenylboronic acid and even some "Wulff-type" o-aminomethylarylboronic acids.[5] This makes benzoboroxoles a compelling choice for applications requiring high-affinity saccharide recognition at physiological pH, such as in continuous glucose monitoring systems.

Applications in Functional Materials: A Comparative Overview

The unique properties of boronic acids have been harnessed to create a wide array of functional materials with applications spanning from biomedicine to environmental remediation.

Stimuli-Responsive Drug Delivery Systems

The pH-sensitive nature of the boronic acid-diol interaction is ideal for creating drug delivery systems that release their payload in response to specific physiological cues, such as the acidic microenvironment of tumors.[9][10]

Workflow for pH-Responsive Drug Release from a Boronic Acid-Functionalized Hydrogel:

G cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (e.g., Tumor) Drug_Loaded Drug-Loaded Hydrogel (Boronate Ester Crosslinks) Stable_Network Stable Network (Drug Encapsulated) Drug_Loaded->Stable_Network Strong Diol Binding Protonation Protonation of Boronate Ester Stable_Network->Protonation pH Decrease Hydrolysis Hydrolysis of Ester Bond Protonation->Hydrolysis Weakened Diol Binding Drug_Release Drug Release Hydrolysis->Drug_Release

Caption: pH-responsive drug release mechanism in boronic acid hydrogels.

Comparative Performance: Hydrogels functionalized with boronic acids having lower pKa values will exhibit a more pronounced drug release profile in response to a smaller decrease in pH, making them more sensitive to the subtle pH gradients found in some pathological tissues.

Self-Healing Polymers

The reversible nature of boronate ester bonds can be exploited to create self-healing materials. When a material is damaged, the broken bonds can reform under appropriate conditions, such as the presence of moisture, restoring the material's integrity.[11][12]

Experimental Protocol for Evaluating Self-Healing Efficiency:

  • Sample Preparation: Prepare a dog-bone-shaped specimen of the boronic acid-functionalized polymer.

  • Initial Tensile Testing: Subject the pristine sample to tensile testing to determine its original tensile strength and elongation at break.

  • Damage Induction: Cut the sample completely in half with a sharp blade.

  • Healing Process: Bring the two cut surfaces into contact and place the sample in a controlled environment (e.g., a humidity chamber) for a specified period.

  • Post-Healing Tensile Testing: After the healing period, subject the repaired sample to tensile testing under the same conditions as the original sample.

  • Efficiency Calculation: Calculate the healing efficiency as the ratio of the tensile strength of the healed sample to that of the original sample, expressed as a percentage.

Comparative Insight: The rate and efficiency of self-healing are influenced by the dynamics of the boronate ester exchange. Boronic acids that form more dynamic bonds will generally lead to faster self-healing.[13]

Boronic Acid-Based Catalysts

While renowned for their role in the Suzuki-Miyaura coupling, boronic acids themselves can act as catalysts in various organic transformations, particularly in dehydrative reactions like amidation and esterification.[14][15] They offer a metal-free alternative to traditional catalysts.

Table 2: Performance Comparison of Catalysts in the Amidation of Benzoic Acid with Benzylamine

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Triphenyl boroxine5Toluene1101295[14]
o-Iodophenylboronic acid10DichloromethaneRoom Temp.2492[14]
Boric Acid10Toluene1101685[14]
Palladium(II) Acetate / Xantphos2Toluene1102488[14]

Causality in Catalyst Selection: The choice of boronic acid catalyst depends on the specific reaction conditions and substrates. For instance, the in situ formation of boroxines from boronic acids is often key to their catalytic activity in dehydrative condensations.

Functionalized Metal-Organic Frameworks (MOFs)

The incorporation of boronic acid functionalities into the porous structure of Metal-Organic Frameworks (MOFs) imparts them with the ability to selectively capture and separate cis-diol-containing molecules.[16][17] This has significant implications for applications in areas such as saccharide separation and the development of targeted drug delivery systems.

Diagram of Boronic Acid-Functionalized MOF for Diol Capture:

G cluster_0 MOF Structure MOF_Pore Pore BA_Ligand Boronic Acid Ligand Captured_Diol Captured Diol (Boronate Ester) Diol cis-Diol Molecule Diol->BA_Ligand Reversible Binding

Caption: Selective capture of a cis-diol by a boronic acid-functionalized MOF.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this field, detailed and validated experimental protocols are essential.

Synthesis of a Boronic Acid-Functionalized Hydrogel for pH-Responsive Drug Delivery

This protocol describes the synthesis of a hydrogel composed of boronic acid-functionalized alginate and polyvinyl alcohol (PVA).[4]

Materials:

  • Sodium alginate

  • 3-Aminophenylboronic acid (APBA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Polyvinyl alcohol (PVA)

  • Metoclopramide hydrochloride (model drug)

  • Phosphate-buffered saline (PBS) at various pH values

Procedure:

  • Functionalization of Alginate with APBA:

    • Dissolve sodium alginate in deionized water.

    • Activate the carboxylic acid groups of alginate using EDC and NHS.

    • Add a solution of APBA and allow the reaction to proceed overnight.

    • Purify the boronic acid-functionalized alginate (Alg-BA) by dialysis against deionized water.

    • Lyophilize the purified product.

  • Hydrogel Formation and Drug Loading:

    • Prepare separate aqueous solutions of Alg-BA, PVA, and the model drug.

    • Mix the solutions in desired ratios to form the hydrogel. The crosslinking occurs through the formation of boronate esters between the boronic acid groups on the alginate and the diol groups on PVA.

  • Characterization:

    • Confirm the functionalization of alginate using FTIR and ¹H NMR spectroscopy.

    • Characterize the rheological properties of the hydrogel at different pH values.

  • Drug Release Study:

    • Place the drug-loaded hydrogel in PBS solutions of different pH (e.g., 7.4 and 5.5).

    • At predetermined time intervals, withdraw aliquots of the release medium and quantify the drug concentration using UV-Vis spectrophotometry.

Rationale for Component Selection:

  • Alginate: A biocompatible and biodegradable natural polymer with abundant carboxylic acid groups for functionalization.

  • PVA: A biocompatible polymer with a high density of hydroxyl groups that can act as cis-diols for crosslinking with boronic acids.

  • APBA: A commonly used phenylboronic acid derivative with a reactive amine group for conjugation. Its pKa allows for pH-responsive behavior in the physiological range.[3]

Conclusion and Future Perspectives

Boronic acids represent a powerful and versatile platform for the design and synthesis of a wide range of functional materials. Their unique ability to form reversible covalent bonds with diols, coupled with their tunable electronic properties, allows for the creation of materials with tailored responsiveness and functionality. This guide has provided a comparative overview of different boronic acids, highlighting the key structure-property relationships that govern their performance in applications such as drug delivery, self-healing polymers, catalysis, and functionalized MOFs.

As our understanding of the nuanced interactions of boronic acids continues to grow, we can expect to see the development of even more sophisticated and high-performance materials. Future research will likely focus on the design of boronic acids with even greater selectivity for specific biomolecules, the development of multi-stimuli-responsive materials, and the integration of boronic acid chemistry into advanced manufacturing processes such as 3D printing. The continued exploration of this remarkable class of compounds holds immense promise for addressing key challenges in medicine, materials science, and beyond.

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A Comparative Guide to the Reaction Kinetics of Sterically Hindered Boronic Acids for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Challenge of Steric Hindrance

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a titan for its efficacy in constructing carbon-carbon bonds.[1][2] Central to this reaction is the organoboron reagent, typically a boronic acid or its ester derivative. While the reaction is robust, chemists frequently encounter a significant hurdle: steric hindrance. Sterically hindered boronic acids—those bearing bulky substituents near the boron atom—often exhibit sluggish reactivity, posing a considerable challenge to achieving efficient and high-yield syntheses.[3][4][5]

However, this challenge is also an opportunity. The same steric bulk that impedes reactivity can be harnessed to control selectivity in complex molecule synthesis. Therefore, understanding and quantifying the reaction kinetics of these hindered systems is not merely an academic exercise; it is a critical requirement for process optimization, catalyst development, and the rational design of synthetic routes in drug development.

This guide provides a comparative analysis of key methodologies for studying the reaction kinetics of sterically hindered boronic acids. We will delve into the mechanistic implications of steric bulk, compare the primary analytical techniques for monitoring these reactions, present quantitative data from case studies, and provide a detailed, self-validating experimental protocol for researchers to implement.

Section 1: The Mechanistic Impact of Steric Hindrance

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[6] Steric hindrance on the boronic acid primarily impacts the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. This step is frequently the rate-limiting step of the entire catalytic cycle, especially with challenging substrates.[7]

Increased steric bulk around the boron atom makes it more difficult for the boronic acid (or its derived boronate) to approach and coordinate with the palladium complex. This raises the activation energy of the transmetalation step, thereby slowing the overall reaction rate.[8] Studies have shown that even the choice of ester group (e.g., pinacol vs. neopentyl glycol) on a boronic acid can significantly alter reactivity due to subtle steric and electronic differences.[2][9] For instance, highly hindered esters like pinacol boronic esters may not form the necessary pre-transmetalation complexes as efficiently as less hindered analogues, leading to reduced reaction rates.[9]

Suzuki_Cycle cluster_in cluster_out pd0 Pd(0)L₂ oa_start pd0->oa_start oa_complex Ar-Pd(II)L₂(X) tm_start oa_complex->tm_start tm_complex Ar-Pd(II)L₂(R') re_start tm_complex->re_start re_start->pd0 Reductive Elimination product Ar-R' re_start->product bx X-B(OR)₂ re_start->bx   + oa_start->oa_complex Oxidative Addition tm_start->tm_complex Transmetalation (Rate-Limiting Step for Hindered Substrates) arx Ar-X arx->oa_start boronic R'-B(OR)₂ + Base boronic->tm_start

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Methodologies for Kinetic Analysis: A Comparative Overview

To accurately quantify the impact of steric hindrance, researchers must employ robust methods for monitoring reaction progress over time. The choice of technique depends on the reaction's timescale, the nature of the reactants and products, and the available instrumentation.

Method Principle Strengths Limitations Typical Timescale
Offline Analysis (GC, HPLC) Aliquots are removed from the reaction at timed intervals, quenched, and analyzed to determine component concentrations.[10]Widely available instrumentation; provides excellent separation and quantification.Prone to error from quenching; poor time resolution for fast reactions; labor-intensive.Minutes to Hours
In-Situ NMR Spectroscopy The reaction is run directly in an NMR tube, and spectra are acquired at regular intervals to monitor the disappearance of reactants and appearance of products.[10]Provides real-time, non-invasive monitoring; rich structural information on intermediates.Lower sensitivity; requires deuterated solvents; may be too slow for reactions with half-lives under a few minutes.Minutes to Hours
Stopped-Flow Spectroscopy Reactant solutions are rapidly mixed (in milliseconds), and the reaction is monitored continuously by a spectroscopic probe (UV-Vis Absorbance or Fluorescence).[11][12][13]Excellent for very fast reactions; requires only small volumes of reactants.[12]Reactants/products must have a distinct chromophore; provides less structural information than NMR.Milliseconds to Seconds
Causality in Method Selection:
  • For process optimization of a known, slow coupling with a hindered boronic acid, the robustness and familiarity of Offline HPLC/GC Analysis are often sufficient. The goal is to track conversion over hours, and the potential errors from quenching are acceptable when comparing relative rates between different catalysts or conditions.

  • When investigating the mechanism of a novel catalyst system for hindered couplings, the detailed structural insights from In-Situ NMR Spectroscopy are invaluable. Observing the formation and decay of catalyst resting states or intermediates can provide direct evidence for the rate-limiting step.[14]

  • To study the fundamental kinetics of the transmetalation step itself, which can be very rapid, Stopped-Flow Spectroscopy is the superior choice.[11][15] By isolating the reaction of a pre-formed palladium complex with the boronic acid, one can measure rate constants on a millisecond timescale, providing a precise quantitative measure of steric effects.[16]

Kinetic_Workflow cluster_prep Reaction Preparation cluster_monitoring Kinetic Monitoring Method cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Aryl Halide, Boronic Acid, Catalyst, Base) setup_reactor Assemble Reactor (Glovebox/Schlenk Line) prep_reagents->setup_reactor method_choice Select Method setup_reactor->method_choice hplc Offline HPLC/GC method_choice->hplc Quench Aliquots nmr In-Situ NMR method_choice->nmr Run in Spectrometer stopped_flow Stopped-Flow method_choice->stopped_flow Rapid Mixing plot_data Plot [Concentration] vs. Time hplc->plot_data nmr->plot_data stopped_flow->plot_data fit_model Fit Data to Rate Law (e.g., First-Order) plot_data->fit_model calc_rate Calculate k_obs fit_model->calc_rate

Figure 2: Generalized workflow for a kinetic analysis experiment.

Section 3: Quantitative Comparison and Case Studies

Kinetic studies have provided valuable quantitative data on the impact of steric hindrance. A key study by Thomas et al. investigated the rate of the transmetalation step using various boronic esters, revealing how both steric and electronic factors influence the rate constant (k).[2][9]

Table 1: Comparative Kinetic Data for Transmetalation

Boron ReagentRelative Steric HindranceRate Constant (k) at -30 °C (s⁻¹)Reference
4-Fluorophenylboronic AcidLow(5.78 ± 0.13) × 10⁻⁴[1]
4-Fluorophenylboronic Acid, Catechol EsterLow(2.70 ± 0.08) × 10⁻³[9]
4-Fluorophenylboronic Acid, Neopentyl EsterMedium(1.17 ± 0.04) × 10⁻³[9]
4-Fluorophenylboronic Acid, Pinacol EsterHighNo observable intermediate, slow product formation[9]

Analysis: The data clearly demonstrates that the highly hindered pinacol ester significantly retards the transmetalation step compared to the free boronic acid or less hindered esters like the catechol ester.[9] This supports the mechanistic model where steric bulk impedes the formation of the necessary palladium-boronate intermediate. Interestingly, some esters show a rate enhancement compared to the free boronic acid, highlighting that a complex interplay of steric and electronic factors is at play.[2][9]

Section 4: Detailed Experimental Protocol

A self-validating protocol is essential for generating trustworthy and reproducible kinetic data. Below is a detailed methodology for monitoring a Suzuki-Miyaura reaction using in-situ ¹H NMR spectroscopy.

Protocol: In-Situ ¹H NMR Kinetic Analysis of a Suzuki-Miyaura Coupling Reaction

Objective: To determine the observed rate constant (kobs) for the coupling of a sterically hindered boronic acid with an aryl halide.

System Validation: This protocol incorporates an internal standard for accurate quantification, independent of minor variations in sample loading or spectrometer settings. The reaction is initiated directly in the NMR probe at a precisely controlled temperature to ensure isothermal conditions, a critical factor for reliable kinetics.

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole)

  • Sterically Hindered Boronic Acid (e.g., 2,6-Dimethylphenylboronic acid)

  • Palladium Precatalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Internal Standard (e.g., 1,3,5-Trimethoxybenzene, chosen for its inertness and clean singlet resonance away from reactant/product signals)

  • Anhydrous, Deuterated Solvent (e.g., Toluene-d₈)

  • J. Young NMR Tube (or equivalent sealable, high-pressure tube)

Procedure:

  • Glovebox Preparation: All manipulations of reagents should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent catalyst degradation.

  • Stock Solution Preparation:

    • Prepare a stock solution of the aryl halide and the internal standard in the deuterated solvent. The causality here is to ensure the ratio of reactant to standard is precisely known and fixed for all experiments.

  • Reaction Assembly:

    • In a vial, weigh the sterically hindered boronic acid, the palladium precatalyst, and the base.

    • Add a precise volume of the stock solution (from step 2) to the vial.

    • Cap the vial and stir for 2 minutes to ensure dissolution and initial mixing.

  • Sample Transfer and Initiation:

    • Quickly transfer the reaction mixture to a J. Young NMR tube and seal it.

    • Place the NMR tube in the NMR spectrometer, which has been pre-heated and thermally equilibrated to the desired reaction temperature (e.g., 80 °C). This step is the true initiation (t=0) of the reaction under controlled conditions.

  • NMR Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for 2 hours). An automated acquisition routine is highly recommended for consistency.

  • Data Processing and Analysis:

    • For each spectrum, integrate a well-resolved signal for the starting aryl halide, the product, and the internal standard.

    • Calculate the concentration of the aryl halide at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the aryl halide concentration (ln[ArX]) versus time.

    • If the reaction follows first-order kinetics, the plot will be linear. The observed rate constant (kobs) is the negative of the slope of this line.

Conclusion

The kinetic analysis of sterically hindered boronic acids is indispensable for advancing modern synthetic chemistry. While steric bulk presents a kinetic penalty, often slowing the rate-limiting transmetalation step, a quantitative understanding allows for the rational optimization of reaction conditions. By selecting the appropriate analytical methodology—from the workhorse HPLC to the detailed insights of in-situ NMR or the precision of stopped-flow spectroscopy—researchers can transform a synthetic challenge into a predictable and controllable process. The protocols and comparative data presented in this guide serve as a foundational resource for scientists and drug development professionals aiming to master the complexities of these pivotal reagents.

References

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  • Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Reddit.
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  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development - ACS Publications.
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  • A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. Benchchem.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Stopped-flow. Wikipedia.
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  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
  • Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society.
  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • 2.1.6: Stopped Flow. Chemistry LibreTexts.
  • Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Applied Photophysics.
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The Double-Edged Sword of Bulk: A Comparative Guide to the Impact of Steric Hindrance on COF Crystallinity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of crystal engineering, the pursuit of highly crystalline Covalent Organic Frameworks (COFs) is paramount. The degree of order within these porous polymers dictates their performance in applications ranging from gas storage and separation to catalysis and drug delivery. A critical, yet often nuanced, factor governing this order is steric hindrance—the spatial arrangement of atoms and functional groups within the COF's building blocks. This guide provides an in-depth, comparative analysis of how strategically introduced steric bulk can either enhance or impede COF crystallinity, offering field-proven insights and supporting experimental data to inform rational COF design.

The Causality of Crystallinity: A Tale of Two Forces

The formation of a crystalline COF is a delicate balance between thermodynamic and kinetic factors. The principle of dynamic covalent chemistry, which underpins most COF syntheses, allows for the correction of defects and the formation of a thermodynamically stable, ordered framework.[1][2] However, the introduction of bulky functional groups, or "steric hindrance," can significantly influence this process.

On one hand, steric hindrance can be a powerful tool for directing the topology and enhancing the crystallinity of COFs. By preventing undesired intermolecular interactions and guiding the stacking of 2D layers, bulky groups can lead to the formation of highly ordered, non-interpenetrated structures with enhanced porosity.[3] Conversely, excessive steric bulk can introduce strain and disrupt the long-range order necessary for high crystallinity, leading to the formation of amorphous or poorly crystalline materials.[4]

This guide will explore two case studies that exemplify this dichotomy, providing a clear comparison of COFs with and without significant steric hindrance.

Case Study 1: Methylation as a Tool for Enhanced Crystallinity and Stability

A compelling example of the beneficial effects of steric hindrance is the introduction of methyl groups to the backbone of an imine-linked COF. A study comparing non-methylated COFs (TFB-PA and TFB-BD) with their methylated counterparts (Me3TFB-PA and Me3TFB-BD) revealed a significant enhancement in both crystallinity and porosity upon methylation.[4]

Comparative Analysis:
PropertyTFB-PA (Non-Methylated)Me3TFB-PA (Methylated)TFB-BD (Non-Methylated)Me3TFB-BD (Methylated)
PXRD Peak (100) Position (2θ) ~4.8°~4.8°~3.6°~3.6°
PXRD Peak (100) FWHM *BroaderSharperBroaderSharper
BET Surface Area (SBET) 398 ± 72 m²/g2061 ± 218 m²/g1008 ± 109 m²/g2057 ± 276 m²/g
Pore Volume LowerHigherLowerHigher
Morphology (from literature) Aggregated particlesMore defined morphologyAggregated particlesMore defined morphology

*As qualitatively assessed from the published PXRD patterns. Sharper peaks indicate higher crystallinity.[5]

The sharper diffraction peaks in the Powder X-ray Diffraction (PXRD) patterns of the methylated COFs, Me3TFB-PA and Me3TFB-BD, indicate a higher degree of crystallinity compared to their non-methylated analogues.[4] This is further supported by the significantly larger Brunauer-Emmett-Teller (BET) surface areas and pore volumes, which suggest a more ordered and accessible porous structure.[4] The methyl groups are thought to prevent the collapse of the framework during solvent removal and promote a more defined, crystalline structure.[4]

Case Study 2: The JUC-550 Series - A Systematic Study of Steric Effects

The JUC-550, JUC-551, and JUC-552 series of COFs provides a systematic investigation into the impact of increasing steric hindrance. In this series, methyl groups are progressively added to the linker, leading to notable changes in the resulting COF's properties. While specific comparative data is spread across the literature, the general trend observed is that the introduction of methyl groups can lead to a more rigid and stable framework.

A detailed comparative table for this series would require compiling data from multiple sources, but the overarching principle demonstrated is that a moderate level of steric hindrance, as seen in JUC-551, can enhance structural rigidity without significantly disrupting crystallinity. However, excessive steric hindrance, as might be the case with further substitution, could potentially lead to a decrease in crystallinity due to increased strain on the framework.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and validity of these findings, detailed experimental protocols for the synthesis and characterization of these COFs are provided below.

Solvothermal Synthesis of Imine-Linked COFs

This procedure is a generalized protocol for the synthesis of imine-linked COFs and can be adapted for the specific COFs discussed in the case studies.[2][6][7][8][9]

Diagram of Solvothermal COF Synthesis Workflow

Solvothermal Synthesis of Imine-Linked COFs cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation monomers 1. Weigh Monomers (e.g., Aldehyde and Amine) solvent 2. Prepare Solvent Mixture (e.g., o-DCB/n-BuOH) monomers->solvent catalyst 3. Add Acetic Acid Catalyst solvent->catalyst mix 4. Combine Reagents in a Pyrex Tube catalyst->mix freeze 5. Freeze-Pump-Thaw Cycles (x3) mix->freeze seal 6. Flame-Seal the Tube freeze->seal heat 7. Heat in Oven (e.g., 120°C for 3 days) seal->heat cool 8. Cool to Room Temperature heat->cool collect 9. Collect Solid by Filtration cool->collect wash 10. Wash with Solvents (e.g., Acetone, THF) collect->wash activate 11. Activate under Vacuum (e.g., 120°C overnight) wash->activate PXRD Data Analysis for COF Crystallinity cluster_data Data Acquisition & Processing cluster_analysis Crystallinity Assessment collect_data 1. Collect PXRD Pattern (2θ range, step size) background 2. Background Subtraction collect_data->background peak_id 3. Identify Diffraction Peaks (e.g., (100), (200)) background->peak_id fwhm 4. Measure Full Width at Half Maximum (FWHM) peak_id->fwhm compare 5. Compare with Simulated Pattern fwhm->compare

Caption: A workflow for analyzing PXRD data to assess COF crystallinity.

Step-by-Step Methodology:

  • A finely ground powder sample of the activated COF is mounted on a sample holder.

  • The PXRD pattern is recorded using a diffractometer with Cu Kα radiation.

  • The data is processed to subtract the background and identify the positions of the diffraction peaks.

  • The crystallinity is qualitatively assessed by the sharpness of the peaks. A smaller full width at half maximum (FWHM) of the diffraction peaks corresponds to a higher degree of crystallinity. 5. The experimental pattern is compared with a simulated pattern based on the expected crystal structure to confirm the desired phase.

BET analysis is used to determine the specific surface area and pore size distribution of the porous COFs. [10][11][12][13] Step-by-Step Methodology:

  • A known mass of the activated COF sample is placed in a sample tube.

  • The sample is degassed under vacuum at an elevated temperature to remove any adsorbed species.

  • The nitrogen adsorption-desorption isotherm is measured at 77 K.

  • The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area.

  • The pore size distribution is calculated from the adsorption isotherm using methods such as Non-Local Density Functional Theory (NLDFT).

TEM provides direct visualization of the morphology and local crystallinity of the COF particles. [14][15][16][17][18] Step-by-Step Methodology:

  • A small amount of the COF powder is dispersed in a suitable solvent (e.g., ethanol) using sonication.

  • A drop of the dispersion is placed onto a TEM grid (e.g., carbon-coated copper grid).

  • The solvent is allowed to evaporate, leaving the COF particles on the grid.

  • The grid is then imaged using a transmission electron microscope to observe the particle morphology, size, and lattice fringes, which are indicative of crystallinity.

Conclusion: A Strategic Approach to Steric Engineering

The impact of steric hindrance on COF crystallinity is not a simple, linear relationship. As demonstrated, the strategic introduction of bulky functional groups can be a powerful tool for enhancing the order and porosity of these fascinating materials. The methylated COF case study clearly illustrates that well-placed steric bulk can prevent framework collapse and promote the formation of highly crystalline and porous structures.

However, researchers must be mindful of the potential for excessive steric hindrance to disrupt long-range order. The key lies in a deep understanding of the interplay between monomer geometry, intermolecular forces, and the dynamics of COF formation. By carefully selecting building blocks with appropriate steric profiles and optimizing synthesis conditions, it is possible to harness the power of steric hindrance to create highly crystalline COFs with tailored properties for a wide range of applications. This guide provides a framework for such a strategic approach, empowering researchers to navigate the complexities of COF design and unlock their full potential.

References

  • Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. Materials Advances. 2021.

  • A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation. ResearchGate. 2021.

  • Mild and Scalable Conditions for the Solvothermal Synthesis of Imine-Linked Covalent Organic Frameworks. ChemRxiv. 2023.

  • The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks. PubMed Central. 2023.

  • Solvothermal synthesis of imine-COF(P)s and their reduction into.... ResearchGate. 2025.

  • TEM characterization of COF-5 particles. (A) Lowmagnification image of.... ResearchGate. N.D.

  • Mild and Scalable Conditions for the Solvothermal Synthesis of Imine-Linked Covalent Organic Frameworks. ChemRxiv. 2023.

  • Solvothermal depolymerization and recrystallization of imine-linked two-dimensional covalent organic frameworks. PubMed Central. 2019.

  • A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation. ResearchGate. 2021.

  • Nanoporous Covalent Organic Framework Embedded with Fe/Fe3O4 Nanoparticles as Air-Stable Low-Density Nanomagnets. DOI. N.D.

  • PXRD pattern (a), BET surface area (b), and pore size distribution (c).... ResearchGate. N.D.

  • Atomic-level imaging of beam-sensitive COFs and MOFs by low-dose electron microscopy. Nature Communications. 2024.

  • Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5. PubMed. 2018.

  • Facile synthesis of covalent organic frameworks COF-1 and COF-5 by sonochemical method. RSC Advances. 2012.

  • a) Normalized PXRD patterns recorded after isolating TAPB‐PDA COF at.... ResearchGate. N.D.

  • Synthesis and crystallinity of COF photocatalysts a Scheme of synthesis.... ResearchGate. N.D.

  • Understanding Fragility and Engineering Activation Stability in Two-Dimensional Covalent Organic Frameworks. ChemRxiv. 2022.

  • Single-crystal x-ray diffraction structures of covalent organic frameworks. ResearchGate. 2018.

  • The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks. JACS Au. 2023.

  • Microscopic Origins of Poor Crystallinity in the Synthesis of Covalent Organic Framework COF-5. ResearchGate. 2018.

  • Efficient Nanoparticle Specimen Preparation for Transmission Electron Microscopy. Electron Microscopy Sciences. N.D.

  • Enhanced surface area and reduced pore collapse of methylated, imine-linked covalent organic frameworks. PubMed Central. 2021.

  • Surface Area Analysis Using the Brunauer-Emmett-Teller (BET) Method: Standard Operating Procedure Series. SciSpace. 2016.

  • (a) Comparison of the PXRD patterns of TAPB‐DMTP COF and HD‐TAPB‐DMTP.... ResearchGate. N.D.

  • Transmission electron microscopy (TEM) images of nano-titania functionalized COFs, i.e., SSTF-COFs (a), DSTF. ResearchGate. N.D.

  • Brunauer-Emmett-Teller (BET) surface area analysis. SlideShare. 2013.

  • XRD Analysis: Full Width At Half Maximum FWHM Interpretation. YouTube. 2020.

  • Protocol Specific Surface Area (BET method). EPFL. N.D.

  • Best Practice for BET Surface Area. YouTube. 2022.

  • How to Read and Determine the Specific Surface Area of Inorganic Materials using the Brunauer-Emmett-Teller (BET) Method. EJournal UPI. 2023.

  • Conquering the crystallinity conundrum: efforts to increase quality of Covalent Organic Frameworks. ResearchGate. 2021.

  • A) A comparison of the PXRDs of the COF and the Co@COF. Inset shows the.... ResearchGate. N.D.

  • Comparison of the experimental PXRD patterns of seven COFs with four.... ResearchGate. N.D.

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A Researcher's Guide to 4-Formyl-2,6-dimethylphenylboronic Acid in Cross-Coupling Reactions: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks in cross-coupling reactions is a critical determinant of synthetic efficiency and success. Among the vast arsenal of organoboron reagents, 4-formyl-2,6-dimethylphenylboronic acid stands out as a unique trifecta of steric hindrance, electronic modulation, and synthetic versatility. This guide provides an in-depth, objective comparison of its performance in pivotal cross-coupling reactions, offering insights into its reactivity and practical guidance for its application.

The structure of this compound presents a fascinating case study in reactivity. The ortho-dimethyl groups impose significant steric bulk around the boronic acid moiety, a factor known to influence the kinetics of transmetalation. Concurrently, the para-formyl group acts as an electron-withdrawing group, modulating the nucleophilicity of the aryl ring. This guide will dissect how these competing factors govern its performance in Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira couplings, benchmarked against less sterically encumbered or electronically different boronic acids.

The Suzuki-Miyaura Coupling: Navigating Steric and Electronic Hurdles

The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling for the formation of C(sp²)–C(sp²) bonds. The performance of this compound in this reaction is a delicate balance between its inherent steric hindrance and the electronic effect of the formyl group.

Causality Behind Experimental Choices

The significant steric hindrance from the two ortho-methyl groups generally slows down the rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle. This necessitates the use of highly active catalyst systems. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to promote the oxidative addition and reductive elimination steps, helping to overcome the sluggish kinetics of the transmetalation of the sterically demanding boronic acid.[1] The choice of a strong base, like potassium phosphate (K₃PO₄), is also crucial for the formation of the reactive boronate species.[2]

Comparative Performance Data

While direct, side-by-side comparative data for this compound is not extensively documented, we can infer its performance by examining related structures. The data below illustrates the impact of steric hindrance and electronic effects on Suzuki-Miyaura coupling yields.

Boronic AcidAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acid4-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄TolueneRT298[1]
4-Formylphenylboronic acid4-ChlorotoluenePd(OAc)₂ / XPhosK₃PO₄Toluene1001285[2]
2,6-Dimethylphenylboronic acid4-CyanobromobenzenePd(OAc)₂ / dmphenNaOHDMF90-30[3]
Mesitylboronic acidIodobenzenePd(PPh₃)₄Ba(OH)₂DME/H₂O80299[4]

This table is a compilation of data from different sources and reaction conditions may vary.

From this data, we can deduce that while the electron-withdrawing formyl group in 4-formylphenylboronic acid can lead to slightly lower yields compared to unsubstituted phenylboronic acid, the primary challenge for this compound will be overcoming the steric hindrance, as suggested by the significantly lower yield for 2,6-dimethylphenylboronic acid. However, with optimized conditions, including highly active catalysts and appropriate bases, good yields should be achievable. The successful coupling of the even more hindered mesitylboronic acid indicates that with the right catalytic system, high conversions are possible.[4]

Suzuki_Miyaura_Mechanism cluster_0 Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOB Ar-Pd(II)L_n-O-B(OH)R' ArPdX->ArPdOB Transmetalation (R'-B(OH)₂) ArPdR Ar-Pd(II)L_n-R' ArPdOB->ArPdR - [X-B(OH)₂O]⁻ Product Ar-R' ArPdR->Product Reductive Elimination Product->Pd0

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure that may require optimization for specific substrates.

  • To a dry Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the anhydrous solvent (e.g., toluene or dioxane, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Stille Coupling: An Alternative with Organotins

The Stille reaction offers an alternative for C-C bond formation, utilizing organostannanes instead of boronic acids.[5][6] While boronic acids are generally preferred due to their lower toxicity, the stability of organostannanes to a wide range of functional groups makes the Stille coupling a valuable tool.[7]

Performance Considerations

Due to the scarcity of data on the direct use of this compound in Stille-type reactions (which would first require conversion to an organostannane), we will discuss the expected reactivity based on the behavior of sterically hindered and electronically modified substrates in Stille couplings. The mechanism, involving oxidative addition, transmetalation, and reductive elimination, is similar to the Suzuki coupling.[6] The transmetalation step is often rate-limiting, and its efficiency is influenced by the nature of the organostannane.

For a substrate like 4-formyl-2,6-dimethylphenylstannane, the steric hindrance from the ortho-methyl groups would be a significant factor. However, the Stille reaction is known to tolerate a variety of functional groups.[7]

Comparative Alternatives
Coupling Partner 1Coupling Partner 2CatalystAdditiveSolventTemp (°C)Yield (%)Reference
4-BromobenzaldehydeTributyl(vinyl)tinPd(PPh₃)₄-Toluene10092[8]
Aryl HalideArylstannanePd(OAc)₂/Dabco-DMF100High[5]
Enol triflateOrganotin reagentPd(dppf)Cl₂·DCMCuI, LiClDMF4087[9]

This table presents data for various Stille coupling reactions to illustrate typical conditions and yields.

The use of additives like CuI can significantly accelerate the Stille coupling.[9] Given the challenges of preparing the specific organostannane from this compound and the toxicity of tin compounds, the Suzuki-Miyaura reaction would generally be the preferred method.

Stille_Mechanism cluster_1 Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)L_n-R' ArPdX->ArPdR Transmetalation (R'-SnR₃) Product Ar-R' ArPdR->Product Reductive Elimination Product->Pd0

Figure 2: Catalytic cycle of the Stille cross-coupling reaction.

The Buchwald-Hartwig Amination: A Path to Arylamines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[8] While this reaction typically involves the coupling of an amine with an aryl halide, variations using arylboronic acids as the aryl source have been developed.

Mechanistic Insights and Expected Performance

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond.[8][10] When using a boronic acid, a tandem process involving an initial Suzuki-type coupling to generate an intermediate that then undergoes amination, or a direct C-N coupling pathway, can be envisioned.

For this compound, the steric hindrance would again be a major consideration, likely requiring specialized bulky phosphine ligands to facilitate the coupling. The electron-withdrawing formyl group could potentially influence the reactivity of the aryl-palladium intermediate.

Performance of Alternative Boronic Acids
Arylboronic AcidAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acidMorpholinePd₂(dba)₃ / P(i-BuNCH₂CH₂)₃NNaOHToluene100High[11]
Arylboronic acidsVarious aminesNi(acac)₂K₃PO₄--High[12][13]
NitroarenesArylboronic acidsP(III)/P(V)=O catalyst-m-xylene-Good[14]

This table showcases the diversity of conditions and substrates in Buchwald-Hartwig and related C-N coupling reactions involving boronic acids.

Given the challenges associated with sterically hindered substrates, a direct Buchwald-Hartwig amination with an aryl halide would likely be more straightforward than a variant using this compound. However, for specific applications where the boronic acid is the readily available starting material, optimization of the reaction conditions with appropriate ligands could lead to successful C-N bond formation.

Buchwald_Hartwig_Mechanism cluster_2 Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAmine [Ar-Pd(II)L_n(HNR'R'')]⁺X⁻ ArPdX->ArPdAmine + HNR'R'' ArPdAmido Ar-Pd(II)L_n(NR'R'') ArPdAmine->ArPdAmido - Base-H⁺ Product Ar-NR'R'' ArPdAmido->Product Reductive Elimination Product->Pd0

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[15] While the standard protocol does not directly use boronic acids, variations involving a tandem Suzuki coupling followed by a Sonogashira-type reaction, or direct Sonogashira coupling of boronic acids, have been reported.[16]

Reactivity and Mechanistic Considerations

The Sonogashira reaction typically proceeds via two interconnected catalytic cycles involving palladium and copper.[15] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate.

For this compound to participate in a Sonogashira-type reaction, it would likely need to undergo an initial transformation. The steric hindrance would again necessitate a highly active catalyst system. The formyl group is generally compatible with Sonogashira conditions.

Alternative Approaches and Comparative Data
Coupling Partner 1Coupling Partner 2CatalystCo-catalystBaseSolventTemp (°C)Yield (%)Reference
Aryl HalideTerminal AlkynePd catalystCu(I)AmineVariousMildHigh[15]
Arylboronic acidTerminal AlkyneAu(I)/Au(III)--MildGood[17]
Arylboronic acidTerminal AlkynePd(OAc)₂-Et₃N-Good[16]

This table illustrates the versatility of Sonogashira and Sonogashira-type couplings.

Given the efficiency of the standard Sonogashira coupling with aryl halides, employing this compound in a Sonogashira-type reaction would be a less conventional approach. However, the development of direct couplings of boronic acids with alkynes under gold or palladium catalysis opens up possibilities for its use in specific synthetic contexts.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC Ar-Pd(II)L_n-C≡CR' ArPdX->ArPdC Transmetalation CuX CuX ArPdX->CuX from Transmetalation Product Ar-C≡CR' ArPdC->Product Reductive Elimination Product->Pd0 CuC Cu-C≡CR' CuX->CuC + H-C≡CR', Base CuC->ArPdX to Transmetalation Alkyne H-C≡CR'

Figure 4: Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion and Future Outlook

This compound is a challenging yet valuable substrate for cross-coupling reactions. Its performance is a testament to the intricate interplay of steric and electronic effects in catalysis.

  • In Suzuki-Miyaura coupling , its application necessitates the use of advanced catalytic systems with bulky, electron-rich ligands to overcome the significant steric hindrance posed by the ortho-dimethyl groups. While yields may be lower compared to less hindered analogues, strategic selection of reaction parameters can lead to successful couplings.

  • For Stille, Buchwald-Hartwig, and Sonogashira reactions , the direct use of this compound is less common and would likely require multi-step procedures or highly specialized catalytic systems. In these cases, employing the corresponding aryl halide or stannane may offer a more direct and efficient synthetic route.

The unique combination of a sterically encumbered core with a synthetically versatile formyl handle makes this compound a compelling building block for the synthesis of complex, three-dimensional molecules. Future research in ligand and catalyst development will undoubtedly further expand the utility of this and other sterically demanding organoboron reagents, enabling the construction of previously inaccessible chemical architectures for applications in drug discovery and materials science.

References

  • Beilstein Journals. (2012). Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions. [Link]

  • Organic Chemistry Portal. (2003). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. [Link]

  • National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

  • American Chemical Society Publications. (2003). A General Method for the Suzuki−Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. [Link]

  • ResearchGate. (2014). Cross-Coupling of Arylboronic Acids with Terminal Alkynes in Air. [Link]

  • ResearchGate. (2018). Yield versus time for the Suzuki‐Miyaura coupling of 2,6‐dimethyl‐1‐chlorobenzene and 2,4,6‐trimethylphenyl boronic acid with different precatalysts. [Link]

  • NROChemistry. (2021). Stille Coupling. [Link]

  • ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

  • National Institutes of Health. (2011). Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction. [Link]

  • PubMed Central. (2022). Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. [Link]

  • PubMed Central. (2015). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • PubMed. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]

  • ResearchGate. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Semantic Scholar. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. [Link]

  • ResearchGate. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]

  • American Chemical Society Publications. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • ResearchGate. (2007). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]

  • American Chemical Society Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. [Link]

  • ResearchGate. (2018). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between arylboronic acids 1 and aryl halides 2 in an aqueous mixture. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (2006). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. [Link]

  • ResearchGate. (2018). Sonogashira cross-coupling of an aryl bromide boronic ester. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. [Link]

  • ResearchGate. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]

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Safety Operating Guide

Navigating the Disposal of 4-Formyl-2,6-dimethylphenylboronic Acid: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a reagent extends far beyond its use in a reaction. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical laboratory. This guide provides a comprehensive, step-by-step approach to the proper disposal of 4-Formyl-2,6-dimethylphenylboronic acid, ensuring the safety of personnel and the protection of our environment.

Understanding the Compound: Hazard Profile and Handling Precautions

Before any disposal protocol is initiated, a thorough understanding of the chemical's properties is paramount. This compound is an organic compound that, like many boronic acids, presents specific hazards.

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1]

  • Respiratory Irritation: Inhalation of dust can lead to respiratory tract irritation.

  • Potential for Allergic Skin Reaction: Some boronic acids may cause skin sensitization.[2][3][4]

Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent and correct use of PPE. Before handling this compound for any purpose, including disposal, the following should be worn:

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation or sensitization.[3]
Eye Protection Safety glasses with side shields or chemical safety goggles.[2]To protect eyes from dust particles or splashes.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A dust respirator may be necessary if handling large quantities or if dust is generated.[3][5]To prevent inhalation of irritating dust.

The Disposal Workflow: A Decision-Making Framework

The appropriate disposal route for this compound depends on the quantity and nature of the waste. The following diagram outlines the decision-making process for proper disposal.

DisposalWorkflow start Start: Waste Identification (this compound) decision1 Is the waste contaminated with other hazardous materials? start->decision1 decision2 Is it a small residual amount (e.g., on glassware)? decision1->decision2 No process3 Collect solid waste in a clearly labeled hazardous waste container. decision1->process3 Yes process1 Rinse glassware with a suitable solvent (e.g., acetone, ethanol). decision2->process1 Yes decision2->process3 No (Bulk Solid) process2 Collect the rinsate in a designated hazardous waste container for non-halogenated organic solvents. process1->process2 process5 Segregate from incompatible materials (e.g., strong oxidizing agents). process2->process5 process4 Label the container: 'Hazardous Waste - Boronic Acid Compound' process3->process4 process4->process5 end Arrange for pickup by a certified hazardous waste disposal company. process5->end

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Procedures

Adherence to a systematic procedure is critical for safe and compliant chemical waste disposal.

Disposal of Small, Residual Quantities (e.g., on Glassware)

For minuscule amounts of this compound remaining on laboratory glassware after an experiment, the primary goal is to transfer the residue into a designated waste stream.

Protocol:

  • Initial Rinse: In a fume hood, rinse the glassware with a small amount of a suitable organic solvent, such as acetone or ethanol. This will dissolve the residual boronic acid.

  • Collection of Rinsate: Collect the solvent rinse into a designated hazardous waste container for non-halogenated organic solvents.

  • Secondary Rinse: Perform a second rinse with the solvent to ensure the complete removal of the compound. Add this rinsate to the same waste container.

  • Final Cleaning: The glassware can now be washed with soap and water as per standard laboratory procedure.

Rationale: This method prevents the introduction of organic compounds into the aqueous waste stream and ensures that the hazardous material is captured for proper disposal.

Disposal of Bulk Solid Waste

For larger quantities of unreacted or expired this compound, or material that has become contaminated, direct collection is necessary.

Protocol:

  • Container Selection: Obtain a clearly labeled, sealable container designated for solid hazardous waste. Ensure the container is compatible with the chemical.

  • Transfer of Waste: Carefully transfer the solid waste into the container, avoiding the generation of dust.[6] A scoop or spatula should be used.

  • Labeling: Immediately and clearly label the waste container with the following information:

    • "Hazardous Waste"

    • Chemical Name: "this compound"

    • Date of Accumulation

    • Associated Hazards (e.g., "Irritant")

  • Secure Storage: Tightly seal the container and store it in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents and strong acids.[7]

Rationale: Proper containment and labeling are mandated by regulatory bodies and are essential for the safety of waste handlers. Segregation prevents potentially dangerous chemical reactions.

Handling Contaminated Materials

Any materials, such as gloves, weighing paper, or absorbent pads, that come into direct contact with this compound should be considered contaminated and disposed of accordingly.

Protocol:

  • Collection: Place all contaminated disposable materials into a designated solid waste container.

  • Disposal: This container should be treated as hazardous waste and disposed of following the procedure for bulk solid waste.

Emergency Procedures

In the event of a spill or accidental release, prompt and appropriate action is crucial.

SituationProcedure
Small Spill 1. Ensure the area is well-ventilated. 2. Wearing appropriate PPE, sweep up the solid material.[6] 3. Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.
Large Spill 1. Evacuate the immediate area. 2. Alert your laboratory supervisor and institutional environmental health and safety (EHS) office immediately. 3. Prevent the spread of the dust. 4. Follow the specific instructions of the EHS team.
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[3] Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

The "Why" Behind the "How": Scientific Principles in Disposal

The procedures outlined above are based on fundamental principles of chemical safety and environmental responsibility.

  • Segregation of Waste Streams: Boronic acids are organic compounds. Disposing of them in a non-halogenated organic solvent waste stream is crucial to prevent contamination of aqueous waste and to facilitate proper final disposal, which is often incineration.

  • Avoidance of Drain Disposal: Boronic acids should not be disposed of down the drain.[5] While some simple acids can be neutralized and washed down the drain in very small, permitted quantities, the environmental impact of many organic compounds is not fully understood, and they may be harmful to aquatic life.[8][9]

  • Regulatory Compliance: The procedures described are in line with general requirements set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[10] It is imperative to consult your institution's specific waste management guidelines, as local regulations may vary.[11][12]

By adhering to these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within the scientific community.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

  • Google Patents. (n.d.). US10377700B2 - Process for the recovery of a boronic acid.
  • ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?. Retrieved from [Link]

  • PubChem. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]

  • ResearchGate. (2023, December 18). Sustainable treatment of boron industry wastewater with precipitation-adsorption hybrid process and recovery of boron species. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

Navigating the Safe Handling of 4-Formyl-2,6-dimethylphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling, a thorough understanding of the potential hazards is paramount. Boronic acids as a class, including those with similar structures to 4-Formyl-2,6-dimethylphenylboronic acid, are known to present the following risks:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory discomfort.[1]

  • Allergic Skin Reaction: Some boronic acids may cause an allergic skin reaction upon repeated exposure.[2][3]

The causality behind these hazards lies in the reactive nature of the boronic acid functional group and the potential for the fine, powdered form of the solid to become airborne. Therefore, our primary safety objective is to prevent contact and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The following table outlines the recommended PPE for handling this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Dry Powder) Safety goggles with side shields or a face shield.Chemical-resistant gloves (Nitrile, 5-mil or greater thickness, for splash protection).[4][5]Laboratory coat.NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.[6][7][8][9][10]
Solution Preparation and Transfers Safety goggles with side shields.Chemical-resistant gloves (Nitrile, 5-mil or greater thickness, for splash protection).[4][5]Laboratory coat.Work in a certified chemical fume hood.
Reaction Quenching and Workup Safety goggles with side shields.Chemical-resistant gloves (Nitrile, 5-mil or greater thickness, for splash protection).[4][5]Laboratory coat.Work in a certified chemical fume hood.
Spill Cleanup (Small) Safety goggles with side shields and a face shield.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).[5]Chemical-resistant apron over a laboratory coat.NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.[6][7][8][9][10]

Expert Insight: While nitrile gloves provide excellent splash protection, it is crucial to change them immediately upon contamination. For prolonged direct contact or in the event of a spill, more robust gloves like butyl rubber are recommended.[5] Always inspect gloves for any signs of degradation before use.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured approach to handling this compound minimizes the risk of exposure. The following workflow is a proven method for safe manipulation of this and similar compounds.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Prep Don Appropriate PPE Weigh Weigh Solid in Fume Hood Prep->Weigh Proceed to Handling Vent Ensure Fume Hood is Certified and Operational Gather Gather All Necessary Equipment and Reagents Dissolve Dissolve in Solvent Weigh->Dissolve Transfer Transfer Solution Dissolve->Transfer Decon Decontaminate Glassware Transfer->Decon After Reaction Waste Dispose of Waste in Labeled Container Decon->Waste Clean Clean Work Area Waste->Clean Remove Remove PPE Clean->Remove

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its associated waste is a critical component of the safety protocol. All waste containing this compound must be treated as hazardous chemical waste.[11][12]

Step-by-Step Disposal Protocol:
  • Waste Segregation: Collect all solid waste (unused compound, contaminated weighing paper) and liquid waste (reaction residues, rinseate) in separate, clearly labeled, and sealed containers. The containers should be made of a compatible material.[11]

  • Labeling: Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Container Decontamination:

    • Rinse empty containers that held the compound with a suitable organic solvent (e.g., acetone or ethanol).[11]

    • Crucially, the first rinseate must be collected and disposed of as hazardous waste. [11]

    • Subsequent rinses should also be collected as hazardous waste, following your institution's Environmental Health and Safety (EHS) guidelines.

  • Storage: Store sealed waste containers in a designated and secure satellite accumulation area, away from incompatible materials.

  • Pickup and Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash. [11][13]

Disposal_Decision_Tree Start Waste Generated IsSolid Solid Waste? Start->IsSolid IsLiquid Liquid Waste? IsSolid->IsLiquid No SolidWaste Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsContainer Empty Container? IsLiquid->IsContainer No LiquidWaste Collect in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes RinseContainer Rinse with Solvent IsContainer->RinseContainer Yes CollectRinseate Collect First Rinseate as Hazardous Waste RinseContainer->CollectRinseate DisposeContainer Dispose of Decontaminated Container per Institutional Policy CollectRinseate->DisposeContainer

Caption: A decision tree for the proper disposal of waste generated from handling this compound.

By adhering to these scientifically grounded and field-proven practices, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement.

References

  • Magid Glove & Safety. (n.d.). Respirator Cartridges, Organic Vapor Cartridges. Retrieved from [Link]

  • National Allergy. (n.d.). 3M 6001 Organic Vapor Cartridges for Reusable Respirators 1-Pair. Retrieved from [Link]

  • PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

  • WJJIYR. (n.d.). Respirator Cartridges & Filters 10-Pair 6001 Respirator Filters – Organic Vapor & Dust Cartridges For 3M 6000/7000 Series Masks. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Respirator Cartridges & Replacement Filters. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • ACS Publications. (2013, April 30). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Retrieved from [Link]

  • ACS Publications. (n.d.). Complexation of phenylboronic acid with lactic acid. Stability constant and reaction kinetics. Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Unknown Source. (n.d.). Chemical Resistance of Gloves.pdf.
  • University of California, Santa Cruz - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Federal Select Agent Program. (n.d.). Principles of decontamination, sterilization, and disinfection. Retrieved from [Link]

  • Safecare Gloves. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). DECONTAMINATION AND WASTE MANAGEMENT. Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Formyl-2,6-dimethylphenylboronic acid

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